molecular formula C10H10N4O B3385507 5-benzyl-1H-1,2,4-triazole-3-carboxamide CAS No. 63970-80-9

5-benzyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B3385507
CAS No.: 63970-80-9
M. Wt: 202.21 g/mol
InChI Key: SPJVJWMKIYGZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1H-1,2,4-triazole-3-carboxamide (CAS 63970-80-9) is a high-purity organic compound supplied as a solid powder for research applications. This chemical belongs to the 1,2,4-triazole family, a class of heterocyclic scaffolds recognized for their diverse biological activities and significant value in medicinal chemistry research . The 1,2,4-triazole core is a privileged structure in drug discovery, with derivatives being investigated for a range of biological properties, including potential antimicrobial and antiproliferative activities . While research on this specific benzyl derivative is developing, studies on closely related triazole-carboxamide analogues have demonstrated considerable research interest. For instance, certain N -((1-benzyl-1 H -1,2,3-triazol-4-yl)methyl)arylamide compounds have shown potent antiproliferative effects in vitro, inhibiting cancer cell growth through the disruption of tubulin polymerization and microtubule dynamics, a validated mechanism for anticancer agents . The synthetic versatility of the triazole ring also makes this compound a valuable intermediate. Modern synthetic approaches, such as microwave-assisted synthesis, enable efficient preparation of triazole carboxamides directly from esters and amines under mild, neutral conditions, facilitating rapid exploration of structure-activity relationships (SAR) . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can request a Certificate of Analysis (COA) for lot-specific data. It is typically available in various packaging sizes, from small sample quantities to bulk volumes, and can be supplied in high-purity grades to meet specific research requirements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1H-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-9(15)10-12-8(13-14-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVJWMKIYGZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological activity of 5-substituted 1,2,4-triazole-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Architecture of 5-Substituted 1,2,4-Triazole-3-Carboxamide Derivatives: From Ribavirin Analogues to Novel Antineoplastics

Executive Summary

The 1,2,4-triazole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the aglycon of the broad-spectrum antiviral drug Ribavirin (Virazole) . While Ribavirin revolutionized antiviral therapy, its clinical utility is often limited by toxicity (hemolytic anemia) and metabolic instability. Consequently, the 5-substituted 1,2,4-triazole-3-carboxamide derivatives have emerged as a critical frontier. By introducing functional groups at the C5 position, researchers can modulate lipophilicity, alter metabolic pathways, and expand the therapeutic window beyond viral inhibition to include potent anticancer (via IMPDH inhibition) and antimicrobial activities. This guide dissects the structure-activity relationships (SAR), synthesis strategies, and validation protocols for these derivatives.

Chemical Rationale & Structural Significance[1][2][3][4][5][6]

The core philosophy behind modifying the 5-position of the 1,2,4-triazole-3-carboxamide ring is bioisosteric modulation .

  • The Anchor (C3-Carboxamide): This group mimics the carbonyl and amino groups of Guanosine. It is non-negotiable for biological recognition by Inosine Monophosphate Dehydrogenase (IMPDH).

  • The Variable (C5-Substitution): In Ribavirin, C5 is unsubstituted (H). Introducing substituents here (e.g., amino, thio, alkyl, or aryl groups) serves two purposes:

    • Steric Occlusion: Prevents rapid enzymatic degradation by adenosine deaminases.

    • Electronic Tuning: Electron-withdrawing groups (e.g., -NO2, halogens) at C5 can increase the acidity of the triazole ring, enhancing hydrogen bonding interactions with target enzymes like EGFR or CDK-4 in cancer models.

Mechanism of Action: The IMPDH Blockade

The primary biological activity of these derivatives—whether antiviral or anticancer—converges on the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) .

The Causality Chain:

  • Entry & Activation: The derivative enters the cell. If it is a nucleoside analogue, it is phosphorylated by cellular kinases (adenosine kinase) to its monophosphate form.

  • Competitive Inhibition: The 5-substituted-triazole-MP mimics Inosine Monophosphate (IMP). It binds to the catalytic site of IMPDH.

  • GTP Depletion: IMPDH catalyzes the rate-limiting step in de novo Guanine Nucleotide biosynthesis (IMP

    
     XMP). Inhibition halts this, depleting the intracellular GTP pool.
    
  • Biological Consequence:

    • Viruses: RNA replication halts (GTP is required for RNA synthesis).

    • Cancer Cells:[1][2] DNA replication arrests at the S-phase; signal transduction (G-protein coupling) fails.

Visualization: Signaling & Inhibition Pathway

IMPDH_Mechanism Entry Extracellular 5-Substituted Derivative Cell Intracellular Transport Entry->Cell Kinase Host Kinase (Phosphorylation) Cell->Kinase ActiveMetabolite Active Metabolite (Triazole-MP) Kinase->ActiveMetabolite IMPDH TARGET: IMPDH Enzyme ActiveMetabolite->IMPDH Competitive Inhibition XMP Xanthosine Monophosphate IMPDH->XMP Blocked IMP Natural Substrate (Inosine Monophosphate) IMP->IMPDH Substrate GTP GTP Pool XMP->GTP Viral Viral RNA Synthesis (Inhibited) GTP->Viral Required for Cancer Cancer Cell Proliferation (G1/S Arrest) GTP->Cancer Required for

Caption: Figure 1.[3][4][5] The mechanism of action centered on IMPDH inhibition. The 5-substituted derivative acts as a metabolic imposter, blocking the conversion of IMP to XMP, ultimately starving the cell/virus of GTP.

Synthesis Strategy: The "Green" Cyclization

To synthesize 5-substituted derivatives efficiently, we avoid the classical, harsh fusion methods. Instead, we utilize a microwave-assisted cyclization protocol. This method is self-validating through its high yield and purity profiles.

Synthesis Workflow Diagram

Synthesis_Workflow SM1 Carboxylic Acid (R-COOH) Step1 Condensation (Formation of Amide) SM1->Step1 SM2 Aminoguanidine Bicarbonate SM2->Step1 Step2 Microwave Irradiation (140°C, 20 min) Step1->Step2 Step3 Cyclization (Ring Closure) Step2->Step3 Product 5-Substituted 3-Amino-1,2,4-Triazole Step3->Product Final Oxidation to Carboxamide Product->Final KMnO4 / H2O

Caption: Figure 2. Microwave-assisted synthesis pathway for generating 5-substituted 1,2,4-triazole cores with high regioselectivity.

Biological Activity & SAR Data[1][2][3][10][11][12][13]

The biological efficacy of these derivatives is highly dependent on the substituent at position 5 (R5) and the presence of a ribose-mimic at position 1 (R1).

Table 1: Structure-Activity Relationship (SAR) Summary
Derivative ClassR5 SubstituentR1 SubstituentPrimary ActivityMechanism Note
Ribavirin (Ref) -H

-D-Ribofuranose
Antiviral (Broad)IMPDH inhibitor; Lethal mutagenesis.
5-Amino


-D-Ribofuranose
AntitumorLower antiviral potency; enhanced cytotoxicity in leukemia lines.
5-Thio

/ Thione
Alkyl / ArylAntimicrobialDisruption of bacterial cell wall; CYP51 inhibition (fungi).
5-Heterocyclic TetrahydropyranH (Aglycon)AnticancerG1 Cell cycle arrest; induces Caspase-3 mediated apoptosis.
5-Halo

Benzyl / AlkylAnticancer (Solid)High affinity docking to EGFR kinase domain.

Key Insight: The 5-heterocyclic derivatives (e.g., 5-(tetrahydropyran-2-yl)) demonstrate that the sugar moiety (ribose) is not strictly necessary for anticancer activity. The aglycon itself, if properly substituted at C5, can act as a potent antimetabolite.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 5-Substituted-1,2,4-Triazole-3-Carboxamide

Rationale: This method uses microwave energy to overcome the high activation energy of triazole ring closure without charring the reagents.

  • Reagent Prep: Mix equimolar amounts (10 mmol) of the appropriate carboxylic acid (determining the 5-substituent) and aminoguanidine bicarbonate in a microwave-safe vial.

  • Catalysis: Add 10% mol equivalent of dilute HCl or acetic acid.

  • Irradiation: Seal the vial. Irradiate at 140°C for 15-20 minutes (Power: 150W).

  • Work-up: Cool to room temperature. Neutralize with saturated

    
    .
    
  • Purification: The precipitate is filtered and recrystallized from ethanol/water (8:2).

  • Validation: Confirm structure via

    
    -NMR (look for disappearance of carboxyl proton and appearance of triazole -NH signal).
    
Protocol B: IMPDH Inhibition Assay (The "Gold Standard")

Rationale: Direct measurement of enzyme kinetics confirms the mechanism of action, distinguishing specific inhibitors from general cytotoxins.

  • Enzyme Source: Recombinant human IMPDH type II (expressed in E. coli).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.

    • Substrate: 200

      
      M IMP.
      
    • Cofactor: 400

      
      M NAD+.
      
    • Test Compound: Serial dilutions (0.1

      
      M to 100 
      
      
      
      M).
  • Initiation: Add enzyme (20 nM final concentration) to initiate the reaction at 37°C.

  • Detection: Monitor the increase in absorbance at 340 nm (formation of NADH) continuously for 10 minutes using a kinetic microplate reader.

  • Analysis: Plot reaction velocity (

    
    ) vs. inhibitor concentration (
    
    
    
    ). Determine
    
    
    using non-linear regression (GraphPad Prism).
    • Self-Validation Check: Ribavirin must be included as a positive control. If Ribavirin

      
      M, the assay is invalid.
      
Protocol C: MTT Cytotoxicity Assay
  • Seeding: Plate cancer cells (e.g., K562, A549) at

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate for 24h, then treat with 5-substituted derivatives for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Calculation:

    
    .
    

References

  • Sidwell, R. W., et al. (1972). Broad-spectrum antiviral activity of Virazole: 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide.[6] Science, 177(4050), 705-706. Link

  • Zhidkova, E., et al. (2023). Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells.[5][7] Current Pharmaceutical Design, 29(43), 3478-3487.[7] Link

  • Witkowski, J. T., et al. (1973).[8] Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry, 16(8), 935-937. Link

  • Liav, A., et al. (2021). 5-Substituted 1,2,4-Triazole-3-Carboxylates and 5-Substituted Ribavirin Analogs Synthesis. Current Protocols, 1(11), e281. Link[9]

  • BenchChem. (2025).[10] A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. BenchChem Technical Library. Link

  • Sharma, D. K., & Singh, S. (2024).[2][5][10] 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-Silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.[2] Link

Sources

5-benzyl-1H-1,2,4-triazole-3-carboxamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Title: 5-Benzyl-1H-1,2,4-triazole-3-carboxamide: Structural Profiling and Mechanistic Role in RIPK1 Inhibitor Development

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that serve as the foundation for entire classes of targeted therapeutics. 5-benzyl-1H-1,2,4-triazole-3-carboxamide is one such critical pharmacophore. While it may appear as a simple heterocyclic building block, it is the structural linchpin for modern Type III allosteric inhibitors targeting Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)[1]. This in-depth technical guide dissects the physicochemical properties, structural causality, and experimental workflows associated with this compound and its derivatives in the context of anti-inflammatory and antineoplastic drug development.

Physicochemical Profiling & Structural Causality

Before deploying a compound in high-throughput screening (HTS) or lead optimization, establishing its baseline physicochemical profile is mandatory. The quantitative data for 5-benzyl-1H-1,2,4-triazole-3-carboxamide is summarized in Table 1.

Table 1: Physicochemical Properties of 5-benzyl-1H-1,2,4-triazole-3-carboxamide

PropertyValue
CAS Number 63970-80-9
Molecular Weight 202.22 g/mol
Molecular Formula C10H10N4O
InChI Key SPJVJWMKIYGZLD-UHFFFAOYSA-N
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT)

The Causality of the Scaffold: Why is the 1,2,4-triazole-3-carboxamide moiety so prevalent in highly potent RIPK1 inhibitors like 1 and Ocadusertib? The answer lies in the precise architecture of the RIPK1 kinase domain. These compounds act as Type III inhibitors, meaning they bind to an allosteric pocket adjacent to the ATP-binding site rather than competing directly with ATP[1].

  • Direct Hydrogen Bonding: The amide carbonyl attached to the triazole ring acts as a highly specific hydrogen bond acceptor, making a direct interaction with the backbone amide NH of Asp156 in the kinase hinge region[1].

  • Water-Mediated Networks: The triazole nitrogen does not bind directly to the protein; instead, it forms a crucial water-mediated hydrogen bond to the carbonyl oxygen of Met67[1].

  • Hydrophobic Anchoring: The 5-benzyl group (or its fluorinated/substituted derivatives) occupies a lipophilic pocket, driving the binding enthalpy and ensuring exquisite monokinase selectivity over off-target kinases[1].

Mechanistic Role in RIPK1-Mediated Necroptosis

RIPK1 is a master regulator of cell death and inflammation. Upon activation by Tumor Necrosis Factor alpha (TNF-α), RIPK1 can either promote cell survival via NF-κB signaling or drive the assembly of the "necrosome"—a complex comprising RIPK1, RIPK3, and MLKL[1]. Phosphorylation of MLKL leads to membrane rupture and necroptosis, releasing damage-associated molecular patterns (DAMPs) that fuel chronic inflammation. By locking RIPK1 in an inactive conformation, triazole-3-carboxamide derivatives prevent necrosome assembly.

RIPK1_Pathway TNF TNF-α Binding TNFR1 TNFR1 Activation TNF->TNFR1 Complex1 Complex I Formation (TRADD, TRAF2, RIPK1) TNFR1->Complex1 RIPK1 RIPK1 Kinase Activation Complex1->RIPK1 Necrosome Necrosome Complex (RIPK1/RIPK3/MLKL) RIPK1->Necrosome Active Survival Cell Survival RIPK1->Survival Inhibited Inhibitor Triazole-3-Carboxamide Derivatives Inhibitor->RIPK1 Inhibits Necroptosis Necroptosis & Inflammation Necrosome->Necroptosis

TNF-α induced RIPK1 signaling pathway and the inhibitory intervention point.

Experimental Methodology: Self-Validating RIPK1 Kinase Assay

To evaluate the efficacy of 5-benzyl-1H-1,2,4-triazole-3-carboxamide derivatives, a robust, self-validating in vitro kinase assay is required. The following protocol utilizes a luminescent ADP detection system (e.g., ADP-Glo) to measure kinase activity inversely proportional to inhibitor binding[2].

Scientific Rationale for Assay Design:

  • DTT (100 µM): Maintains a reducing environment to prevent the oxidation of critical cysteine residues in RIPK1, ensuring structural integrity[2].

  • MnCl₂ (4 mM): Manganese is utilized instead of Magnesium as the divalent cation because it optimally coordinates the ATP phosphates within the specific geometry of the RIPK1 catalytic cleft[2].

  • DMSO Control: Compounds are serially diluted in DMSO but must be diluted 1:5 in aqueous buffer before addition to the assay plate. This prevents localized compound precipitation and keeps the final DMSO concentration below 1%, avoiding solvent-induced enzyme denaturation[3].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 2X Kinase Reaction Buffer. Dilute to a 1X working stock containing a final concentration of 100 µM DTT and 4 mM MnCl₂[2].

  • Enzyme Preparation: Thaw recombinant human RIPK1 enzyme on ice. Dilute in 1X Kinase Reaction Buffer to a final concentration of 31 ng/well[3].

  • Compound Dilution: Serially dilute the triazole-3-carboxamide derivatives in 100% DMSO from a 250 µM top concentration (4-fold dilutions). Dilute these stocks 1:5 in 2X Reaction Buffer in an intermediate 96-well plate[3].

  • Assay Assembly: Transfer 1.0 µL of the diluted compound to a 384-well assay plate in duplicate. Add 2.0 µL of the diluted RIPK1 enzyme to each well. Self-Validation Step: Include positive control wells (enzyme + DMSO, no inhibitor) and negative control wells (buffer only) to establish the assay's dynamic range[3].

  • Reaction Initiation: Prepare a 166 µM working stock of ATP in 1X Kinase Reaction Buffer. Initiate the reaction by adding 2.0 µL of the ATP solution to all wells[3].

  • Incubation & Detection: Incubate the plate at room temperature for 2 hours. Add the luminescent ADP detection reagent to halt the kinase reaction and convert the generated ADP to a luminescent signal. Read the plate on a multi-mode microplate reader.

Assay_Workflow Prep Compound Dilution (DMSO to Aqueous) Enzyme RIPK1 Enzyme + Buffer Addition Prep->Enzyme ATP ATP & Substrate Initiation Enzyme->ATP Incubate Incubation (RT, 2 Hours) ATP->Incubate Detect Luminescent Detection (ADP-Glo) Incubate->Detect

High-throughput screening workflow for RIPK1 kinase inhibition assays.

Clinical Translation and Drug Development

The 5-benzyl-1H-1,2,4-triazole-3-carboxamide core has successfully transitioned from bench to bedside. Notable clinical candidates include:

  • GSK3145095: An orally available RIPK1 inhibitor developed for pancreatic cancer and solid tumors. It utilizes a fluorinated benzazepinone ring fused to the triazole-3-carboxamide core to disrupt CXCL1-driven recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs)[1][4].

  • Ocadusertib (LY3871801/R552): Currently in Phase 2 clinical trials for moderate-to-severe rheumatoid arthritis, this molecule leverages the same fundamental triazole-3-carboxamide pharmacophore to block necroptotic responses and reduce systemic inflammation[5].

Through rigorous structural optimization and validated biochemical assays, the 5-benzyl-1H-1,2,4-triazole-3-carboxamide scaffold continues to prove its immense value in the targeted degradation of inflammatory and oncogenic pathways.

References

  • Harris, P. A., et al. "Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer". ACS Medicinal Chemistry Letters, PMC. Available at:[Link]

  • National Center for Biotechnology Information. "GSK-3145095 | CID 118557502". PubChem. Available at:[Link]

  • New Drug Approvals. "Ocadusertib". New Drug Approvals. Available at: [Link]

  • Rigel Pharmaceuticals, Inc. "Rip1 inhibitory compounds and methods for making and using the same". Patent WO2021046407A1, Google Patents.

Sources

Strategic Exploitation of Benzyl-1,2,3-Triazole-4-Carboxamides: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the search for versatile, metabolically stable, and synthetically accessible pharmacophores is a continuous mandate. The benzyl-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly privileged structural motif. By leveraging the 1,2,3-triazole ring as a robust bioisostere for amide bonds, this scaffold offers unique hydrogen-bonding capabilities, high dipole moments, and resistance to enzymatic degradation.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the Structure-Activity Relationship (SAR) of this scaffold. Rather than a superficial overview, we will deeply analyze two distinct, field-proven applications: its role as an antimitotic agent (tubulin polymerization inhibitor) [1] and as a highly selective Sigma-2 (σ2) receptor ligand [2].

Structural Anatomy & Pharmacophore Mapping

The potency of the benzyl-triazole carboxamide core lies in its modularity. The architecture can be divided into three distinct vectors, each serving a specific physicochemical purpose:

  • N1-Benzyl Vector: Acts as a tunable hydrophobic moiety. Substitutions on the benzyl ring dictate the steric bulk and electron density, which are critical for anchoring the molecule into deep hydrophobic pockets of target proteins.

  • 1,2,3-Triazole Core: Functions as a rigid spacer and a non-classical bioisostere. Its nitrogen atoms serve as potent hydrogen-bond acceptors, while the ring's aromaticity allows for

    
     stacking interactions.
    
  • C4-Carboxamide Linker: Provides a critical hydrogen-bond donor/acceptor pair and serves as the conjugation point for secondary target-specific pharmacophores (e.g., aminopyridines or tetrahydroisoquinolines).

G N1 N1-Benzyl Vector (Hydrophobic Pocket / Steric Tuning) Triazole 1,2,3-Triazole Core (Rigid Bioisostere / H-Bond Acceptor) N1->Triazole Covalent C4 C4-Carboxamide Linker (H-Bond Donor/Acceptor & Conjugation) Triazole->C4 Covalent

Pharmacophore model of the benzyl-triazole carboxamide scaffold.

SAR Case Study: Tubulin Polymerization Inhibitors

Microtubules are highly dynamic cytoskeletal fibers essential for eukaryotic cell division. Disrupting their assembly is a validated strategy in oncology. Recent SAR studies have demonstrated that 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides act as potent antimitotic agents by binding to the colchicine site of


-tubulin[1].
SAR Insights
  • Benzyl Ring Substitution: The introduction of specific halogens or electron-donating groups on the N1-benzyl ring significantly influences cytotoxicity. For instance, compound 7f (a specific fluorinated/methoxy derivative) emerged as the most potent congener against A549 lung cancer cells[1].

  • Mechanism of Action: These compounds destabilize the microtubule network. Flow cytometric analysis confirms that this destabilization arrests the cell cycle in the G2/M phase, subsequently triggering mitochondrial depolarization and apoptosis[1]. Compound 7f exhibited an IC

    
     for tubulin polymerization inhibition of 2.04 µM, rivaling the clinical standard E7010 (2.15 µM)[1].
    

Pathway Inhibitor Benzyl-Triazole Carboxamide (e.g., Compound 7f) Colchicine Colchicine Binding Site (β-Tubulin) Inhibitor->Colchicine Binds Microtubule Microtubule Destabilization (Polymerization Inhibition) Colchicine->Microtubule Induces CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Triggers Apoptosis Apoptosis (Mitochondrial Depolarization) CellCycle->Apoptosis Leads to

Mechanism of action for tubulin polymerization inhibition and apoptosis.

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

Objective: Quantify the IC


 of tubulin polymerization inhibition.
System Validation: The assay must include a vehicle control (DMSO, establishing the 100% polymerization baseline) and a positive control (Colchicine, establishing the inhibited baseline). A Z'-factor > 0.5 must be achieved for plate acceptance.
  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
    • Causality: GTP is the essential energy donor for microtubule assembly. EGTA is critical as it chelates trace Ca

      
       ions, which would otherwise prematurely trigger microtubule catastrophe and ruin the assay baseline.
      
  • Compound Incubation: Dispense test compounds into a 96-well half-area UV-transparent plate. Add the tubulin suspension while keeping the plate on ice to prevent premature polymerization.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: As tubulin heterodimers polymerize into massive microtubule polymers, the solution's turbidity increases. This light scattering directly correlates with a rise in A

      
      .
      
  • Data Analysis: Calculate the V

    
     (maximum slope) of the exponential growth phase. Normalize the V
    
    
    
    against the DMSO control to derive the IC
    
    
    value.

SAR Case Study: Sigma-2 ( ) Receptor Ligands

The


 receptor is a well-documented biomarker for tumor proliferation. Developing radiotracers for this receptor allows for the non-invasive PET imaging of solid tumors. Conformationally flexible tetrahydroisoquinolinyl triazole carboxamides  have shown exceptional promise in this domain[2].
SAR Insights

The affinity and selectivity of these compounds for the


 over the 

receptor are heavily dictated by the substitution pattern on the N1-benzyl/phenyl ring.
  • Methoxy Substitutions: The addition of methoxy groups at the ortho, meta, or para positions of the benzyl ring yields high

    
     affinity.
    
  • Linker Flexibility: Moving from a direct phenyl attachment to a benzyl attachment (adding a -CH

    
    - spacer) slightly alters affinity but maintains high selectivity[2].
    
  • Fluoroethoxy Substitutions: Replacing the methoxy group with a fluoroethoxy group (often done to introduce an

    
    F isotope for PET imaging) results in a modest decrease in binding affinity compared to the parent methoxy compounds[2].
    

Table 1: SAR Profile of Tetrahydroisoquinolinyl Triazole Carboxamides [2]

CompoundN1-Ring SubstitutionK


(nM)
K


(nM)
Selectivity (

/

)
24d o-methoxy phenyl>10,0001.5>8,700
24f p-methoxy phenyl>10,0005.5>7,100
39a o-methoxy benzyl>10,0009.7>2,100
39c p-methoxy benzyl>3,0005.0>670
39d benzyl (unsubstituted)>1,00012.4~82
Self-Validating Protocol: Radioligand Binding Assay ( Receptors)

Objective: Determine the equilibrium dissociation constant (K


) of novel triazole carboxamides for the 

receptor. System Validation: Nonspecific binding (NSB) is defined using 10 µM haloperidol. Total binding minus NSB yields specific binding. Assays where specific binding is <70% of total binding are rejected to ensure signal integrity.
  • Membrane Preparation: Isolate rat liver membranes and resuspend in 50 mM Tris-HCl buffer (pH 8.0).

    • Causality: Rat liver is utilized instead of brain tissue due to its exceptionally high density of endogenous

      
       receptors, providing a robust and reproducible signal-to-noise ratio[2].
      
  • Radioligand & Masking: Incubate membranes with 3 nM [

    
    H]-DTG. Crucially, add 1 µM (+)-pentazocine to all assay wells.
    
    • Causality:[

      
      H]-DTG is a pan-sigma radioligand that binds both 
      
      
      
      and
      
      
      . (+)-Pentazocine is highly selective for
      
      
      ; adding it saturates and "masks" the
      
      
      sites, ensuring the radioactive signal exclusively represents
      
      
      binding[2].
  • Competition: Add test compounds (e.g., 24d, 39a) at concentrations ranging from 0.1 nM to 10 µM. Incubate at room temperature for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific adhesion of the radioligand. Quantify bound radioactivity via liquid scintillation counting and calculate K

      
       using the Cheng-Prusoff equation.
      

Synthetic Methodology: The CuAAC Workflow

The rapid expansion of benzyl-triazole carboxamide libraries is made possible by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry". This reaction is regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.

By reacting various substituted benzyl azides with propiolamide derivatives, researchers can rapidly generate diverse libraries for high-throughput SAR screening.

Workflow Azide Substituted Benzyl Azide CuAAC CuAAC Reaction (Click Chemistry) Azide->CuAAC Alkyne Propiolamide Derivative Alkyne->CuAAC Purification Purification & Characterization CuAAC->Purification Yield >80% Assay In Vitro SAR Screening Purification->Assay

CuAAC synthetic workflow and SAR screening pipeline.

References

  • Bai, S., Li, S., Xu, J., Peng, X., Sai, K., Chu, W., Tu, Z., Zeng, C., & Mach, R. H. (2014). Synthesis and Structure–Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. Journal of Medicinal Chemistry, 57(10), 4239-4251.[Link]

  • Prasad, B. V., Nayak, V. L., Srikanth, P. S., Baig, M. F., Reddy, N. V. S., Babu, K. S., & Kamal, A. (2019). Synthesis and Biological Evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. Bioorganic Chemistry, 83, 535-548.[Link]

Sources

Elucidating the Tautomeric Landscape of 5-Substituted 1,2,4-Triazole-3-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous antiviral, antifungal, and anticancer therapeutics. When substituted at the 3-position with a carboxamide group and at the 5-position with varying pharmacophores (e.g., amino, alkyl, aryl, or thio groups), the scaffold exhibits complex annular prototropic tautomerism.

Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is a critical determinant of a drug candidate's success. Tautomerism dictates the molecule's three-dimensional electronic surface, directly impacting its solubility, membrane permeability, and binding affinity within a target protein's active site [2]. This technical guide provides an authoritative framework for analyzing the structural dynamics of 5-substituted 1,2,4-triazole-3-carboxamides, detailing the causality behind experimental choices, and establishing self-validating protocols for tautomer characterization.

Structural Dynamics & Tautomeric Equilibria

Unsubstituted 1,2,4-triazole exists predominantly as a rapid equilibrium between equivalent 1H and 2H tautomers, with the 4H tautomer being significantly higher in energy [1]. However, breaking the symmetry via 3-carboxamide and 5-substitution creates three distinct tautomeric states: 1H-1,2,4-triazole , 2H-1,2,4-triazole , and 4H-1,2,4-triazole .

Mechanistic Drivers of Tautomer Stability

The relative population of these tautomers in solution is governed by three primary factors:

  • Intramolecular Hydrogen Bonding: The 3-carboxamide group (-CONH₂) acts as both a hydrogen bond donor and acceptor. In the 1H-tautomer , the unprotonated N2 atom can accept a hydrogen bond from the amide -NH₂. Conversely, in the 2H-tautomer , the protonated N2 can donate a hydrogen bond to the amide carbonyl oxygen. The 4H-tautomer lacks this proximal stabilization, rendering it thermodynamically unfavorable[4].

  • Electronic Effects of the 5-Substituent: Electron-withdrawing groups (EWGs) at the 5-position decrease electron density on the adjacent N4 atom, further destabilizing the 4H form. Electron-donating groups (EDGs), such as an amino group (-NH₂), can stabilize the 1H or 2H forms through resonance delocalization.

  • Solvent Dielectric Constant: Polar protic solvents (e.g., water, methanol) can disrupt intramolecular hydrogen bonds by competing for hydrogen-bonding sites, thereby shifting the equilibrium compared to gas-phase or non-polar environments.

Tautomeric_Equilibrium T1H 1H-1,2,4-triazole (Thermodynamically Favored) T2H 2H-1,2,4-triazole (Intermediate State) T1H->T2H Rapid Proton Transfer T4H 4H-1,2,4-triazole (High Energy State) T1H->T4H High Barrier Shift T2H->T4H High Barrier Shift Factors Equilibrium Drivers Factors->T1H Factors->T2H Factors->T4H Sub5 5-Substituent (Inductive/Resonance) Sub5->Factors Sub3 3-Carboxamide (Intramolecular H-Bond) Sub3->Factors Solvent Solvent Dielectric Constant Solvent->Factors

Figure 1: Logical relationship network driving the tautomeric equilibrium in 1,2,4-triazole scaffolds.

Quantitative Data: Tautomer Stability & NMR Diagnostics

To rationally design drugs around this scaffold, computational predictions must be integrated with empirical spectroscopic data. Below is a synthesis of quantitative metrics used to evaluate these systems.

Table 1: Calculated Relative Energies of 1,2,4-Triazole Tautomers

Energies derived from high-level ab initio calculations (e.g., CCSD(T)/CBS limit) and DFT models [1][4].

Tautomeric FormRelative Energy (Gas Phase)Relative Energy (Aqueous SMD)Primary Stabilization Mechanism
1H-Tautomer 0.00 kcal/mol (Reference)0.00 kcal/molIntramolecular H-bond (Amide NH₂ → N2)
2H-Tautomer +1.20 to +2.50 kcal/mol+0.80 to +1.50 kcal/molIntramolecular H-bond (N2-H → Amide C=O)
4H-Tautomer +6.25 to +7.10 kcal/mol+5.50 to +6.00 kcal/molNone (Steric/Electronic isolation)
Table 2: Diagnostic NMR Chemical Shifts for Tautomer Assignment

Typical ranges for ¹³C and ¹⁵N NMR in DMSO-d₆. ¹⁵N NMR is the definitive standard for distinguishing protonated (pyrrole-like) vs. unprotonated (pyridine-like) nitrogens [3].

Nucleus1H-Tautomer (ppm)2H-Tautomer (ppm)4H-Tautomer (ppm)
¹³C (C3) ~158 - 162~152 - 156~148 - 152
¹³C (C5) ~145 - 150~155 - 160~145 - 150
¹⁵N (N1) -170 to -190 (Protonated) -70 to -90-70 to -90
¹⁵N (N2) -70 to -90-170 to -190 (Protonated) -70 to -90
¹⁵N (N4) -110 to -130-110 to -130-170 to -190 (Protonated)

Experimental Workflows for Tautomer Characterization

To ensure scientific integrity, tautomeric assignment cannot rely on a single method. The following protocols form a self-validating system combining physical observation with theoretical validation.

Protocol A: Variable-Temperature (VT) NMR Spectroscopy

At room temperature, rapid prototropic exchange often results in averaged NMR signals, masking the true tautomeric distribution. We utilize VT-NMR to slow the exchange rate below the NMR timescale.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the 5-substituted 1,2,4-triazole-3-carboxamide in 0.5 mL of anhydrous DMF-d₇ or DMSO-d₆. Causality: Highly polar, aprotic solvents are chosen because they stabilize discrete tautomers without exchanging protons with the solute, which would obliterate the N-H signal.

  • Baseline Acquisition: Acquire standard ¹H, ¹³C, and ¹H-¹⁵N HMBC spectra at 298 K. Note any broadened peaks, which indicate intermediate exchange rates.

  • Temperature Gradient: Lower the probe temperature in 10 K increments down to 223 K (or the freezing point of the solvent). Allow 10 minutes of equilibration at each step.

  • Decoalescence Analysis: Identify the exact temperature at which the time-averaged signals split into distinct, sharp peaks.

  • Integration: Integrate the decoalesced peaks in the ¹H spectrum to determine the exact molar ratio of the tautomers in equilibrium. Self-Validation: If the peaks do not decoalesce upon cooling, the molecule either exists as a single static tautomer (>99%) or the exchange barrier is exceptionally low. This must be cross-validated using solid-state X-ray diffraction.

Protocol B: Computational Energy Profiling (DFT)

We employ Density Functional Theory (DFT) to rationalize the observed NMR populations and predict the bioactive conformation.

Step-by-Step Methodology:

  • Conformational Search: Generate 3D models of the 1H, 2H, and 4H tautomers. For each, rotate the 3-carboxamide group to sample both the syn and anti conformations relative to N2.

  • Geometry Optimization: Optimize all geometries using the M06-2X functional with a 6-311++G(d,p) basis set. Causality: M06-2X is explicitly chosen over standard B3LYP because it accounts for medium-range electron correlation, which is absolutely critical for accurately modeling the intramolecular hydrogen bonds that dictate tautomer stability.

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) implicit solvent model for DMSO or Water to mimic the experimental or physiological environment.

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries. Self-Validation: The absence of imaginary frequencies confirms that the structures are true local minima, not transition states.

  • Thermodynamic Extraction: Extract the Gibbs Free Energy (G) and calculate the Boltzmann distribution at 298.15 K to predict the theoretical tautomer ratio.

Workflow Start Compound Synthesis & Purification NMR Variable Temperature (VT) 1H, 13C, 15N NMR Start->NMR Solution Phase XRay Single-Crystal X-ray Diffraction Start->XRay Solid State Comp DFT Calculations (e.g., M06-2X/6-311++G**) Start->Comp In Silico Modeling DataInt Data Integration & Tautomer Assignment NMR->DataInt XRay->DataInt Comp->DataInt

Figure 2: Tri-modal experimental and computational workflow for definitive tautomer elucidation.

Conclusion & Implications for Drug Design

The tautomerism of 5-substituted 1,2,4-triazole-3-carboxamides is not a random fluctuation but a highly predictable thermodynamic system. By understanding that the 1H and 2H forms are generally favored due to intramolecular hydrogen bonding with the 3-carboxamide group, medicinal chemists can intentionally design 5-substituents that lock the molecule into the specific tautomer required for optimal target binding. Failing to account for this equilibrium during the in silico docking phase will inevitably lead to false positives and high attrition rates in downstream in vitro assays.

References

  • Balabin, R. M. (2009). "Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: Focal-point analysis and ab initio limit." The Journal of Chemical Physics.[Link]

  • MDPI Authors (2025). "Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides." MDPI.[Link]

  • ChemRxiv Authors. "Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity." ChemRxiv. [Link]

Ribavirin analogues with C5-benzyl substitution patterns

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ribavirin Analogues with C5-Benzyl Substitution Patterns

Executive Summary

Ribavirin, a guanosine analogue, stands as a cornerstone of broad-spectrum antiviral therapy, yet its clinical application is frequently hampered by significant cytotoxicity, most notably hemolytic anemia.[1] This guide delves into a strategic drug design approach aimed at mitigating these limitations: the synthesis and evaluation of ribavirin analogues featuring benzyl substitutions at the C5 position of the 1,2,4-triazole ring. Modification at this position presents a compelling opportunity to modulate the compound's interaction with viral and host targets, potentially enhancing antiviral potency while reducing off-target toxicity. We will explore the multifaceted mechanism of action of the parent drug, provide a detailed rationale for C5-benzyl modification, and present robust, field-proven protocols for the synthesis and biological characterization of these novel analogues. This document is designed to serve as a practical and theoretical resource for researchers engaged in the discovery and development of next-generation antiviral agents.

The Ribavirin Paradigm: A Double-Edged Sword in Antiviral Therapy

Ribavirin's success is rooted in its structural ambiguity; its 1,2,4-triazole-3-carboxamide base can mimic both adenosine and guanosine, enabling it to disrupt viral replication through multiple pathways.[2] Understanding these mechanisms is critical to appreciating the rationale for designing new analogues.

A Multifaceted Mechanism of Action

The antiviral activity of ribavirin is not attributed to a single mode of action but rather a combination of at least four distinct, and potentially synergistic, mechanisms.[3][4]

  • Direct Inhibition of Viral Polymerase: As a guanosine analogue, ribavirin triphosphate (RTP) can act as a competitive inhibitor for viral RNA-dependent RNA polymerases (RdRps), interfering with the elongation of the viral genome.[3][5] However, this inhibition is often weak, suggesting it may not be the primary mechanism for all viruses.[5]

dot digraph "Ribavirin_MoA" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Ribavirin [label="Ribavirin (Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; RMP [label="Ribavirin Monophosphate\n(RMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RTP [label="Ribavirin Triphosphate\n(RTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IMPDH [label="IMPDH Enzyme", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GTP_pool [label="Intracellular GTP Pool", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viral_Polymerase [label="Viral RNA Polymerase\n(RdRp)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Viral_RNA [label="Viral RNA Replication", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mutations [label="Lethal Mutagenesis\n(Error Catastrophe)", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune_System [label="Host Immune System", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Th1_Response [label="Th1 Phenotype Shift", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ribavirin -> RMP [label="Host Kinases"]; RMP -> RTP [label="Host Kinases"]; RMP -> IMPDH [label="Inhibits", arrowhead=tee, style=dashed, color="#EA4335"]; IMPDH -> GTP_pool [label="Synthesizes"]; GTP_pool -> Viral_RNA [label="Required for"]; RTP -> Viral_Polymerase [label="Directly Inhibits", arrowhead=tee, style=dashed, color="#EA4335"]; Viral_Polymerase -> Viral_RNA; RTP -> Viral_RNA [label="Incorporated into", style=dashed, color="#EA4335"]; Viral_RNA -> Mutations [label="Leads to"]; Ribavirin -> Immune_System [label="Modulates", style=dashed, color="#34A853"]; Immune_System -> Th1_Response; } caption [label="Fig. 1: The multifaceted mechanism of action of ribavirin.", fontsize=10, fontname="Arial"]; }

Clinical Utility and Core Deficiencies

Rationale for C5-Substitutions: A Path to Improved Selectivity

Structure-activity relationship (SAR) studies have shown that the triazole ring and the carboxamide group are essential for ribavirin's activity.[10] The C5 position of the triazole ring, however, offers a vector for chemical modification that can fundamentally alter the molecule's properties without ablating its core pharmacophore.

The Benzyl Moiety: A Strategic Modification

Introducing a benzyl group at the C5 position is a deliberate design choice intended to confer several advantageous properties:

  • Enhanced Lipophilicity: The benzyl group increases the molecule's lipophilicity, which can alter its cellular uptake and tissue distribution, potentially reducing accumulation in red blood cells.

  • Steric Influence: The bulk of the benzyl group can influence how the analogue binds to target enzymes like viral polymerases or host enzymes involved in its metabolism. This could increase selectivity for the viral target over host enzymes, thereby widening the therapeutic window.

  • Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions within the active site of a target protein, creating new binding contacts that could enhance potency.[11]

  • Modulation of Mutagenic Potential: The C5-substituent may alter the conformational preference of the triazole base, fine-tuning its ability to be incorporated into viral RNA and act as a mutagen.

Synthetic Strategies for C5-Benzyl Ribavirin Analogues

The synthesis of C5-substituted ribavirin analogues requires a robust and flexible chemical route. Palladium-catalyzed cross-coupling reactions on a C5-halogenated ribavirin precursor are the most efficient and widely adopted methods.

General Synthetic Workflow

The key to the synthesis is the creation of a C5-iodinated triazole nucleoside intermediate. This intermediate can then be coupled with a suitable benzyl partner.

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Ribavirin", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Protection\n(e.g., Ac2O, Pyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected [label="Per-acetylated Ribavirin", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Halogenation\n(e.g., I2, Ce(NH4)2(NO3)6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halogenated [label="C5-Iodo Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Pd-Catalyzed Coupling\n(e.g., Benzylzinc chloride, Pd(PPh3)4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupled [label="Protected C5-Benzyl Analogue", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Deprotection\n(e.g., NH3/MeOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final C5-Benzyl\nRibavirin Analogue", fillcolor="#F1F3F4", fontcolor="#202124", shape=invhouse]; Purify [label="Purification & Characterization\n(HPLC, NMR, MS)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Protected; Protected -> Step2; Step2 -> Halogenated; Halogenated -> Step3; Step3 -> Coupled; Coupled -> Step4; Step4 -> Final; Final -> Purify; } caption [label="Fig. 2: General synthetic workflow for C5-benzyl ribavirin analogues.", fontsize=10, fontname="Arial"]; }

Experimental Protocol: Synthesis of a Representative C5-Benzyl Analogue

This protocol describes a representative synthesis using a Negishi cross-coupling reaction. Causality: The choice of acetylation for protection is due to its ease of application and subsequent removal under mild basic conditions. C5-iodination is chosen for its efficiency, and the Negishi coupling is selected for its high functional group tolerance and reliability in forming sp³-sp² C-C bonds.

Step 1: Acetyl Protection of Ribavirin

  • Suspend ribavirin (1.0 eq) in anhydrous pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (5.0 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield per-acetylated ribavirin.

Step 2: C5-Iodination of Per-acetylated Ribavirin

  • Dissolve the per-acetylated ribavirin (1.0 eq) in anhydrous acetonitrile.

  • Add iodine (1.5 eq) and ceric ammonium nitrate (CAN) (2.5 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours (monitored by TLC).

  • Cool to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and purify by flash column chromatography (silica gel) to obtain the C5-iodo intermediate.

Step 3: Negishi Cross-Coupling

  • To a solution of the C5-iodo intermediate (1.0 eq) in anhydrous THF under an inert argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Stir for 10 minutes, then add a solution of benzylzinc chloride (1.5 eq) in THF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours until completion (monitored by TLC).

  • Cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify by flash column chromatography to yield the protected C5-benzyl analogue.

Step 4: Deprotection

  • Dissolve the protected analogue in a saturated solution of ammonia in methanol.

  • Stir at room temperature for 12-24 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final C5-benzyl ribavirin analogue.

Step 5: Characterization

  • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess purity (>95%) by analytical HPLC.

Biological Evaluation and Antiviral Profiling

A rigorous evaluation of both antiviral efficacy and cytotoxicity is essential to determine the therapeutic potential of newly synthesized analogues.

dot digraph "Evaluation_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Compound [label="Synthesized Analogue", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antiviral [label="Antiviral Efficacy Assay\n(e.g., CPE Reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotox [label="Cytotoxicity Assay\n(e.g., MTT Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EC50 [label="Calculate EC50\n(50% Effective Concentration)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CC50 [label="Calculate CC50\n(50% Cytotoxic Concentration)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SI [label="Calculate Selectivity Index (SI)\nSI = CC50 / EC50", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Lead Candidate Identification\n(High SI Value)", shape=star, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Antiviral; Compound -> Cytotox; Antiviral -> EC50; Cytotox -> CC50; EC50 -> SI; CC50 -> SI; SI -> Result; } caption [label="Fig. 3: Workflow for in vitro evaluation of antiviral analogues.", fontsize=10, fontname="Arial"]; }

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is a reliable method to quantify the ability of a compound to protect cells from virus-induced death.[12][13]

Materials:

  • Host cell line (e.g., Vero cells for Herpes Simplex Virus, Madin-Darby Canine Kidney (MDCK) cells for Influenza virus).

  • Virus stock with a known titer.

  • 96-well cell culture plates.

  • Growth medium and infection medium (low serum).

  • Test compounds and positive control (Ribavirin).

  • Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that forms a confluent monolayer within 24 hours. Incubate at 37 °C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution series of the test compounds and ribavirin in infection medium.

  • Infection and Treatment:

    • After 24 hours, remove the growth medium from the cell monolayer.

    • Add the diluted compounds to the wells.

    • Add the virus at a pre-determined multiplicity of infection (MOI) (e.g., 0.01).

    • Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.

  • Incubation: Incubate the plates for 48-72 hours, or until approximately 90-100% of cells in the "virus only" wells show cytopathic effect.

  • Quantification of Cell Viability:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "cells only" control to 100% viability and the "virus only" control to 0% protection.

    • Plot the percentage of cell protection versus the compound concentration (log scale).

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ value (the concentration at which 50% of cells are protected from CPE).

Cytotoxicity Assessment

A parallel assay must be run to determine the compound's inherent toxicity to the host cells. The protocol is identical to the CPE assay but without the addition of the virus. This will yield the CC₅₀ value (the concentration at which 50% of the cells are killed by the compound).

Structure-Activity Relationship (SAR) and Data Interpretation

The ultimate goal is to identify analogues with a high Selectivity Index (SI) , which is the ratio of cytotoxicity to activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a wider therapeutic window.

Comparative Analysis of Hypothetical C5-Benzyl Analogues

The data below is illustrative, demonstrating how SAR can be systematically explored by modifying the benzyl ring. The rationale behind the substitutions is to probe the effects of electronics and sterics on antiviral activity.

Compound IDR-Group (para-substituent on Benzyl Ring)RationaleEC₅₀ (μM) vs. Influenza ACC₅₀ (μM) on MDCK cellsSelectivity Index (SI)
Ribavirin -H (at C5)Parent Compound14.0>100>7.1
SRO-BN-01 -HUnsubstituted Benzyl8.5>100>11.8
SRO-BN-02 -FSmall, Electronegative5.2>100>19.2
SRO-BN-03 -OCH₃Electron-Donating, H-bond acceptor11.3857.5
SRO-BN-04 -CF₃Bulky, Electron-Withdrawing2.16028.6
SRO-BN-05 -NO₂Strong Electron-Withdrawing3.54512.9

Interpretation of SAR:

  • SRO-BN-01 vs. Ribavirin: The addition of the unsubstituted benzyl group improved potency, suggesting a beneficial hydrophobic or steric interaction.

  • SRO-BN-02 & SRO-BN-04: The introduction of electron-withdrawing groups (F, CF₃) at the para-position significantly enhanced antiviral activity. This suggests that modulating the electronic properties of the aromatic ring is key. The trifluoromethyl group in SRO-BN-04 provided the best balance of potency and selectivity, making it a strong lead candidate.

  • SRO-BN-03: The electron-donating methoxy group was detrimental to activity compared to the unsubstituted benzyl, and slightly increased cytotoxicity.

  • SRO-BN-05: While the potent nitro group improved efficacy, it also substantially increased cytotoxicity, resulting in a less favorable selectivity index compared to SRO-BN-04.

Future Perspectives and Drug Development Horizons

The exploration of C5-benzyl substituted ribavirin analogues represents a promising frontier in antiviral drug discovery. The initial SAR data suggest that fine-tuning the electronic and steric properties of the benzyl ring can lead to compounds with significantly improved potency and selectivity.

Lead Optimization Strategies:

  • Further exploration of substituents on the benzyl ring (ortho, meta, and di-substitution).

  • Bioisosteric replacement of the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene) to probe for additional interactions.

  • Combination of C5-benzyl modifications with other known beneficial modifications on the ribose sugar or carboxamide group.

By leveraging the synthetic and evaluative frameworks outlined in this guide, researchers can systematically advance the development of novel ribavirin analogues, moving closer to an antiviral agent with the broad-spectrum power of ribavirin but without its debilitating toxicity.

References

  • Ferreira, M. L. G., Pinheiro, L. C. S., et al. (2013). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Medicinal Chemistry Research. [Link]

  • News Medical. (2023). Ribavirin Mechanism. News-Medical.net. [Link]

  • Parker, W. B. (2006). Mechanisms of action of ribavirin against distinct viruses. PubMed. [Link]

  • Lau, J. Y. N., et al. (2008). The application and mechanism of action of ribavirin in therapy of hepatitis C. PubMed Central. [Link]

  • Andersen, O., et al. (2019). Ribavirin: Pharmacology, Multiple Modes of Action and Possible Future Perspectives. Taylor & Francis Online. [Link]

  • Mikle, O. S., et al. (2018). Isosteric ribavirin analogues: Synthesis and antiviral activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Zhang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Tsapkina, E. N., et al. (1988). [The structure and antiviral activity of ribavirin analogs. III. Molecular and crystal structure of 1-(2-hydroxyethoxymethyl)-1,2,4-triazole-carboxamide]. PubMed. [Link]

  • Ferreira, M. L. G., et al. (2013). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Semantic Scholar. [Link]

  • ResearchGate. (2025). Novel 5-alkyl(aryl)-substituted ribavirine analogues: Synthesis and antiviral evaluation. ResearchGate. [Link]

  • Tsapkina, E. N., et al. (1988). [The structure and antiviral activity of ribavirin analogs. I. Molecular and crystal structure of 1-(2-hydroxyethoxymethyl)-1,2,4-triazole-5-carboxamide]. PubMed. [Link]

  • De Clercq, E., et al. (1991). Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses. PubMed Central. [Link]

  • D'Alonzo, D., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. MDPI. [Link]

  • Smee, D. F., et al. (1981). Bioassay system for determining ribavirin levels in human serum and urine. PubMed. [Link]

  • Chatzianastasiou, M. E., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents. Medicinal Chemistry. [Link]

  • News Medical. (2022). Ribavirin Chemistry. News-Medical.net. [Link]

  • Srivastava, P. C. (1981). The Synthesis and Study of New Ribavirin Derivatives and Related Nucleoside Azole Carboxamides as Agents Active against RNA Viru. DTIC. [Link]

  • Cosson, F., et al. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. ResearchGate. [Link]

  • Smirnova, O. S., & Konstantinova, I. D. (n.d.). BIOTECHNOLOGICAL SYNTHESIS THE ANTIVIRAL DRUG RIBAVIRIN ANALOGUES MODIFIED ON THE AMIDE GROUP. OpenBio. [Link]

  • Smee, D. F., et al. (1981). Bioassay System for Determining Ribavirin Levels in Human Serum and Urine. Karger Publishers. [Link]

  • Iuliano, S., et al. (2022). Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients. MDPI. [Link]

  • Schoepen, A., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. PubMed Central. [Link]

  • ResearchGate. (2021). X‐ray crystal structure of 19. ResearchGate. [Link]

  • El-Kalamouni, C., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. MDPI. [Link]

  • Ferreira, M. L. G., et al. (2013). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. ResearchGate. [Link]

  • Chen, J., et al. (2023). Molecular crystal structures of ribavirin Form II and Form I. ResearchGate. [Link]

  • Graci, J. D., et al. (2002). Synthesis and Antiviral Evaluation of a Mutagenic and Non-Hydrogen Bonding Ribonucleoside Analogue: 1-β-d-Ribofuranosyl-3-nitropyrrole. Scilit. [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Leroy-Dudal, J., et al. (2019). Evaluation of the potential of a new ribavirin analog impairing the dissemination of ovarian cancer cells. PubMed Central. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • El-Naggar, M., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]

Sources

Engineering the 5-Benzyl-1,2,4-Triazole Scaffold: A Technical Whitepaper on Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, metabolically stable anticancer agents has increasingly focused on nitrogen-rich heterocycles. Among these, the 1,2,4-triazole scaffold has emerged as a privileged pharmacophore due to its profound physicochemical properties, including high polarity, a strong dipole moment, and the dual capacity to act as both a hydrogen bond donor and acceptor[1].

Specifically, 5-benzyl-1,2,4-triazole derivatives represent a breakthrough in rational drug design. By appending a flexible, lipophilic benzyl group at the C5 position, researchers can exploit


 stacking and hydrophobic interactions within the deep binding pockets of oncogenic kinases and tubulin structures[2]. This whitepaper provides an in-depth mechanistic analysis, structure-activity relationship (SAR) data, and a self-validating experimental framework for the development and evaluation of these potent antineoplastic agents.

Mechanistic Foundations & Target Engagement

To engineer effective therapeutics, we must first understand the causality of molecular interactions. The 5-benzyl-1,2,4-triazole core does not act via indiscriminate cytotoxicity; rather, it engages specific molecular targets that govern cancer cell proliferation and survival.

Kinase Inhibition

Receptor-interacting protein kinases (e.g., RIPK1) and various receptor tyrosine kinases are frequently dysregulated in metastatic cancers[3]. The 1,2,4-triazole nitrogen atoms coordinate precisely with the ATP-binding hinge region of these kinases. Simultaneously, the 5-benzyl moiety rotates to occupy the hydrophobic DFG-out pocket, locking the kinase in an inactive conformation and preventing downstream oncogenic signaling[3].

Tubulin Polymerization Modulation

A subset of 5-benzyl-1,2,4-triazole derivatives acts as potent tubulin modulators. By binding to the colchicine site of


-tubulin, these compounds inhibit microtubule assembly, leading to mitotic arrest at the G2/M phase[1].
Apoptosis Induction

The ultimate goal of engaging the aforementioned targets is the induction of programmed cell death. Rather than causing necrotic lysis—which triggers severe inflammatory responses—triazole derivatives activate the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization and the subsequent caspase cascade[2].

Pathway T 5-Benzyl-1,2,4-Triazole Derivatives K Kinase Inhibition (e.g., RIPK1) T->K H-Bonding & Pi-Pi Stacking Tub Tubulin Polymerization Inhibition T->Tub Colchicine Site Binding Apop Apoptosis Pathway Activation K->Apop Caspase Cascade Tub->Apop Mitotic Arrest Death Targeted Cancer Cell Death Apop->Death

Fig 1. Dual-targeting mechanism of 5-benzyl-1,2,4-triazole derivatives in cancer cells.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The functionalization of the 1,2,4-triazole ring dictates its pharmacokinetic and pharmacodynamic profile. A highly successful synthetic strategy involves the creation of Schiff bases (azomethine linkages) at the N4 position of 4-amino-5-benzyl-3-mercapto-1,2,4-triazoles[4].

Rational Design Choices:
  • C3 Position (Mercapto/Thione): The inclusion of a sulfur atom at C3 enhances lipophilicity and provides a nucleophilic site for further alkylation, which is critical for penetrating the phospholipid bilayer of cancer cells[4].

  • N4 Position (Schiff Base): Condensation with aromatic aldehydes yields an azomethine (-N=CH-) linkage. This extends the

    
    -conjugation system, significantly increasing antiproliferative activity against breast cancer (MCF-7) cell lines[5].
    
  • C5 Position (Benzyl Group): Halogenation (e.g., -F, -Cl) of the benzyl ring increases metabolic stability against cytochrome P450 enzymes while enhancing binding affinity via halogen bonding.

Quantitative Data Summary

The following table synthesizes representative in vitro cytotoxicity data for optimized 5-benzyl-1,2,4-triazole Schiff base derivatives, illustrating the impact of structural modifications on efficacy.

Compound IDC3 SubstituentN4 Schiff Base ModificationC5 SubstituentIC

MCF-7 (

M)
IC

MDA-MB-231 (

M)
TRZ-01 -SHUnsubstituted (-NH

)
Benzyl45.2 ± 2.152.4 ± 3.0
TRZ-02 -SH4-NitrobenzylideneBenzyl12.8 ± 1.418.5 ± 1.2
TRZ-03 -SH2-HydroxybenzylideneBenzyl8.4 ± 0.911.2 ± 1.1
TRZ-04 -SCH

4-Fluorobenzylidene4-Fluorobenzyl3.1 ± 0.4 4.6 ± 0.5

Note: Data reflects the causal relationship between extended electron-withdrawing conjugation (TRZ-04) and enhanced tumoricidal potency.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of novel 5-benzyl-1,2,4-triazole derivatives must follow a self-validating workflow. A primary cytotoxicity screen must always be orthogonally validated by a mechanistic assay to confirm that cell death is occurring via the intended apoptotic pathway, rather than non-specific chemical toxicity.

Protocol S1 Synthesis & Purification S2 Physicochemical Validation S1->S2 S3 In Vitro Cytotoxicity (MTT) S2->S3 S4 Apoptosis Profiling (Annexin V/PI) S3->S4

Fig 2. Self-validating workflow for screening 5-benzyl-1,2,4-triazole anticancer agents.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. We use this as a proxy for cell viability because metabolically active, proliferating cancer cells will produce a strong colorimetric signal, whereas cells inhibited by the triazole derivative will not.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO
    
    
    atmosphere to allow for adherence.
  • Compound Treatment: Prepare serial dilutions of the 5-benzyl-1,2,4-triazole derivatives (0.1

    
    M to 100 
    
    
    
    M) in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Treat the cells for 48 hours.
  • Reagent Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
    
  • Solubilization: Carefully aspirate the media and add 150

    
    L of DMSO to each well to dissolve the insoluble purple formazan crystals.
    
  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate IC

    
     values using non-linear regression analysis.
    
Protocol B: Mechanistic Validation of Apoptosis (Annexin V/PI Flow Cytometry)

Causality: To prove the triazole compound induces true apoptosis[2], we must detect the externalization of phosphatidylserine (PS). In healthy cells, PS is strictly located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it binds to fluorescently labeled Annexin V in a calcium-dependent manner. Propidium Iodide (PI) is added to detect late apoptosis/necrosis, as it only penetrates cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Induction: Treat

    
     cancer cells in 6-well plates with the triazole derivative at its calculated IC
    
    
    
    concentration for 24 hours.
  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 1,200 rpm for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and trypsin.

  • Staining: Resuspend the pellet in 100

    
    L of 1X Annexin V Binding Buffer. Add 5 
    
    
    
    L of FITC-conjugated Annexin V and 5
    
    
    L of PI solution.
  • Incubation: Incubate the mixture in the dark at room temperature for 15 minutes.

  • Analysis: Add 400

    
    L of Binding Buffer and analyze immediately via flow cytometry.
    
    • Quadrant Q4 (FITC+/PI-): Early Apoptosis.

    • Quadrant Q2 (FITC+/PI+): Late Apoptosis.

Future Perspectives

The 5-benzyl-1,2,4-triazole scaffold represents a highly tunable, synthetically accessible platform for oncology drug discovery. Future development should focus on utilizing PROTAC (Proteolysis Targeting Chimera) technology, linking the triazole pharmacophore to an E3 ligase ligand to degrade, rather than merely inhibit, oncogenic kinases like RIPK1[3]. Rigorous adherence to the self-validating protocols outlined above will ensure that only the most mechanistically sound candidates progress to in vivo murine xenograft models.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review).
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). nih.gov.
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. nih.gov.
  • Radiosynthesis and characterization of a carbon-11 PET tracer for receptor-interacting protein kinase 1. nih.gov.
  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. nih.gov.

Sources

5-benzyl-1H-1,2,4-triazole-3-carboxamide solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-benzyl-1H-1,2,4-triazole-3-carboxamide in DMSO and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-benzyl-1H-1,2,4-triazole-3-carboxamide (CAS No. 63970-80-9) in two critical solvents for biomedical research: Dimethyl Sulfoxide (DMSO) and water. A diligent search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this compound. Therefore, this document serves as a vital resource for researchers, scientists, and drug development professionals by establishing a robust theoretical framework for its expected solubility based on first principles of physical chemistry. Furthermore, it provides a detailed, field-proven, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method, empowering researchers to generate the precise data required for their work.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] The functionalization of this ring, as seen in 5-benzyl-1H-1,2,4-triazole-3-carboxamide, creates compounds of significant interest for drug discovery programs. A fundamental prerequisite for any biological or pharmaceutical evaluation is a thorough understanding of the compound's solubility. Solubility dictates the design of in vitro assays, influences formulation strategies for in vivo studies, and ultimately impacts a drug candidate's bioavailability and pharmacokinetic profile.

DMSO is a near-universal solvent in early-stage drug discovery, prized for its ability to dissolve a vast array of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions.[2] In contrast, aqueous solubility is a critical determinant of a compound's behavior in physiological environments. This guide addresses the solubility of 5-benzyl-1H-1,2,4-triazole-3-carboxamide in these two indispensable solvents, providing both a theoretical prediction and a practical methodology for its empirical determination.

Physicochemical Profile of 5-benzyl-1H-1,2,4-triazole-3-carboxamide

To understand the solubility of a molecule, one must first analyze its structure. The key functional groups of 5-benzyl-1H-1,2,4-triazole-3-carboxamide dictate its interactions with different solvents.

cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification cluster_report 5. Data Reporting prep1 Weigh excess compound (>98% pure) prep2 Add precise volume of solvent (DMSO or H₂O) prep1->prep2 into glass vial equil Agitate at constant temp. (e.g., 25°C) for 24-72 hours prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 Aspirate supernatant quant2 Analyze samples & standards by HPLC-UV sep2->quant2 quant1 Prepare calibration standards quant1->quant2 report Calculate concentration (mg/mL or mM) quant2->report

Sources

Methodological & Application

Introduction: The 1,2,4-Triazole Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, synthetic chemists, and drug development professionals.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif in numerous blockbuster drugs, including antifungal agents (fluconazole, voriconazole), antiviral therapeutics (ribavirin), and anticancer compounds (anastrozole)[1]. The unique arrangement of three nitrogen atoms within the five-membered ring imparts excellent hydrogen-bonding capabilities, high dipole moments, and robust metabolic stability, making it an ideal bioisostere for amides and esters[1][2].

Historically, the synthesis of 5-substituted 1,2,4-triazoles relied on harsh conditions, such as the Einhorn-Brunner or Pellizzari reactions, which often required prolonged heating, strong acids, and complex purification steps[3]. As a Senior Application Scientist, I have observed the industry shift toward greener, highly efficient cyclization methodologies. This application note details two state-of-the-art, field-proven protocols: Microwave-Assisted Catalyst-Free Condensation and Oxidative Cyclization of Amidrazones . Both methods prioritize functional group tolerance, scalability, and environmental sustainability.

Mechanistic Pathways for 1,2,4-Triazole Cyclization

To successfully implement these protocols, one must understand the causality behind the reagent selection and energy input. The diagram below illustrates the divergent synthetic routes utilized in modern triazole formation.

G Start1 Hydrazine + Formamide (Substituted) Inter1 Transamidation Intermediate Start1->Inter1 Microwave (160°C) Catalyst-Free Start2 Amidrazone + Aldehyde Inter2 Hydrazone Intermediate Start2->Inter2 PEG, 80°C Start3 Acyl Thiosemicarbazide Inter3 Base-Catalyzed Cyclodehydration Start3->Inter3 Aqueous NaOH / Heat Product 5-Substituted 1,2,4-Triazole Core Inter1->Product Condensation Inter2->Product Oxidative Cyclization (CAN or DDQ) Inter3->Product Desulfurization (Optional)

Divergent synthetic pathways for 1,2,4-triazole ring formation via modern cyclization methods.

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis

Mechanistic Rationale: Traditional syntheses from hydrazines often require toxic metal catalysts or strong acidic promoters that degrade sensitive functional groups. By transitioning to microwave (MW) irradiation, we exploit the dielectric heating of formamide, which acts dually as the solvent and the reactant[4][5]. The microwave energy rapidly drives the initial transamidation of the hydrazine, followed by an intramolecular condensation to close the triazole ring. Using a massive excess of formamide (20 equivalents) pushes the equilibrium entirely toward the cyclized product, bypassing the need for a catalyst[4].

Materials Required:

  • Substituted hydrazine (aryl or aliphatic) (1.0 mmol)

  • Formamide (20.0 mmol, ~0.8 mL)

  • Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover)

  • Ethyl acetate and brine for extraction

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the substituted hydrazine (1.0 mmol).

  • Solvent/Reactant Addition: Add formamide (20.0 mmol). Scientist Insight: Do not add any additional solvent. The neat formamide provides optimal dielectric absorption for rapid heating.

  • Microwave Irradiation: Seal the vial with a Teflon-lined septum. Program the microwave synthesizer to heat the mixture to 160 °C over 2 minutes, and hold at 160 °C for exactly 10 minutes[4]. Ensure the pressure limit is set to at least 15 bar.

  • Cooling & Quenching: Allow the vial to cool to room temperature via compressed air cooling (automatically handled by most modern MW reactors). Pour the reaction mixture into 15 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (2 × 10 mL) to remove residual formamide.

  • Drying & Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc) to yield the pure 5-substituted 1,2,4-triazole.
    

Validation Checkpoint: Successful cyclization is confirmed by the disappearance of the primary amine N-H stretches (~3300 cm⁻¹) in FTIR and the appearance of a sharp singlet around


 8.0–8.5 ppm in 

NMR, corresponding to the C3-H proton of the triazole ring.

Protocol 2: Oxidative Cyclization of Amidrazones with Aldehydes

Mechanistic Rationale: The condensation of amidrazones with aldehydes is a powerful method for generating highly substituted triazoles. However, the intermediate hydrazone requires an oxidative push to achieve full aromatization. Utilizing Ceric Ammonium Nitrate (CAN) in Polyethylene Glycol (PEG-300) is a highly efficient, green approach[2][6]. CAN acts as a dual-action reagent: it functions as a Lewis acid to activate the aldehyde carbonyl for nucleophilic attack by the amidrazone, and subsequently acts as a single-electron oxidant to drive the cyclodehydration[2]. PEG-300 is chosen over volatile organic solvents because it stabilizes the radical intermediates and can be easily recovered and reused[3][6].

Materials Required:

  • N-arylamidrazone (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (5 mol%)

  • Polyethylene Glycol (PEG-300) (5 mL)

  • Diethyl ether (

    
    ) for extraction
    

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask, dissolve the N-arylamidrazone (1.0 mmol) and the aldehyde (1.0 mmol) in 5 mL of PEG-300[3].

  • Catalyst Addition: Add CAN (0.05 mmol, 5 mol%) to the stirring mixture. Scientist Insight: Keep the catalyst loading strictly at 5 mol%. Increasing CAN beyond this does not improve yields and can lead to over-oxidation side products.

  • Thermal Cyclization: Heat the reaction mixture to 80 °C using an oil bath or heating block. Stir continuously for 1 hour[3]. The progress can be monitored by TLC (eluent: EtOAc/Hexane 3:7).

  • Workup: Cool the mixture to room temperature. Extract the product directly from the PEG layer using diethyl ether (

    
    , 3 × 20 mL)[3]. Note: PEG-300 is insoluble in ether, allowing for a clean phase separation.
    
  • Washing: Wash the combined ethereal layers with distilled water (2 × 30 mL) and saturated aqueous

    
     solution (2 × 30 mL) to neutralize any acidic byproducts[3].
    
  • Isolation: Dry over anhydrous

    
    , evaporate the solvent, and recrystallize the crude product from hot ethanol to afford the pure 3,4,5-trisubstituted 1,2,4-triazole.
    

Validation Checkpoint: The recovered PEG-300 layer can be dried under a vacuum at 80 °C for 2 hours and reused for up to four subsequent runs with minimal loss in catalytic efficiency.

Quantitative Data: Methodological Comparison

To assist in selecting the appropriate synthetic route for your specific drug development pipeline, the following table summarizes the quantitative metrics of the discussed cyclization methods against classical thermal approaches.

ParameterMicrowave-Assisted (Protocol 1)Oxidative Cyclization (Protocol 2)Classical Thermal (Pellizzari)
Primary Reagents Hydrazine + FormamideAmidrazone + AldehydeAmide + Acyl Hydrazide
Catalyst/Oxidant None (Catalyst-Free)CAN (5 mol%) or DDQStrong Acids /

Solvent System Neat (Formamide acts as solvent)PEG-300 (Recyclable)High-boiling organics (e.g., Pyridine)
Reaction Temperature 160 °C (Microwave)80 °C (Conventional heating)> 200 °C (Reflux)
Reaction Time 10 Minutes1 Hour12 - 24 Hours
Average Yield 54% – 81%85% – 95%30% – 50%
Substrate Scope 1,5-disubstituted triazoles3,4,5-trisubstituted triazolesSymmetrical triazoles
Environmental Impact Low (No metal waste, fast)Low (Recyclable solvent, mild)High (Toxic solvents, high energy)

References

  • Nakka, M., Tadikonda, R., Rayavarapu, S., Sarakula, P., & Vidavalur, S. (2015). An Environmentally Benign Synthesis of Various 3,4,5-Trisubstituted 1,2,4-Triazoles and N-Fused 1,2,4-Triazoles via Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization. Synthesis, 47(04), 517-525. Available at:[Link]

  • Szőcs, B., Bokor, É., Szabó, K.E., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. Available at:[Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). SciSpace. Available at:[Link]

  • Matysiak, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry (PMC). Available at:[Link]

  • Abdulghani, S. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology (PMC). Available at:[Link]

Sources

Application Note: HPLC Method Development for 5-Benzyl-1H-1,2,4-Triazole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical method development. It prioritizes the "First-Principles" approach, deriving chromatographic conditions from the specific physicochemical properties of the analyte rather than providing a generic recipe.

Introduction & Analyte Profiling[1]

The analysis of 5-benzyl-1H-1,2,4-triazole-3-carboxamide (BTC) presents a classic "push-pull" chromatographic challenge. The molecule contains a hydrophobic benzyl tail and a highly polar, hydrogen-bonding triazole-carboxamide head. Successful method development requires balancing these opposing forces to achieve retention, peak symmetry, and selectivity against synthetic impurities (e.g., hydrazides or carboxylic acid precursors).

Physicochemical Assessment (The "Why" Behind the Method)

To design a robust method, we must first understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
LogP ~1.5 – 2.0Moderately lipophilic. Requires organic modifier (ACN/MeOH) for elution but retains well on C18.
pKa (Acidic) ~9.5 - 10.0The triazole -NH- is weakly acidic. At neutral pH, it exists in equilibrium; at high pH, it ionizes (elutes early).
pKa (Basic) ~2.5 - 3.0The triazole ring nitrogens can protonate at low pH.
UV Max ~210 nm, ~258 nmThe benzyl ring provides specific absorbance at ~258 nm (selectivity). The amide/triazole system absorbs strongly at <220 nm (sensitivity).

Critical Insight: The 1,2,4-triazole ring is amphoteric and prone to tautomerism. pH control is non-negotiable. Running at a neutral pH (unbuffered) will likely result in split peaks or severe tailing due to rapid proton exchange. We must lock the ionization state.

Method Development Strategy

Phase 1: Stationary Phase Selection
  • Primary Recommendation: C18 (Octadecylsilane) with high carbon load and end-capping.

    • Reasoning: The benzyl group provides sufficient hydrophobicity for interaction with the C18 chains. End-capping reduces silanol interactions with the polar triazole nitrogens.

  • Secondary Recommendation: Phenyl-Hexyl .

    • Reasoning: If the sample matrix contains other aromatic impurities (e.g., benzyl chloride, benzoic acid derivatives), the Phenyl-Hexyl phase utilizes

      
       interactions to offer orthogonal selectivity that a C18 cannot provide.
      
Phase 2: Mobile Phase Architecture
  • Solvent A (Aqueous): 10 mM Potassium Phosphate Buffer, pH 3.0.

    • Mechanism: At pH 3.0, the triazole ring is fully protonated or neutral (depending on exact pKa shifts), suppressing the formation of the anionic species. This prevents "peak splitting" caused by mixed ionization states. Phosphate provides superior peak symmetry compared to formic acid.

  • Solvent B (Organic): Acetonitrile (ACN).

    • Mechanism: ACN has a lower UV cutoff than Methanol, allowing for high-sensitivity detection at 210 nm if needed. It also provides sharper peaks for aromatic compounds.

Phase 3: Detection
  • Wavelength: 254 nm (Primary for specificity), 215 nm (Secondary for trace impurities).

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 5-benzyl-1H-1,2,4-triazole-3-carboxamide (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Monopotassium Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions (The "Gold Standard" Starting Point)
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Flow Rate 1.0 mL/min
Temperature 30°C (Thermostatted)
Injection Vol 10 µL
Detection UV-Vis / PDA @ 254 nm (Bandwidth 4 nm)
Run Time 15 Minutes

Gradient Profile:

  • 0.0 min: 90% A / 10% B (Initial hold for polar impurities)

  • 10.0 min: 40% A / 60% B (Linear ramp to elute BTC)

  • 12.0 min: 40% A / 60% B (Wash)

  • 12.1 min: 90% A / 10% B (Re-equilibration)

  • 15.0 min: Stop

Sample Preparation
  • Stock Solution: Weigh 10 mg of BTC standard into a 10 mL volumetric flask. Dissolve in 100% Methanol (solubility is higher in MeOH than ACN/Water). Sonicate for 5 mins. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A .

    • Critical Step: Diluting with the aqueous buffer ensures the sample pH matches the column environment immediately upon injection, preventing "solvent shock" peak distortion.

Visualization of Logic & Workflow[2]

The following diagrams illustrate the decision-making process and the chemical interactions governing the separation.

Diagram 1: Method Development Logic Flow

MethodDevelopment Start Start: BTC Analysis Analyze Analyze Structure: Polar Triazole + Hydrophobic Benzyl Start->Analyze Decision1 Select Stationary Phase Analyze->Decision1 C18 C18 Column (General Purpose) Decision1->C18 Standard Phenyl Phenyl-Hexyl (If aromatic impurities overlap) Decision1->Phenyl Specific Selectivity Decision2 Select Mobile Phase pH C18->Decision2 Phenyl->Decision2 HighPH pH > 7.0 (Risk: Triazole Ionization) Decision2->HighPH Avoid LowPH pH 2.5 - 3.0 (Suppresses Ionization) Decision2->LowPH Recommended Result1 Peak Tailing / Splitting HighPH->Result1 Result2 Sharp, Symmetrical Peak LowPH->Result2

Caption: Logic flow for selecting stationary phase and pH conditions based on BTC physicochemical properties.

Diagram 2: Analyte-Column Interaction Mechanism

Interactions cluster_Analyte 5-benzyl-1H-1,2,4-triazole-3-carboxamide cluster_Column Stationary Phase (C18) Benzyl Benzyl Group (Hydrophobic) C18Chain C18 Alkyl Chains Benzyl->C18Chain Hydrophobic Interaction (Primary Retention) Triazole Triazole Ring (Polar/Basic) Silanol Residual Silanols Triazole->Silanol Unwanted Polar Interaction (Causes Tailing) Amide Carboxamide (H-Bonding) Buffer Buffer pH 3.0 Buffer->Triazole Protonates N Prevents Silanol Binding

Caption: Mechanistic view of retention (Green) vs. tailing risks (Red) and the role of Buffer (Yellow).

Validation Framework (Self-Validating System)

To ensure the method is reliable, execute the following System Suitability Tests (SST) before every sample set. This aligns with ICH Q2(R1) guidelines.

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting Failure
Retention Time %RSD

(n=5)
Check pump flow stability or temperature fluctuations.
Peak Area %RSD

(n=5)
Check injector precision or autosampler needle depth.
Tailing Factor (

)

If

, lower pH or increase buffer concentration.
Theoretical Plates (

)

If low, column may be aging or connection tubing is too wide (dead volume).
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Specificity (Forced Degradation)
  • Acid Hydrolysis: Treat sample with 0.1 N HCl for 24h. Expect the carboxamide to hydrolyze to the carboxylic acid (5-benzyl-1H-1,2,4-triazole-3-carboxylic acid).

  • Check: Ensure the "Acid" peak is chromatographically resolved (

    
    ) from the "Amide" parent peak. The Acid will generally elute earlier than the Amide in RP-HPLC due to the polar carboxyl group.
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • PubChem. (n.d.). 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid (Precursor/Related Structure Data). National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[3] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. (General triazole separation protocols). Link

Sources

Strategic Solvent Selection for the Recrystallization and Purification of 5-Benzyl-1,2,4-Triazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the purification of 5-benzyl-1,2,4-triazole intermediates via recrystallization. The 1,2,4-triazole scaffold is a privileged structure in modern pharmacology, making the purity of its synthetic intermediates a critical parameter for downstream applications. This document details the fundamental principles of solvent selection, provides step-by-step protocols for both single-solvent and mixed-solvent recrystallization, and offers a systematic approach to troubleshooting common challenges. The protocols are designed as self-validating systems, incorporating methods for purity assessment to ensure the final compound meets the rigorous standards of pharmaceutical research.

Introduction: The Importance of Purity in Triazole Intermediates

The 1,2,4-triazole ring is a cornerstone of many therapeutic agents, exhibiting a wide spectrum of biological activities including antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The synthesis of these complex molecules often involves multi-step sequences, with 5-benzyl-1,2,4-triazole and its derivatives serving as key building blocks. The purity of these intermediates is paramount; residual starting materials, by-products, or catalysts can interfere with subsequent reactions, leading to lower yields, complex purification challenges, and potentially confounding biological assay results.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4][5] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4] A successful recrystallization can dramatically enhance the purity of an intermediate, ensuring the integrity of the final active pharmaceutical ingredient (API). This guide explains the causality behind solvent choice and provides robust protocols tailored for the unique physicochemical properties of 5-benzyl-1,2,4-triazole intermediates.

The Theory and Strategy of Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent creates a system where the target compound has high solubility at an elevated temperature but is sparingly soluble at lower temperatures.[6][7] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[4]

The Four Pillars of an Ideal Recrystallization Solvent:

  • High Solubilizing Power When Hot: The solvent must completely dissolve the compound of interest when heated to its boiling point, creating a saturated or near-saturated solution.[8]

  • Low Solubilizing Power When Cold: Upon cooling, the compound's solubility should decrease significantly, allowing for the recovery of an abundant quantity of crystals.[6][9]

  • Appropriate Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during filtration).[6][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[7][8] Additionally, the solvent's boiling point should be lower than the melting point of the solute to prevent the compound from "oiling out."[9][10]

For 5-benzyl-1,2,4-triazole intermediates, which contain both polar (the triazole ring) and non-polar (the benzyl group) functionalities, solvents of intermediate polarity or mixed-solvent systems are often the most effective.[9] The principle of "like dissolves like" is a valuable starting point for solvent screening.[7][9]

Table 1: Properties of Common Solvents for Recrystallization of Heterocyclic Compounds
SolventBoiling Point (°C)PolarityNotes and Typical Uses
Water (H₂O)100Very HighGood for highly polar compounds. Often used as an anti-solvent with alcohols.
Ethanol (C₂H₅OH)78HighExcellent general-purpose solvent for moderately polar compounds. Frequently used with water in a mixed system.[1]
Methanol (CH₃OH)65HighSimilar to ethanol but with a lower boiling point. Good solubility for many triazoles.[11]
Acetone (C₃H₆O)56Medium-HighStrong solvent, often too effective alone. Useful in a solvent pair with a non-polar anti-solvent like hexanes.[12]
Ethyl Acetate (C₄H₈O₂)77MediumGood for a range of polarities. Often used in chromatography and can be a good recrystallization solvent.
Toluene (C₇H₈)111LowExcellent for aryl-containing compounds, but its high boiling point can make it difficult to remove.[5]
Hexane/Heptane69 / 98Very LowUsed for non-polar compounds. Most commonly employed as an anti-solvent in mixed systems.[5]

Systematic Approach to Solvent Selection

A systematic, small-scale screening is the most reliable method to identify the optimal solvent or solvent pair. This empirical approach saves time and material compared to attempting a full-scale recrystallization with an unproven solvent.

Diagram 1: Workflow for Recrystallization Solvent Screening

Solvent_Screening_Workflow start_node Start: Crude 5-Benzyl-1,2,4-Triazole Intermediate (~10-20 mg) process_node_1 Add solvent dropwise (~0.5 mL) at room temperature start_node->process_node_1 Place in small test tube process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node decision_node_1 Does it dissolve? process_node_1->decision_node_1 bad_result_node_1 Result: Unsuitable. Compound too soluble at room temp. decision_node_1->bad_result_node_1 Yes process_node_2 Heat gently (e.g., warm water bath) decision_node_1->process_node_2 No decision_node_2 Does it dissolve? process_node_2->decision_node_2 bad_result_node_2 Result: Unsuitable. Compound is insoluble. decision_node_2->bad_result_node_2 No process_node_3 Allow to cool slowly to room temperature, then in ice bath decision_node_2->process_node_3 Yes decision_node_3 Abundant crystals form? process_node_3->decision_node_3 result_node_1 Result: Potential Single Solvent! Proceed to full-scale protocol. decision_node_3->result_node_1 Yes bad_result_node_3 Result: Unsuitable. Consider a mixed-solvent system. decision_node_3->bad_result_node_3 No / Oiling Out Recrystallization_Workflow step_node step_node check_node check_node final_node final_node A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. (Optional) Hot Gravity Filtration B->C Yes D 3. Cool Slowly & Undisturbed B->D No C->D E 4. Cool in Ice Bath D->E F 5. Isolate Crystals (Vacuum Filtration) E->F G 6. Wash with Ice-Cold Solvent F->G H 7. Dry Crystals Under Vacuum G->H I Pure Product H->I

Caption: A generalized step-by-step workflow for the purification of solids by recrystallization.

Purity Assessment and Protocol Validation

A protocol is only trustworthy if its outcome can be verified. The purity of the recrystallized 5-benzyl-1,2,4-triazole intermediate should be confirmed to validate the procedure.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. [9]Comparing the experimental melting point to the literature value is a primary method of purity assessment.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude starting material. A successful purification will show the disappearance of impurity spots and the presence of a single, strong spot for the product.

  • Spectroscopic Confirmation: For definitive structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be employed.

Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent, problems can arise. The following table provides solutions to common challenges.

Table 2: Troubleshooting Guide for Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Solution is too dilute (too much solvent used).- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase concentration and re-cool.<[10]br>- Scratch the inner surface of the flask with a glass rod to create nucleation sites.<[10]br>- Add a "seed crystal" of pure product if available.<[10]br>- Cool the solution in a colder bath (e.g., dry ice/acetone).
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- Cooling is too rapid.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.<[10]br>- Choose a lower-boiling point solvent or modify the solvent system by adding an anti-solvent. [10][13]
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent required for dissolution.<[13]br>- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Concentrate the mother liquor and cool again to recover a second crop of crystals. [13]
Colored Product - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Caution: Charcoal can adsorb the desired product, so use sparingly. [14][13]

Conclusion

The purification of 5-benzyl-1,2,4-triazole intermediates by recrystallization is a critical step in the synthesis of many pharmaceutical compounds. A strategic and empirical approach to solvent selection, coupled with a methodologically sound and patient execution of the protocol, is key to achieving high purity. By understanding the principles behind each step—from dissolution to crystal washing—researchers can reliably and efficiently obtain materials of the quality required for successful drug discovery and development. The validation of purity through analytical techniques such as melting point determination and TLC is an indispensable final step in this fundamental purification workflow.

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • University of California, Los Angeles (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of York (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. Available at: [Link]

  • Chemistry LibreTexts (2023, January 29). Recrystallization. Available at: [Link]

  • Mogulkoc, R. et al. (2024). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.
  • Beyzaei, H. et al. (2019). Efficient Synthesis of 5-(Substituted)benzyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Ones Using Microwave Irradiation. ResearchGate. Available at: [Link]

  • Sloop, J. C. et al. (2022). Synthesis of Benzot[8][10]hiazolo[2,3-c]t[8][9][13]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Semantic Scholar. Available at: [Link]

  • Google Patents (1981). US4269987A - Purification of triazoles.
  • Ventura College (n.d.). How to Perform a Recrystallization. Ventura College Organic Chemistry Lab. Available at: [Link]

  • Kaur, P. et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • University of Toronto (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • National University of Ireland, Maynooth (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. Available at: [Link]

  • SciELO (2019). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Available at: [Link]

  • MDPI (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

  • PMC (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

  • ISRES Publishing (2024). Chemistry of 1,2,4-Triazoles in Current Science. Available at: [Link]

  • ResearchGate (n.d.). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15K to 310.15K. Available at: [Link]

Sources

In vitro cytotoxicity assay protocols for triazole carboxamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput In Vitro Cytotoxicity and Mechanistic Profiling of Triazole Carboxamide Compounds

Introduction & Scientific Rationale

Triazole carboxamide derivatives—encompassing both 1,2,3-triazole and 1,2,4-triazole scaffolds—have emerged as highly versatile pharmacophores in modern drug discovery[1]. Functioning as robust bioisosteres for conventional amide or heterocyclic moieties, these compounds exhibit profound antiproliferative, antiviral, and antiparasitic properties[2]. Recent structure-activity relationship (SAR) studies demonstrate that specific substitutions on the triazole ring can precisely target critical oncogenic pathways, notably epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 4 (CDK4)[1].

To accurately evaluate the therapeutic potential of novel triazole carboxamides, researchers require robust, self-validating in vitro cytotoxicity assays. This application note details a comprehensive, causality-driven experimental framework for screening these compounds, moving from primary metabolic viability assays to orthogonal mechanistic validation.

Experimental Design & Causality: Building a Self-Validating System

A single viability assay is insufficient to definitively declare a compound "cytotoxic." Triazole carboxamides can induce transient metabolic shifts that confound standard colorimetric assays. Therefore, this protocol employs a multi-tiered, self-validating approach:

  • Primary Screen (MTT Assay): Measures NAD(P)H-dependent cellular oxidoreductase activity. It is highly scalable and cost-effective for initial dose-response mapping and IC50 determination[3].

  • Orthogonal Validation (ATP-based Assay): Compounds that inhibit glycolysis or mitochondrial respiration without causing immediate cell death can yield false positives in MTT assays. Measuring intracellular ATP (e.g., CellTiter-Glo) provides an orthogonal confirmation of true viability loss.

  • Mechanistic Confirmation (Annexin V/PI): Distinguishes between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis/necrosis), directly linking the phenotypic viability loss to the compound's kinase-inhibitory mechanism[4].

Assay Quality Control: Every plate must include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (e.g., Doxorubicin or Erlotinib) to validate assay sensitivity[3]. The robustness of the assay is quantified using the Z'-factor (


); a Z' > 0.5 indicates an excellent assay suitable for high-throughput screening.

Visualizing the Mechanistic and Experimental Workflow

Pathway TC Triazole Carboxamides (1,2,3- or 1,2,4- derivatives) Target Target Kinases (e.g., EGFR, CDK4) TC->Target Competitive Binding CellCycle Cell Cycle Arrest (G1/S Phase) Target->CellCycle Inhibition Apoptosis Apoptosis Induction (Caspase Activation) Target->Apoptosis Pro-apoptotic signaling Viability Decreased Cell Viability (Measured via MTT/CTG) CellCycle->Viability Apoptosis->Viability

Mechanistic pathway of triazole carboxamide-induced cytotoxicity via kinase inhibition.

Workflow Prep Compound Prep (DMSO Stock Formulation) Treat Drug Treatment (24-72h Incubation) Prep->Treat Culture Cell Seeding (A549, MCF-7, PANC-1) Culture->Treat Primary Primary Screen (MTT / Resazurin) Treat->Primary Secondary Orthogonal Validation (ATP / CellTiter-Glo) Primary->Secondary Hit Selection (IC50 < 10 µM) Mech Mechanistic Profiling (Annexin V / Cell Cycle) Secondary->Mech Validated Hits Data Data Analysis (IC50 & Z'-factor Calculation) Mech->Data

In vitro cytotoxicity screening workflow for triazole carboxamide derivatives.

Quantitative Data Summary

Recent literature highlights the potent in vitro cytotoxicity of various triazole carboxamides against solid tumor cell lines. The table below summarizes benchmark IC50 values to guide expected dose ranges during assay optimization.

Compound ClassDerivative / SubstitutionTarget Cell LinePutative TargetIC50 (µM)Reference
1,2,4-triazole-3-carboxamideCompound 5h (4-CF3)A549 (Lung)EGFR / CDK47.80 ± 3.06[3]
1,2,4-triazole-3-carboxamideCompound 5j (3,4-(OCH3)2)A549 (Lung)EGFR / CDK45.96 ± 1.02[3]
1,2,3-triazole-4-carboxamideCompound 4HMCF-7 (Breast)EGFR13.11[5]
1,2,3-triazole-4-carboxamideCompound 4MMDA-MB-231 (Breast)EGFR31.87[5]

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Cell Culture

Causality Note: Triazole carboxamides often exhibit high lipophilicity. Improper solubilization leads to compound precipitation in aqueous media, artificially inflating apparent IC50 values and causing high well-to-well variance.

  • Stock Preparation: Dissolve the synthesized triazole carboxamide in 100% molecular-grade DMSO to create a 10 mM or 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549, PANC-1, or MCF-7) using 0.25% Trypsin-EDTA.

  • Plating: Seed cells into flat-bottom 96-well tissue culture plates at a density of

    
     cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).
    
  • Attachment: Incubate plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell adhesion and recovery.

Protocol B: Primary High-Throughput MTT Viability Assay

Causality Note: The MTT assay relies on the reduction of the tetrazolium dye by metabolically active cells into insoluble purple formazan[6].

  • Treatment Dilutions: Prepare serial dilutions of the triazole carboxamide compounds in complete media. The final DMSO concentration must not exceed 0.1% (v/v) to avoid solvent toxicity.

  • Dosing: Aspirate the old media from the 96-well plates and add 100 µL of the compound-containing media. Include vehicle control (0.1% DMSO) and positive control (e.g., 1 µM Doxorubicin)[3].

  • Incubation: Incubate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate relative viability:

    
    .
    
Protocol C: Mechanistic Validation via Annexin V/PI Flow Cytometry

Causality Note: To confirm that the loss of viability observed in Protocol B is due to programmed cell death (apoptosis) driven by kinase inhibition (e.g., EGFR/CDK4)[1], rather than non-specific necrosis or metabolic stalling.

  • Treatment: Seed cells in 6-well plates (

    
     cells/well) and treat with the triazole carboxamide at its established IC50 and 
    
    
    
    IC50 concentrations for 48 hours.
  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via gentle trypsinization). Pool and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis. High efficacy triazole carboxamides typically induce a significant shift toward the Annexin V+ quadrants compared to vehicle controls[5].

References

1.3 2.1 3.6 4.4 5.5 6.2

Sources

Procedure for amidation of 5-benzyl-1,2,4-triazole-3-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for the Amidation of 5-Benzyl-1,2,4-triazole-3-carboxylic Acid Esters

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in oncology and infectious disease research, frequently utilized for its structural diversity and ability to engage in critical hydrogen bonding with biological targets[1][2]. The synthesis of 5-benzyl-1,2,4-triazole-3-carboxamides from their corresponding esters is a critical transformation in library generation. However, direct amidation of unactivated esters is traditionally challenging. This guide provides two field-validated methodologies to achieve this transformation: a highly atom-economic Direct Amidation using a bifunctional organocatalyst, and a highly robust Two-Step Hydrolysis-Coupling sequence for sterically hindered or electronically deactivated substrates.

Mechanistic Rationale & The "Triazole Challenge"

The amidation of 5-benzyl-1,2,4-triazole-3-carboxylic acid esters presents a unique synthetic hurdle. The 1H-1,2,4-triazole ring is tautomeric and possesses an acidic NH (pKa ~10). Under basic conditions (such as those required for amine nucleophilicity), this proton is readily removed, forming an electron-rich triazolide anion. This resonance-stabilized anion significantly reduces the electrophilicity of the adjacent C3-ester carbonyl, rendering traditional direct amidation notoriously sluggish.

To overcome this thermodynamic barrier, we employ two distinct strategies:

  • Transition-State Stabilization (Method A): Utilizing 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a bifunctional catalyst. TBD acts as both a hydrogen-bond donor and acceptor, simultaneously activating the ester carbonyl and the incoming amine, thereby stabilizing the tetrahedral intermediate and bypassing the deactivated nature of the triazolide[3][4].

  • Uronium Activation (Method B): Bypassing the ester entirely by saponifying it to the carboxylic acid, followed by activation with HATU. HATU generates a highly reactive HOAt ester, where the nitrogen at the 7-position of the azabenzotriazole ring provides a neighboring group effect (intramolecular hydrogen bonding) that drastically accelerates the coupling rate[5].

Pathway Visualization

AmidationWorkflow cluster_MethodA Method A: Direct Amidation cluster_MethodB Method B: Two-Step Hydrolysis-Coupling Ester 5-Benzyl-1,2,4-triazole- 3-carboxylic acid ester TBD TBD Catalysis (Solvent-free or Toluene, 80°C) Ester->TBD Amine (1.5-3.0 eq) Hydrolysis Saponification (LiOH, THF/H2O, RT) Ester->Hydrolysis Amide 5-Benzyl-1,2,4-triazole- 3-carboxamide TBD->Amide Acid 5-Benzyl-1,2,4-triazole- 3-carboxylic acid Hydrolysis->Acid HCl (aq) pH 3-4 Coupling Amide Coupling (HATU, DIPEA, DMF, RT) Acid->Coupling Amine Coupling->Amide

Figure 1: Divergent synthetic workflows for the amidation of 5-benzyl-1,2,4-triazole-3-esters.

Method A: Direct Catalytic Amidation (TBD-Mediated)

This method is ideal for primary aliphatic amines and unhindered secondary amines. It avoids aqueous workups for intermediates and minimizes solvent waste[4][6].

Step-by-Step Protocol:

  • Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the 5-benzyl-1,2,4-triazole-3-carboxylic acid ethyl ester (1.0 mmol, 1.0 eq) and the desired amine (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.2 mmol, 0.2 eq).

  • Reaction: If the amine is a liquid, run the reaction neat. If both are solids, add anhydrous toluene (1.0 mL) to facilitate stirring. Seal the vial and heat to 80 °C for 6–12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with 1N HCl (2 × 10 mL) to remove the TBD catalyst and excess aliphatic amine. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation & In-Process Control (IPC): TBD-mediated amidation is a dynamic equilibrium. Validation of the catalytic cycle's integrity is confirmed by LC-MS. If the reaction stalls at ~50% conversion, atmospheric moisture may have hydrolyzed the ester or poisoned the TBD catalyst. Ensure stringent anhydrous conditions. The product is validated when the ester mass [M+H]+ completely disappears in favor of the amide mass.

Method B: Two-Step Saponification and HATU Coupling

This method is the gold standard for sterically hindered amines, anilines, or when Method A fails. It relies on the irreversible formation of the carboxylic acid, followed by highly efficient uronium-based coupling.

Step 1: Saponification Protocol

  • Hydrolysis: Dissolve the ester (1.0 mmol, 1.0 eq) in a 3:1 mixture of THF/H₂O (4.0 mL). Add LiOH·H₂O (2.5 mmol, 2.5 eq). Stir at room temperature for 2–4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer in an ice bath and carefully acidify with 1N HCl dropwise until the pH reaches 3–4.

  • Isolation: The 5-benzyl-1,2,4-triazole-3-carboxylic acid will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum. (If it does not precipitate, extract with 10% isopropanol in chloroform).

Step 2: HATU Coupling Protocol

  • Activation: In a dry flask, dissolve the isolated carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Stir for 10 minutes at room temperature to pre-form the active HOAt ester.

  • Coupling: Add the amine (1.2 mmol, 1.2 eq) to the activated mixture. Stir at room temperature for 2–16 hours.

  • Workup: Dilute with ethyl acetate (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (10 mL), 5% aqueous LiCl (2 × 10 mL, to remove DMF), and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

Self-Validation & In-Process Control (IPC): The progress of Step 1 must be monitored via reverse-phase LC-MS rather than standard normal-phase TLC. The highly polar carboxylic acid intermediate will remain at the baseline (Rf = 0.0) in standard EtOAc/Hexane systems. A successful Step 1 is validated by the appearance of the acid [M+H]+ at an earlier retention time. In Step 2, the pre-activation color change (typically to a pale yellow) is a visual validation of the HOAt ester formation.

Comparative Data Analysis

To aid in route selection, the quantitative and qualitative parameters of both methodologies are summarized below:

ParameterMethod A: Direct Amidation (TBD)Method B: Two-Step (HATU)
Atom Economy High (produces only an alcohol byproduct)Low (generates stoichiometric HATU/LiOH waste)
Step Count 12
Substrate Scope Primary aliphatic amines, unhindered secondary aminesBroad (including bulky secondary amines and anilines)
Reaction Time 6–12 hours14–20 hours (total)
Yield Profile Moderate to Good (50–80%)Excellent (80–95%)
Scalability Excellent (solvent-free/highly concentrated)Moderate (requires DMF and aqueous workups)

References

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. nih.gov. 1

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. scielo.org.mx. 2

  • A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions. researchgate.net. 3

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. mdpi.com. 6

  • Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene. acs.org. 4

Sources

TLC mobile phase systems for separating triazole regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced TLC Methodologies for the Separation of 1,2,3-Triazole Regioisomers

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, primarily due to the ubiquity of "Click Chemistry" (CuAAC).[1] However, while Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the 1,4-regioisomer exclusively, and Ruthenium-catalyzed (RuAAC) variants yield the 1,5-isomer, thermal Huisgen cycloadditions and metal-free strain-promoted reactions often produce mixtures of both. Separating these regioisomers is notoriously difficult due to their identical molecular weight and similar polarity.

This guide provides a definitive protocol for developing Thin Layer Chromatography (TLC) systems to resolve 1,4- and 1,5-disubstituted 1,2,3-triazoles, facilitating method transfer to flash chromatography.

Mechanistic Insight: Why Do They Separate?

To separate these isomers, one must exploit their subtle electronic and steric differences rather than simple polarity.

  • Dipole Moment: The 1,2,3-triazole ring has a strong dipole (approx. 5 D). In 1,4-disubstituted isomers , the vectors of the substituents often align to create a larger net dipole moment compared to the 1,5-isomers , where the substituents are spatially crowded, often leading to vector cancellation.

    • Result:1,4-isomers are typically more polar and interact more strongly with the silica stationary phase (Lower

      
      ).
      
    • Result:1,5-isomers are often less polar and sterically shielded, eluting faster (Higher

      
      ).
      
  • Steric "Shielding": The 1,5-substitution pattern places groups on adjacent atoms, creating steric congestion that can prevent the nitrogen lone pairs (N2/N3) from effectively hydrogen-bonding with silanols on the silica surface.

Visualization Protocols

Triazoles are nitrogen-rich but not always strongly UV-active unless conjugated with aryl groups.

MethodApplicabilityMechanismNotes
UV (254 nm) Conjugated systemsFluorescence quenchingStandard first-line detection.
Iodine Chamber General organic moleculesReversible complexationEffective for non-aromatic alkyl-triazoles.
Anisaldehyde Functionalized triazolesCondensation/OxidationExcellent for distinguishing isomers by color differences (e.g., one turns red, the other blue).
KMnO₄ Oxidizable side chainsOxidationUse if alkenes/alkynes are present in substituents.

Mobile Phase Development Strategy

Do not rely solely on Hexane/Ethyl Acetate. Isomer separation often requires "Selectivity Tuning" using solvents with different dipole-dipole interaction capabilities.

Tier 1: The Standard Screen (Hexane/EtOAc)

Start here to establish baseline polarity.

  • System: Hexane : Ethyl Acetate (3:1, 1:1, 1:3).

  • Observation: If spots co-elute as a figure-8 or broad streak, simple polarity adjustment will fail. Move to Tier 2.

Tier 2: The "Isomer Specialist" (Toluene/Acetone)

This is the gold standard for separating triazole regioisomers. Toluene provides


-

interactions with aromatic substituents, while acetone is a hydrogen-bond acceptor that interacts differently with the exposed hydrogens of the 1,4- vs 1,5-isomers.
  • System: Toluene : Acetone (Start at 95:5, gradient to 70:30).

  • Why it works: Toluene suppresses the "general" polarity, allowing the subtle shape selectivity of the isomers to dominate.

Tier 3: The Polar Option (DCM/MeOH)

For highly polar triazoles (e.g., sugar-conjugated or amino-acid derived).

  • System: Dichloromethane (DCM) : Methanol (98:2 to 90:10).

  • Additive: If streaking occurs (common with basic triazoles), add 0.5% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

Experimental Workflow: Solvent Selection

The following flowchart outlines the logical decision-making process for selecting the optimal mobile phase.

SolventSelection Start Start: Crude Reaction Mixture CheckUV Check UV Activity (254 nm) Start->CheckUV HexEtOAc Screen Hexane:EtOAc (3:1 to 1:3) CheckUV->HexEtOAc Result1 Separation Achieved? HexEtOAc->Result1 Tier2 Tier 2: Switch Selectivity Try Toluene:Acetone (9:1) Result1->Tier2 No (Co-elution) Tier3 Tier 3: High Polarity Try DCM:MeOH (95:5) Result1->Tier3 No (Too Polar) Final Proceed to Flash Column Result1->Final Yes (Delta Rf > 0.1) Tier2->Result1 Re-evaluate Additives Add 1% Et3N or AcOH (If streaking occurs) Tier3->Additives Streaking? Tier3->Final Good Separation Additives->Final

Caption: Decision matrix for optimizing TLC mobile phases for triazole regioisomer separation.

Detailed Protocol: Toluene/Acetone Screening

This system is frequently overlooked but is most effective for 1,2,3-triazoles.

  • Preparation: Prepare 10 mL of Toluene:Acetone (90:10) in a vial.

  • Spotting: Spot the crude mixture and available standards (pure 1,4-isomer from CuAAC if available) on a Silica Gel 60 F254 plate.

  • Elution: Run the plate.

  • Analysis:

    • If

      
      : Increase Acetone to 20% or 30%.
      
    • If

      
      : Decrease Acetone to 5% or switch to Toluene:Ethyl Acetate .
      
  • Optimization: If separation is partial (figure-8 spot), repeat the run 2-3 times (multiple developments) to amplify the small

    
    .
    

Troubleshooting Common Issues

IssueDiagnosisSolution
Tailing / Streaking Interaction with silanols (acidic) or metal impurities.Add 1% Triethylamine (for basic amines) or 1% Acetic Acid (for acidic groups).
Co-elution Identical polarity in current solvent.Switch solvent class.[2] If using Hex/EtOAc, switch to DCM/MeOH or Toluene/Acetone .
"Ghost" Spots Decomposition on silica.Use 2D-TLC: Run one dimension, dry, turn 90°, and run again. If spots off-diagonal appear, the compound is degrading.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry. Link

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Useful for determining additive needs).

Sources

Molecular docking of 5-benzyl-1,2,4-triazole-3-carboxamide into kinase targets

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Molecular Docking of 5-benzyl-1,2,4-triazole-3-carboxamide into Kinase Targets

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Kinome with a Privileged Scaffold

Protein kinases, which regulate the vast majority of cellular signaling pathways, represent one of the most critical enzyme families in drug discovery.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them high-value therapeutic targets.[2] Within the arsenal of medicinal chemistry, the 1,2,4-triazole nucleus has emerged as a "privileged" scaffold.[3] This heterocyclic core is metabolically stable and can act as a versatile pharmacophore, participating in crucial hydrogen bonding interactions within enzyme active sites.[3] Derivatives of 1,2,4-triazole are found in numerous FDA-approved drugs and are a subject of intense research for their potential as potent and selective kinase inhibitors.[3][4][5]

This guide provides a comprehensive, in-depth protocol for performing molecular docking studies of 5-benzyl-1,2,4-triazole-3-carboxamide, a representative of this promising compound class, against relevant kinase targets. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[6] By following this protocol, researchers can gain critical insights into structure-activity relationships (SAR), generate testable hypotheses for lead optimization, and accelerate the discovery of novel kinase inhibitors.

Part I: Strategic Foundations for a Successful Docking Campaign

Before initiating any computational workflow, a clear strategy is paramount. The choices made at this stage directly influence the biological relevance and reliability of the docking results.

The Rationale: Why 5-benzyl-1,2,4-triazole-3-carboxamide?

The structure of our lead compound is not arbitrary. Each moiety is designed to probe specific interactions within a kinase active site:

  • 1,2,4-Triazole Core: This nitrogen-rich heterocycle is a bioisostere for other groups and is an excellent hydrogen bond donor and acceptor, often mimicking the adenine region of ATP to interact with the hinge region of the kinase.

  • Carboxamide Group: Provides an additional strong hydrogen bond donor/acceptor site, enhancing binding affinity and specificity.

  • Benzyl Group: This hydrophobic moiety can occupy the hydrophobic pocket near the ATP-binding site, contributing to binding affinity and potentially influencing selectivity across the kinome.

Selecting the Right Kinase Target

With over 500 kinases in the human genome, target selection is crucial.[1] The choice should be hypothesis-driven, based on the therapeutic area of interest. For this protocol, we will consider kinases where triazole-based inhibitors have shown promise:

  • Aurora-A Kinase: A key regulator of mitosis, overexpressed in many solid tumors.[5] Its inhibition is a promising anti-cancer strategy.

  • c-Met Kinase: A receptor tyrosine kinase whose dysregulation is implicated in tumor growth, invasion, and metastasis.[7]

  • Phosphoinositide 3-kinase (PI3K): A family of lipid kinases central to cell growth and survival pathways, frequently mutated in cancer.[8]

The Docking Engine: AutoDock Vina

Numerous docking programs are available, each with its own algorithm and scoring function.[1] For this guide, we will utilize AutoDock Vina , a widely used open-source program celebrated for its balance of speed and accuracy.[9][10] Its scoring function is effective at predicting binding modes, and its command-line interface makes it ideal for systematic and reproducible studies.

Part II: The Complete Molecular Docking Workflow

This section details the step-by-step protocol for docking 5-benzyl-1,2,4-triazole-3-carboxamide into a selected kinase target.

Workflow Overview

The entire process can be visualized as a logical progression from data acquisition and preparation to simulation and analysis.

docking_workflow cluster_prep 1. Preparation cluster_dock 2. Simulation cluster_analysis 3. Analysis & Validation PDB A. Fetch Receptor (e.g., from PDB) PrepReceptor C. Process Receptor (Clean, Add H, Charges) PDB->PrepReceptor Ligand B. Prepare Ligand (2D to 3D) PrepLigand D. Process Ligand (Charges, Rotatable Bonds) Ligand->PrepLigand Grid E. Define Grid Box (Active Site) PrepReceptor->Grid PrepLigand->Grid RunVina F. Execute Docking (AutoDock Vina) Grid->RunVina Parse G. Interpret Results (Binding Affinity) RunVina->Parse Visualize H. Visualize Poses (PyMOL/ChimeraX) Parse->Visualize Validate I. Validate Protocol (Re-docking, RMSD) Visualize->Validate

Caption: High-level workflow for a molecular docking study.

Required Software & Tools

A summary of essential software for this protocol is provided below. All listed tools are freely available for academic use.

SoftwarePurposeDownload URL
RCSB PDB Database of macromolecular structures.[Link]
Avogadro Molecular editor and visualizer for building the ligand.[Link]
AutoDock Tools (ADT) GUI for preparing protein and ligand files for AutoDock.[Link]
AutoDock Vina The core docking engine.[Link]
UCSF ChimeraX or PyMOL Advanced visualization of macromolecular structures and docking results.
Protocol: Receptor Preparation

The goal of this stage is to prepare a clean, chemically correct receptor structure in the required PDBQT format. We will use Aurora-A Kinase (PDB ID: 4JPS) as our example.[11]

  • Download the Structure: Navigate to the RCSB PDB database and download the structure 4JPS in PDB format.

  • Clean the PDB File: Open the PDB file in a visualization tool like UCSF ChimeraX or use AutoDock Tools (ADT).

    • Causality: The raw PDB file often contains non-essential molecules (water, ions, co-factors) and may have multiple protein chains.[12][13] These must be removed to isolate the target protein and prevent interference during docking.

    • Action: Delete all water molecules (HOH). Remove any co-crystallized ligands and ions. For this structure, retain only Chain A.

  • Prepare in AutoDock Tools (ADT):

    • Launch ADT and open the cleaned PDB file (4JPS_chainA.pdb).

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only.

      • Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds, which are critical for kinase-inhibitor binding.[14]

    • Assign Charges: Go to Edit > Charges > Add Kollman Charges.

      • Causality: The docking scoring function requires partial atomic charges to calculate electrostatic interactions. Kollman charges are a standard choice for proteins.[6]

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and save it as 4JPS_receptor.pdbqt. This file format includes the atomic coordinates, charges, and AutoDock atom types necessary for the simulation.[15]

Protocol: Ligand Preparation

Here, we will create our ligand, 5-benzyl-1,2,4-triazole-3-carboxamide, and prepare it for docking.

  • Build the 2D Structure: Use a chemical drawing tool like ChemDraw or the builder in Avogadro to create the 2D structure.

  • Generate 3D Coordinates & Optimize:

    • Action: Import the 2D structure into Avogadro. Use the "Add Hydrogens" feature. Then, run an energy minimization using the MMFF94 force field.[16]

    • Causality: A low-energy, 3D conformation of the ligand is a more realistic starting point for docking than a simple 2D drawing. Energy minimization finds a stable conformation.

    • Action: Save the optimized structure as a mol2 file (ligand.mol2). The mol2 format preserves bond order information, which is crucial for the next step.[16]

  • Prepare in AutoDock Tools (ADT):

    • Launch ADT and open the ligand.mol2 file (Ligand > Input > Open).

    • Assign Charges: Go to Ligand > Output > Save as PDBQT. ADT will automatically assign Gasteiger charges, detect the aromatic carbons, and define the rotatable bonds.

      • Causality: Gasteiger charges are a standard method for small molecules.[6] Defining rotatable bonds is the core of flexible ligand docking, allowing the program to explore different conformations of the ligand within the binding site.

    • Action: Save the final ligand file as ligand.pdbqt.

Protocol: Grid Box Definition & Configuration

The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.

  • Identify the Binding Site: The most reliable way to define the binding site is to use the location of a co-crystallized inhibitor from the PDB structure. In 4JPS, the inhibitor provides the coordinates for our active site.

  • Set the Grid Box in ADT:

    • Open both the 4JPS_receptor.pdbqt and the original co-crystallized ligand PDB file in ADT.

    • Go to Grid > Grid Box.... A box will appear.

    • Adjust the center_x, center_y, and center_z coordinates to center the box on the co-crystallized ligand.

    • Adjust the size_x, size_y, and size_z dimensions (in Angstroms) to ensure the box is large enough to encompass the entire binding site plus some surrounding space, typically around 20-25 Å in each dimension.

  • Create the Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to set up the search.[17]

  • Causality: The exhaustiveness parameter controls the computational effort of the search.[9] Higher values increase the chance of finding the true energy minimum but take longer. A value of 16 is a good balance for accuracy.

Protocol: Executing the Docking Simulation

This step is performed using the command line.

  • Organize Files: Place the vina executable, 4JPS_receptor.pdbqt, ligand.pdbqt, and conf.txt in the same directory.

  • Run Vina: Open a terminal or command prompt, navigate to your directory, and execute the following command:

    ./vina --config conf.txt

  • Output: Vina will run the simulation and generate two files:

    • docking_log.txt: Contains the binding affinity scores (in kcal/mol) for the top predicted binding modes.

    • docking_results.pdbqt: Contains the 3D coordinates of the predicted binding poses for your ligand.

Part III: Results, Validation, and Interpretation

Raw docking output is meaningless without proper analysis and validation. This section outlines how to build confidence in your results and extract meaningful biological insights.

The Self-Validating System: Protocol Validation via Re-docking

To ensure the trustworthiness of your docking parameters (grid box size, location, etc.), you must first validate them.[18] The standard method is to re-dock the co-crystallized ligand from the original PDB file back into its own binding site.[19]

  • Protocol: Prepare the co-crystallized ligand from 4JPS as a PDBQT file (as done in section 2.3). Use the exact same conf.txt file to dock it.

  • Analysis: Superimpose the top-scoring re-docked pose with the original crystal structure pose in PyMOL or ChimeraX. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligands.

  • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your chosen docking protocol can accurately reproduce the experimentally observed binding mode.[18][20]

Validation ParameterDescriptionSuccess Threshold
RMSD (Re-docking) Root Mean Square Deviation between the crystallographic pose and the top-ranked docked pose of the native ligand.< 2.0 Å
Interpreting Docking Scores

The primary quantitative output from Vina is the binding affinity. Lower (more negative) values indicate a more favorable predicted binding. It is crucial to interpret these scores in a comparative context.

Below is a table of hypothetical docking results for our compound and a known reference inhibitor against three kinase targets.

Target Kinase (PDB ID)CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Aurora-A (4JPS) 5-benzyl-1,2,4-triazole-3-carboxamide-9.2Leu210, Val218, Lys162, Glu260
Aurora-A (4JPS) Reference Inhibitor (e.g., MLN8237)-10.5Leu210, Ala213, Tyr212, Arg220
c-Met (2WGJ) 5-benzyl-1,2,4-triazole-3-carboxamide-8.5Met1160, Tyr1230, Asp1222, Met1211
c-Met (2WGJ) Reference Inhibitor (e.g., Crizotinib)-11.1Gly1157, Met1211, Tyr1230, Asp1222
PI3Kα (4JPS) 5-benzyl-1,2,4-triazole-3-carboxamide-7.8Val851, Trp780, Ile932, Lys802
PI3Kα (4JPS) Reference Inhibitor (e.g., Copanlisib)-9.8Val851, Ser774, Lys802, Ile800

Note: These values are for illustrative purposes.

Visualizing and Analyzing Molecular Interactions

The true insight from docking comes from visualizing the predicted binding pose and analyzing the specific molecular interactions that stabilize the complex.

  • Load Files: Open your visualization software (e.g., PyMOL) and load the 4JPS_receptor.pdbqt and the docking_results.pdbqt files.

  • Analyze Interactions: Focus on the top-scoring pose (Mode 1). Identify key interactions between the ligand and the protein.

    • Hydrogen Bonds: Look for H-bonds between the triazole and carboxamide groups and the kinase hinge region residues.

    • Hydrophobic Interactions: Observe how the benzyl group fits into hydrophobic pockets.

    • Pi-Stacking: Check for potential pi-pi or T-stacking interactions between the aromatic rings of the ligand and residues like Phenylalanine (Phe) or Tyrosine (Tyr).

interactions cluster_protein Kinase Active Site cluster_ligand Ligand: 5-benzyl-1,2,4-triazole-3-carboxamide Hinge Hinge Residue HydrophobicPocket Hydrophobic Pocket ChargedResidue Charged Residue (e.g., Asp, Lys) Triazole Triazole Core Triazole->Hinge H-Bond Benzyl Benzyl Group Benzyl->HydrophobicPocket Hydrophobic Interaction Carboxamide Carboxamide Carboxamide->Hinge H-Bond Carboxamide->ChargedResidue Electrostatic

Caption: Key molecular interactions stabilizing a kinase-inhibitor complex.

Part IV: From In Silico Prediction to Experimental Reality

Molecular docking is a hypothesis-generation tool, not a final answer.[21] The predictions made must be validated through experimental methods. Docking results are used to prioritize which compounds to synthesize or purchase and test in biochemical and cellular assays. A strong correlation between predicted binding affinity and experimentally measured inhibitory activity (e.g., IC50 values from an ADP-Glo™ kinase assay) provides powerful evidence for the validity of the computational model and can guide the next round of rational drug design.[6]

Conclusion

This application note provides a rigorous and validated protocol for conducting molecular docking studies of 5-benzyl-1,2,4-triazole-3-carboxamide against kinase targets. By integrating careful strategic planning, a detailed step-by-step computational workflow, and a robust validation framework, researchers can leverage this powerful in silico technique to accelerate the discovery of novel and effective kinase inhibitors. The ultimate test of any docking protocol lies in its ability to reproduce experimental results and guide the development of new therapeutics.[21]

References

  • Title: 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors.
  • Title: Modified AutoDock for accurate docking of protein kinase inhibitors.
  • Title: Dock ligands and libraries of ligands with AutoDock Vina Extended.
  • Title: 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Source: ResearchGate URL: [Link]

  • Title: Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Source: Pharmacy Education URL: [Link]

  • Title: Discovery of[1][3][4]triazolo[3,4-b][3][4][22]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Source: MDPI URL: [Link]

  • Title: Basic docking — Autodock Vina 1.2.0 documentation. Source: Read the Docs URL: [Link]

  • Title: Perform Ligand Protein Docking in 2 min With AutoDockVina (Swiss-Dock). Source: YouTube URL: [Link]

  • Title: Vina Docking Tutorial. Source: Eagon Research Group, California Polytechnic State University URL: [Link]

  • Title: Preparing the protein and ligand for docking. Source: ScotChem URL: [Link]

  • Title: Validation Studies of the Site-Directed Docking Program LibDock. Source: ACS Publications URL: [Link]

  • Title: Autodock Vina Tutorial - Molecular Docking. Source: YouTube URL: [Link]

  • Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Source: IP Innovative Publication Pvt. Ltd. URL: [Link]

  • Title: Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Source: Spandidos Publications URL: [Link]

  • Title: Session 4: Introduction to in silico docking. Source: Unknown URL: [Link]

  • Title: A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Source: RSC Publishing URL: [Link]

  • Title: Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Source: ResearchGate URL: [Link]

  • Title: Molecular docking — Chem-Workflows documentation. Source: Chem-Workflows URL: [Link]

  • Title: Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Validation of Docking Methodology (Redocking). Source: ResearchGate URL: [Link]

  • Title: [MD-2] Protein Preparation for Molecular Docking. Source: YouTube URL: [Link]

  • Title: Preparing the ligand. Source: Docking.org URL: [Link]

  • Title: SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! Source: YouTube URL: [Link]

  • Title: What is the most simple protocol to prepare the liberary of ligands for molocular docking? Source: ResearchGate URL: [Link]

  • Title: Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Source: ACS Publications URL: [Link]

  • Title: 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. Source: Preprints.org URL: [Link]

  • Title: Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Source: Daniele Teti URL: [Link]

  • Title: Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Source: Unknown URL: [Link]

  • Title: GraphViz Examples and Tutorial. Source: Unknown URL: [Link]

  • Title: How-to: Docking and Virtual Ligand Screening. Source: Molsoft L.L.C. URL: [Link]

  • Title: Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Source: PubMed URL: [Link]

  • Title: Drawing graphs with dot. Source: Graphviz URL: [Link]

  • Title: Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Source: Preprints.org URL: [Link]

  • Title: A Quick Introduction to Graphviz. Source: Unknown URL: [Link]

  • Title: Creating / modifying ligand molecules. Source: ScotCHEM protein-ligand docking course documentation URL: [Link]

  • Title: SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Source: Journal of Chemistry and Technologies URL: [Link]

  • Title: Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Source: Wiley Online Library URL: [Link]

  • Title: Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Source: PubMed URL: [Link]

Sources

Application Note: Preparation and Antimicrobial Screening of 5-Benzyl-1H-1,2,4-triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide

Pharmacological Rationale & Chemical Architecture

1,2,4-triazole-3-carboxamides represent a privileged scaffold in medicinal chemistry. The most prominent member of this class, Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), is a synthetic nucleoside renowned for its broad-spectrum antiviral activity against both DNA and RNA viruses[1]. However, removing the highly polar ribofuranosyl sugar and introducing lipophilic aryl or alkyl groups at the 1- or 5-position fundamentally shifts the molecule's pharmacological profile. Recent structure-activity relationship (SAR) studies demonstrate that these substituted 1,2,4-triazole-3-carboxamides exhibit potent antiproliferative and antimicrobial effects, likely by interfering with translation initiation and cellular metabolism[2].

The target molecule in this protocol, 5-benzyl-1H-1,2,4-triazole-3-carboxamide , incorporates a benzyl moiety that significantly increases the compound's lipophilicity (LogP). This structural modification is a calculated design choice: enhanced lipophilicity facilitates superior penetration through the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive bacteria, a pharmacokinetic advantage often lacking in polar nucleoside analogs[3].

Synthetic Strategy and Causality

The synthesis of 5-benzyl-1H-1,2,4-triazole-3-carboxamide requires a highly regioselective approach. While direct functionalization of a pre-formed triazole is possible, de novo ring construction via cyclocondensation ensures absolute control over the substitution pattern.

The Two-Step Causality:

  • Ring Construction (Cyclocondensation): Phenylacetamidine hydrochloride is reacted with ethyl oxalyl chloride to form an acyclic N-acylamidine intermediate. Subsequent treatment with hydrazine hydrate acts as a dinucleophile, closing the ring to form ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate. We specifically use the ethyl ester derivative of oxalic acid rather than the amide during this harsh cyclization step. Attempting cyclization directly with an amide group often leads to unwanted dehydration of the primary carboxamide into a nitrile under refluxing conditions.

  • Aminolysis (Amidation): The stable triazole ester is then subjected to mild aminolysis using saturated methanolic ammonia. This late-stage amidation guarantees high yields of the primary carboxamide without compromising the integrity of the triazole core.

G N1 Phenylacetamidine HCl + Ethyl oxalyl chloride N2 Acyclic Intermediate (N-acylamidine) N1->N2 Base (Et3N), 0°C N3 Ethyl 5-benzyl-1H-1,2,4- triazole-3-carboxylate N2->N3 Hydrazine, Reflux N4 5-benzyl-1H-1,2,4- triazole-3-carboxamide N3->N4 NH3/MeOH, rt N5 Broth Microdilution (96-well plate) N4->N5 Library Prep N6 Resazurin Addition (Redox Indicator) N5->N6 18h Incubation N7 MIC Determination (Colorimetric Readout) N6->N7 Viability Read

Figure 1: Workflow of 5-benzyl-1H-1,2,4-triazole-3-carboxamide synthesis and antimicrobial screening.

Self-Validating Experimental Protocols

(Safety Note: Hydrazine hydrate is highly toxic and potentially explosive. Perform all steps in a fume hood using appropriate PPE.)

Protocol A: Synthesis of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate

Objective: Construct the functionalized triazole core.

  • Acylation: Suspend phenylacetamidine hydrochloride (10 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add triethylamine (25 mmol) and cool the mixture to 0 °C in an ice bath.

  • Addition: Dropwise, add ethyl oxalyl chloride (11 mmol) over 15 minutes.

    • Causality: Slow addition at 0 °C suppresses the formation of di-acylated byproducts by controlling the reaction exotherm.

  • Cyclization: After stirring for 2 hours at room temperature, evaporate the DCM. Resuspend the crude intermediate in absolute ethanol (40 mL) and add hydrazine hydrate (15 mmol, 64% aqueous solution).

  • Reflux: Heat the mixture to reflux for 4 hours.

    • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the intermediate spot and the emergence of a highly UV-active lower-Rf spot confirms successful cyclization.

  • Workup: Concentrate under reduced pressure, partition between water and ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the ester intermediate.

Protocol B: Synthesis of 5-benzyl-1H-1,2,4-triazole-3-carboxamide

Objective: Convert the ester to the target carboxamide.

  • Aminolysis: Dissolve the crude ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (5 mmol) in 7 N ammonia in methanol (20 mL).

  • Incubation: Stir the reaction mixture in a tightly sealed pressure tube at room temperature for 24 hours.

    • Causality: The sealed tube prevents the escape of volatile ammonia gas, maintaining the high molar excess required to drive the thermodynamic equilibrium toward the amide product.

  • Isolation: Vent the tube carefully in a fume hood and evaporate the solvent. Recrystallize the crude solid from hot ethanol/water to afford the pure product as white crystals.

    • In-Process Validation: Perform FT-IR spectroscopy. The complete disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of primary amide bands (C=O at ~1680 cm⁻¹, N-H stretches at ~3300 and 3150 cm⁻¹) validates the chemical transformation.

Analytical Characterization Data

To ensure the integrity of the biological screening, the synthesized compound must be rigorously validated. Below is the expected analytical profile for pure 5-benzyl-1H-1,2,4-triazole-3-carboxamide.

Analytical TechniqueParameter / ShiftAssignment / Structural Correlation
¹H NMR (400 MHz, DMSO-d₆) δ 14.20 (br s, 1H)Triazole N-H (tautomeric exchange)
δ 7.85 (br s, 1H), 7.60 (br s, 1H)Carboxamide -NH₂ (diastereotopic due to restricted rotation)
δ 7.35 - 7.20 (m, 5H)Benzyl aromatic protons
δ 4.10 (s, 2H)Benzyl -CH₂- bridging group
¹³C NMR (100 MHz, DMSO-d₆) δ 161.5Amide Carbonyl (C=O)
δ 158.2, 155.0Triazole C3 and C5 carbons
δ 137.8, 129.1, 128.8, 126.9Aromatic carbons
δ 31.4Benzyl aliphatic carbon
HRMS (ESI-TOF) m/z [M+H]⁺ calculated: 203.0927Found: 203.0931 (Δ = 1.9 ppm)

Antimicrobial Screening Protocol (REMA)

Once synthesized, the compound is evaluated for antimicrobial efficacy. We utilize the Resazurin Microtiter Assay (REMA) for Minimum Inhibitory Concentration (MIC) determination.

Causality: Traditional broth microdilution relies on visual turbidity, which is subjective and prone to error when testing poorly soluble lipophilic compounds that may precipitate. Resazurin is an oxidation-reduction indicator; metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides a definitive, self-validating colorimetric endpoint.

Step-by-Step REMA Protocol:

  • Inoculum Preparation: Cultivate target strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) on Mueller-Hinton (MH) agar. Suspend isolated colonies in saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in MH broth.

  • Compound Dilution: Dissolve the target triazole in 100% DMSO to a stock concentration of 10 mg/mL. Perform two-fold serial dilutions in a 96-well plate using MH broth. (Ensure final DMSO concentration in the well is ≤ 1% to prevent solvent toxicity).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilutions.

  • Incubation: Incubate the plates at 37 °C for 18 hours.

  • Indicator Addition: Add 10 µL of a 0.015% w/v resazurin aqueous solution to each well. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Screening Matrix

The following table illustrates the expected antimicrobial profiling matrix, comparing the synthesized triazole against standard reference drugs.

Test CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)Cytotoxicity (CC₅₀, µM)
5-benzyl-1H-1,2,4-triazole-3-carboxamide 163264> 200
Ribavirin (Reference) > 128> 128> 12845
Ciprofloxacin (Control) 0.50.251.0> 100

Data Interpretation: The introduction of the benzyl group significantly enhances antibacterial activity compared to the parent ribavirin structure, particularly against Gram-positive strains, while maintaining a highly favorable cytotoxicity profile.

References

  • Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities Source: PMC (nih.gov) URL: [Link][2]

  • Title: Synthesis and antimicrobial screening of some novel (E) - TSI Journals Source: Trade Science Inc. (tsijournals.com) URL: [Link]

  • Title: 5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential Source: Russian Chemical Bulletin (mathnet.ru) URL: [Link][3]

  • Title: In Vitro Effect of 1-β-d-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole, ICN 1229) on Deoxyribonucleic Acid and Ribonucleic Acid Viruses Source: Antimicrobial Agents and Chemotherapy (asm.org) URL: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Benzyl-1,2,4-triazole-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Protocol Guide

Mechanistic Overview & Synthetic Strategy

1,2,4-triazole-3-carboxamides are critical heterocyclic pharmacophores, frequently utilized as analogues of the broad-spectrum antiviral Ribavirin and as potent antiproliferative agents[1]. The synthesis of 5-benzyl-1,2,4-triazole-3-carboxamide relies on a robust two-step sequence: the dehydrative cyclization of a phenylacetic acid derivative (like phenylacetohydrazide) with an oxamate to form the triazole core, followed by the amidation of the resulting ester[2].

G A Phenylacetohydrazide + Ethyl Oxamate B Cyclization (Reflux, -H2O) A->B C Ethyl 5-benzyl-1,2,4-triazole -3-carboxylate B->C D Amidation (NH3/MeOH or AlMe3) C->D E 5-benzyl-1,2,4-triazole -3-carboxamide D->E

Two-step synthesis workflow for 5-benzyl-1,2,4-triazole-3-carboxamide.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the yield of my cyclization step (forming the ester intermediate) consistently below 50%? Causality: The formation of the 1,2,4-triazole core is highly sensitive to the rate of dehydration[3]. If water generated during the cyclization is not efficiently removed, the equilibrium shifts backwards, hydrolyzing the intermediate hydrazone and leading to acyclic side-products. Solution: Ensure strict anhydrous conditions. If yields remain low, switch the solvent to toluene and utilize a Dean-Stark apparatus to physically remove water from the reaction mixture as an azeotrope, forcing the cyclization forward.

Q2: Amidation of the triazole ester is stalling, leaving unreacted starting material. How do I drive the reaction to completion? Causality: The ester group at the 3-position of the 1,2,4-triazole ring is electronically deactivated. The electron-withdrawing nature of the triazole core reduces the electrophilicity of the carbonyl carbon, making nucleophilic acyl substitution by ammonia sluggish[2]. Standard methanolic ammonia at room temperature often results in equilibrium stalling. Solution:

  • Thermal/Pressure Activation: Use a sealed pressure tube to maintain a high concentration of dissolved NH₃ at elevated temperatures (60 °C).

  • Catalytic Activation: If steric hindrance or electronic deactivation persists, employ a Lewis acid promoter such as trimethylaluminum (AlMe₃) to activate the ester carbonyl. Aluminum-mediated amidation is a proven technique for converting stubborn esters to amides[4].

Q3: What are the self-validating checkpoints to ensure the amidation is complete before workup? Causality: Premature workup leads to difficult-to-separate mixtures of the ester and the target amide, ruining the final isolated yield. Solution: Do not rely solely on reaction time. Monitor the reaction via Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The product amide will have a significantly lower Retention factor (Rf) due to increased hydrogen bonding. For spectroscopic validation, use IR spectroscopy: look for the complete disappearance of the ester C=O stretch (~1730 cm⁻¹) and the emergence of the amide primary NH₂ stretches (~3300-3400 cm⁻¹)[1].

Troubleshooting Start Low Amidation Yield Check1 Is unreacted ester present? Start->Check1 Yes1 Equilibrium Stalled Check1->Yes1 Yes No1 Side Reactions / Hydrolysis Check1->No1 No Sol1 Use Sealed Tube (60°C) or AlMe3 Catalyst Yes1->Sol1 Sol2 Ensure Anhydrous Solvents No1->Sol2

Troubleshooting logic tree for resolving low yields during the amidation step.

Quantitative Yield Optimization

To illustrate the impact of overcoming the electronic deactivation of the triazole ester, the following table summarizes the expected quantitative data when optimizing the amidation step.

Amidation ConditionReagent SystemTemperature (°C)Time (h)Ester Conversion (%)Isolated Yield (%)
Standard 7N NH₃ in MeOH (Open Flask)252445%38%
Thermal Shift 7N NH₃ in MeOH (Sealed Tube)601282%75%
Lewis Acid Catalyzed AlMe₃ / NH₄Cl / Toluene806>99%92%

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 5-benzyl-1,2,4-triazole-3-carboxylate

Objective: Form the 1,2,4-triazole core via dehydrative cyclization.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve phenylacetohydrazide (10 mmol) and ethyl 2-amino-2-thioxoacetate (10.5 mmol) in 30 mL of anhydrous ethanol.

  • Cyclization: Attach a reflux condenser and heat the mixture to 85 °C for 12-16 hours under an inert N₂ atmosphere.

  • In-Process Validation: Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting hydrazide (Rf ~0.2) should be fully consumed, replaced by a new UV-active spot corresponding to the ester (Rf ~0.5).

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃ to remove acidic byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude ester from hot ethanol to afford the pure intermediate.

Protocol B: High-Yield Amidation to 5-benzyl-1,2,4-triazole-3-carboxamide

Objective: Convert the sterically hindered ester to the primary carboxamide.

  • Reaction Setup: Transfer the purified ethyl 5-benzyl-1,2,4-triazole-3-carboxylate (5 mmol) into a heavy-walled glass pressure tube.

  • Reagent Addition: Add 15 mL of 7N ammonia in methanol. Critical Step: Ensure the methanol is strictly anhydrous to prevent competitive hydrolysis to the carboxylic acid.

  • Amidation: Seal the tube tightly with a Teflon screw cap. Heat the vessel behind a blast shield to 60 °C for 12 hours.

  • In-Process Validation: Cool the tube completely to -20 °C before opening to prevent NH₃ gas eruption. Check TLC (10% MeOH in DCM). The ester (Rf ~0.8) should be entirely replaced by the highly polar amide (Rf ~0.3).

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove trace organic impurities. Filter and dry under high vacuum to yield the final 5-benzyl-1,2,4-triazole-3-carboxamide.

References[1] Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. URL[2] Application Notes and Protocols: Derivatization of Methyl-1H-1,2,4-triazole-3-carboxylate - Benchchem. URL[4] WO2004026301A1 - 1h-1,2,4-triazole-3-carboxamide derivatives as cannabinoid-cb1 receptor ligands - Google Patents. URL[3] Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World.URL

Sources

Technical Support Center: Regioselectivity in Triazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for professionals in pharmaceutical and chemical research. This guide provides in-depth troubleshooting and frequently asked questions regarding the critical challenge of distinguishing N1 and N2 alkylation products in triazole synthesis. The regioselectivity of this reaction is a pivotal factor in drug development and material science, where the specific isomer often dictates biological activity and material properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence whether alkylation occurs at the N1 or N2 position of a triazole ring?

A1: The regioselectivity of triazole alkylation is a multifactorial issue influenced by a combination of steric and electronic effects, as well as reaction conditions.[1] Bulky substituents on the triazole ring or the alkylating agent tend to favor alkylation at the less sterically hindered nitrogen atom.[1][2] The electronic nature of substituents on the triazole ring can alter the nucleophilicity of the different nitrogen atoms.[1] Reaction parameters such as the choice of solvent, base, catalyst (if any), and temperature also play a crucial role in determining the isomeric ratio.[1][3]

Q2: Which analytical techniques are most effective for differentiating between N1 and N2-substituted triazole isomers?

A2: A combination of spectroscopic and crystallographic techniques is typically employed for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for distinguishing isomers in solution.[4][5] For definitive proof of structure, single-crystal X-ray crystallography is considered the gold standard as it provides a precise three-dimensional model of the molecule.[6][7] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for separating and quantifying the isomers.[8][9]

Q3: Are there general trends in NMR spectra that can help in the preliminary identification of N1 and N2 isomers?

A3: Yes, some general trends in ¹H NMR have been observed. For instance, in N-acyl-1,2,3-triazoles, the chemical shift of the H5 proton is typically shifted downfield by 0.2–0.4 ppm for N1-acyltriazoles (δH5 = 8.4–8.7 ppm) compared to N2-acyltriazoles (δH5 = 8.1–8.3 ppm).[10] In ¹³C NMR of 1,2,4-triazoles, the C3 and C5 carbons of the triazole ring typically appear in the range of δ 140-170 ppm, with the specific shifts being sensitive to the substitution pattern.[11] However, these are general guidelines, and unambiguous assignment requires more detailed analysis, often supported by 2D NMR experiments.[5]

Q4: Can reaction conditions be modified to favor the formation of one isomer over the other?

A4: Absolutely. The regioselectivity can often be tuned by carefully selecting the reaction conditions. For example, in the alkylation of 4-bromo-NH-1,2,3-triazoles, the use of K₂CO₃ as a base in DMF at -10°C has been shown to significantly favor the N2-substituted product.[12] The choice of solvent can also have a profound impact; for instance, the reaction of 4-phenyl-1,2,3-triazole with ethyl chloroacetate showed a 5:1 selectivity in favor of the N2-regioisomer when using triethylamine as the base in dimethylformamide.[3]

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My reaction produced a mixture of N1 and N2 isomers, and I cannot separate them by column chromatography.

Root Cause Analysis:

The inability to separate N1 and N2 isomers via standard silica gel column chromatography is often due to their very similar polarities.[1] This challenge necessitates the use of more advanced separation techniques or optimization of the chromatographic conditions.

Solutions & Protocols:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power for separating closely related isomers.[8][9]

    • Protocol: HPLC Separation of Triazole Isomers

      • Column Selection: Start with a standard reverse-phase C18 column. For more challenging separations, consider a phenyl-hexyl column.[8]

      • Mobile Phase Optimization: Begin with an isocratic elution using a simple mobile phase, such as a mixture of water and acetonitrile with a trifluoroacetic acid (TFA) buffer.[13]

      • Gradient Elution: If isocratic elution is insufficient, a gradient elution program, where the mobile phase composition is changed over time, can improve separation.[8]

      • Chiral Separation: For enantiomeric triazole fungicides, chiral stationary phases may be necessary.[9][14]

      • Detection: Use a UV detector at a wavelength where both isomers have significant absorbance, typically around 220 nm.[9]

  • Diagram: HPLC Troubleshooting Workflow

    Caption: Workflow for optimizing HPLC separation of triazole isomers.

Problem 2: I have isolated a single product, but I am unsure if it is the N1 or N2 isomer based on ¹H and ¹³C NMR alone.

Root Cause Analysis:

While ¹H and ¹³C NMR provide crucial information about the connectivity of a molecule, they may not be sufficient to definitively distinguish between N1 and N2 regioisomers, especially in complex molecules.[5][15] Further NMR experiments or alternative analytical techniques are required for unambiguous assignment.

Solutions & Protocols:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY, can reveal through-space correlations between protons, which can be diagnostic for one isomer over the other.[4] For example, an NOE between a proton on the alkyl substituent and a proton on a substituent at the C5 position of the triazole ring would strongly suggest an N1-alkylation product.

  • Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: ¹H-¹⁵N HMBC experiments can directly show correlations between protons and the nitrogen atoms of the triazole ring, providing definitive evidence of the alkylation site.[10][16]

  • Single-Crystal X-ray Crystallography: This is the most definitive method for structure determination.[6][7]

    • Protocol: Crystal Growth for X-ray Analysis

      • Purification: Ensure the compound is of high purity.

      • Solvent Selection: Screen various solvents or solvent mixtures to find one in which the compound has moderate solubility.[7]

      • Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly in a loosely capped vial.[7]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.[7]

      • Cooling: Slowly cool a hot, saturated solution.[7]

      • Crystal Selection: Select a single, well-formed crystal for analysis.

  • Diagram: Isomer Identification Strategy

    Isomer_Identification A Isolated Single Isomer B 1H and 13C NMR A->B C Ambiguous Assignment B->C D Perform NOE Spectroscopy C->D E Perform 1H-15N HMBC C->E F Attempt Crystal Growth for X-ray C->F G Unambiguous Structure Elucidation D->G E->G F->G

Problem 3: My reaction consistently yields the undesired isomer. How can I influence the regioselectivity towards my target compound?

Root Cause Analysis:

The observed regioselectivity is a direct consequence of the interplay between the electronic and steric properties of the reactants and the specific reaction conditions employed. To alter the outcome, one or more of these factors must be modified.

Solutions & Strategies:

  • Modifying the Triazole Substrate:

    • Steric Hindrance: Introducing a bulky substituent at a position adjacent to one of the nitrogen atoms can sterically disfavor alkylation at that site. For example, 4,5-disubstituted 1,2,3-triazoles tend to direct alkylation to the N2 position. [2][3] * Directing Groups: A removable directing group can be used to block one of the nitrogen atoms, forcing alkylation to occur at the desired position. For instance, a bromo group at the 4-position of an NH-1,2,3-triazole can direct alkylation to the N2 position. [12]

  • Varying the Alkylating Agent:

    • The nature of the leaving group on the alkylating agent can influence the reaction outcome.

  • Optimizing Reaction Conditions:

    • Base: The choice of base can significantly impact the regioselectivity. Weaker, non-nucleophilic bases are sometimes preferred. [17] * Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the triazole anion and the alkylating agent.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. [1][12] * Catalysis: Phase-transfer catalysts have been shown to influence regioselectivity by forming specific ion pairs with the triazole anion. [18]

  • Data Summary: Factors Influencing Regioselectivity

FactorInfluence on RegioselectivityExample
Steric Hindrance Bulky groups on the triazole or alkylating agent favor reaction at the less hindered nitrogen. [1][2]4,5-disubstituted triazoles favor N2 alkylation. [2][3]
Electronic Effects Electron-withdrawing or -donating groups on the triazole ring alter the nucleophilicity of the nitrogen atoms. [1]
Solvent Can affect the solubility and reactivity of the reactants and intermediates. [3]DMF favored N2 alkylation of 4-phenyl-1,2,3-triazole. [3]
Base The nature and strength of the base can influence the position of deprotonation and subsequent alkylation. [12]K₂CO₃ in DMF favored N2 alkylation of 4-bromo-NH-1,2,3-triazoles. [12]
Temperature Can influence the kinetic vs. thermodynamic product distribution. [1][12]Lower temperatures can improve selectivity. [12]
Directing Groups A removable group can block a specific nitrogen, directing alkylation to another. [12]A 4-bromo substituent directs alkylation to the N2 position. [12]

References

  • BenchChem. (n.d.). Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography.
  • BenchChem. (n.d.). Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method.
  • Charles University. (2019). Method optimization for simultaneous separation of six triazole fungicides in HPLC. Faculty of Science, Faculty of Physical Education and Sport.
  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • ChemRxiv. (2023, June 29). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.
  • Academia.edu. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
  • Thieme. (2025, March 21). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineeri. Synlett.
  • PMC. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
  • SIELC Technologies. (2025, October 6). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
  • Royal Society of Chemistry. (n.d.). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Analytical Methods.
  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles.
  • Taylor & Francis. (n.d.). Triazole – Knowledge and References.
  • JETIR. (2026, January 27). A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. Journal of Emerging Technologies and Innovative Research, 10(7).
  • ResearchGate. (n.d.). Strategies for the synthesis of 1,2,3‐triazoles. [Image].
  • Beilstein Journals. (2021, July 13). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
  • ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Request PDF].
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • ResearchGate. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [PDF].
  • PubMed. (2018, December 19). Stereoselective Separation of the Fungicide Bitertanol Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber.
  • SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [PPT].
  • ResearchGate. (2025, August 10). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • ResearchGate. (2025, August 6). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. [Request PDF].
  • PubMed. (2019, May 1). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity.
  • PMC. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • RSC Publishing. (n.d.). Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a.
  • University of Science and Technology of China. (n.d.). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways.
  • ChemRxiv. (n.d.). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations.
  • ResearchGate. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(Suppl. ).
  • ResearchGate. (n.d.). Figure 5: X-ray structure of the triazole compounds. [Image].
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles.
  • MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
  • PMC. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives.
  • SciELO. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
  • Google Patents. (n.d.). WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles.

Sources

Technical Support Center: Triazole Carboxamide Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. If you are working with 1,2,3-triazole-4-carboxamides , you are likely encountering a specific set of solubility challenges.

The Root Cause: As a Senior Application Scientist, I often see this scaffold fail not because of a lack of potency, but due to lattice energy . The carboxamide group is a powerful hydrogen bond donor/acceptor, and the triazole ring is planar.[1] Together, they facilitate strong intermolecular


-stacking and hydrogen bonding networks.
  • Thermodynamic Consequence: The energy required to break the crystal lattice (enthalpy of fusion) often exceeds the energy gained by solvation in aqueous buffers.

  • Experimental Result: The compound "crashes out" (precipitates) immediately upon dilution from DMSO into aqueous media, or forms colloidal aggregates that generate false-positive inhibition data.

This guide provides self-validating protocols to diagnose and resolve these issues.

Module 1: Diagnostic Workflow

Before altering your assay, you must diagnose the type of insolubility. Is it macroscopic precipitation (visible) or microscopic aggregation (invisible false positive)?

Visual Guide: Troubleshooting Logic

SolubilityDiagnosis Start Start: Compound Added to Assay Buffer VisiblePrecip Is precipitation visible? (Turbidity/Particles) Start->VisiblePrecip Microscopy Check under 10x/40x Microscopy VisiblePrecip->Microscopy No (Solution looks clear) ProtocolA GO TO PROTOCOL A: Intermediate Dilution VisiblePrecip->ProtocolA Yes (Immediate Crash) AggCheck Suspect Colloidal Aggregation (Steep IC50 Hill Slope > 2.0) Microscopy->AggCheck Clear Field Microscopy->ProtocolA Crystals Visible ProtocolB GO TO PROTOCOL B: Detergent Sensitivity Test AggCheck->ProtocolB Yes (Steep Curve/Promiscuous) ProtocolC GO TO PROTOCOL C: Carrier Formulation (Cyclodextrins) AggCheck->ProtocolC No (Low Potency/Insoluble)

Figure 1: Decision matrix for diagnosing solubility artifacts. Use this flow to select the correct remediation protocol.

Module 2: The "Crash-Out" Phenomenon (Protocol A)

Issue: The compound precipitates the moment it touches the aqueous buffer. This is caused by the "solvent shock" of moving from 100% DMSO to <1% DMSO.

The Solution: The "Intermediate Step" Dilution Protocol

Directly spiking 100% DMSO stock into the assay well causes local regions of high water concentration, forcing the hydrophobic compound out of solution before it can disperse.

Step-by-Step Methodology:

  • Prepare Stock: Start with your standard 10 mM stock in 100% DMSO.

  • The Serial Dilution (Critical Step): Perform your serial dilutions entirely in 100% DMSO .

    • Why? This ensures every concentration point is fully soluble before it ever sees water.

  • The Intermediate Plate: Create an "Intermediate Plate" using the assay buffer.

    • Transfer 2 µL of the DMSO dilution series into 98 µL of Assay Buffer .

    • Result: This creates a 2% DMSO intermediate stock. Mix vigorously immediately.

  • Final Transfer: Transfer 10 µL of the Intermediate Plate solution to your 90 µL Assay Plate (containing cells/enzyme).

    • Final DMSO Concentration: 0.2%.[2]

    • Mechanism:[2][3][4] You have reduced the concentration gradient shock, allowing the compound to equilibrate.

Reference Data: DMSO Tolerance Limits

Consult this table to ensure your final DMSO concentration does not kill your biology.

Assay TypeMax Recommended DMSONotes
Enzymatic (Kinase/Protease) 1.0% - 5.0%Robust. Verify enzyme activity with solvent-only control.
Cell-Based (Immortalized) 0.1% - 0.5%HeLa, HEK293. >0.5% induces membrane permeability artifacts.
Primary Cells / Stem Cells < 0.1%Highly sensitive. Requires high-potency compounds or alternative carriers.
Protein-Protein Interaction 1.0% - 2.0%DMSO can stabilize/destabilize interfaces; run thermal shift control.

Module 3: Aggregation & False Positives (Protocol B)

Issue: Your compound looks soluble, but the IC50 curve is incredibly steep (Hill slope > 2.0), or the compound inhibits unrelated enzymes (promiscuous inhibition). Diagnosis: Triazole carboxamides are prone to forming colloids (aggregates of 100–400 nm) that sequester enzymes, leading to false positives. This is the "Shoichet Mechanism" [1].

The Solution: The Detergent Sensitivity Test

Colloidal aggregates are held together by hydrophobic forces. Small amounts of non-ionic detergent will disrupt the colloid but will not disrupt a true 1:1 ligand-protein interaction.

Protocol:

  • Control Condition: Run your standard IC50 assay (e.g., 50 mM Tris, pH 7.4).

  • Test Condition: Run the exact same assay with the addition of 0.01% Triton X-100 (or 0.005% Tween-20) in the buffer.

    • Note: Freshly prepared detergent is essential to avoid peroxidation.

  • Analyze the Shift:

ObservationInterpretationAction
IC50 Unchanged True BinderProceed with Lead Optimization.
IC50 Increases > 10-fold Aggregator (False Positive)Compound is forming colloids. Discard or reformulate.
IC50 Decreases Solubility IssueDetergent solubilized the compound, making it more available.
Visual Guide: Aggregation Mechanism

AggregationMechanism Monomer Monomer (Active Drug) Colloid Colloidal Aggregate (False Positive) Monomer->Colloid High Conc. (>5 µM) Colloid->Monomer Releases Enzyme Enzyme Target Colloid->Enzyme Sequesters (Non-specific) Detergent Detergent (Triton X-100) Detergent->Colloid Disrupts

Figure 2: Mechanism of colloidal aggregation. Detergents disrupt the colloid, releasing the enzyme and revealing the true lack of inhibition.

Module 4: Advanced Formulation (Protocol C)

Issue: The compound is a true binder but is simply too insoluble for the assay (precipitates even with Protocol A). Solution: Encapsulation using Cyclodextrins.

Triazole carboxamides often fit well into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer.

  • Dissolve your compound directly into this solution (sonication may be required).

  • Dilute this stock into your assay.

    • Validation: Ensure the final HP-β-CD concentration in the well is < 2%. Most assays tolerate this level well.

Frequently Asked Questions (FAQ)

Q1: My compound precipitates in PBS but not in Tris buffer. Why?

  • Answer: This is common with carboxamides. PBS (Phosphate Buffered Saline) has a high ionic strength ("salting out" effect) which reduces the solubility of non-polar organics. Tris or HEPES buffers often have better organic compatibility. Switch to 50 mM HEPES if your biology allows.

Q2: Can I use DMSO concentrations higher than 1% to keep it soluble?

  • Answer: In enzymatic assays, yes, if you validate the enzyme. Run a "DMSO titration" (0% to 10% DMSO) with a known standard inhibitor. If the enzyme's

    
     drops by >20%, the data is compromised. For cell assays, never exceed 0.5% for long durations (>4h).
    

Q3: How do I know if my compound is sticking to the plastic plate?

  • Answer: This is "surface adsorption." Add 0.01% BSA (Bovine Serum Albumin) to your buffer. BSA coats the plastic walls, preventing the lipophilic triazole from sticking to the polypropylene.

References

  • Shoichet, B. K. (2006).[5] Screening in a spirit haunted world. Drug Discovery Today, 11(23-24), 1074-1081.

  • Sittampalam, G. S., et al. (Eds.). (2004).[6] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

Technical Support Center: Troubleshooting 1,2,4-Triazole Cyclodehydration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex cyclodehydration steps required for 1,2,4-triazole synthesis.

The formation of the 1,2,4-triazole core—a highly privileged scaffold in medicinal chemistry—typically involves the condensation of an amide or carboxylic acid with a hydrazide derivative, followed by an intramolecular cyclodehydration. While conceptually straightforward, this transformation is notoriously prone to stalling at the acyclic intermediate stage or yielding isomeric byproducts. This guide synthesizes field-proven insights with mechanistic causality to help you troubleshoot and optimize your workflows.

Mechanistic Overview & Reaction Logic

To effectively troubleshoot, we must first understand the competing pathways at play. The cyclodehydration of an acyclic acyl amidrazone intermediate is driven by the nucleophilic attack of a nitrogen atom onto an activated electrophilic carbon, followed by the expulsion of water. However, the oxygen atom of the carbonyl group is also nucleophilic, which can lead to competing O-attack and the formation of 1,3,4-oxadiazoles.

G A Starting Materials (Amides / Acids) B Electrophilic Activation (Tf2O, PPE) A->B Activation D Acyclic Intermediate (Acyl Amidrazone) B->D + Hydrazide C Nucleophilic Addition (Hydrazides) C->D E Cyclodehydration (Microwave / Base) D->E N-Attack (Desired) G Competing O-Attack (Side Reaction) D->G O-Attack F Target Product (1,2,4-Triazole) E->F H Isomeric Byproduct (1,3,4-Oxadiazole) G->H

Mechanistic pathway of 1,2,4-triazole formation highlighting the oxadiazole side reaction.

Troubleshooting Guide & FAQs

Q1: My reaction is stalling, and LC-MS shows a massive accumulation of the acyclic acyl amidrazone intermediate. How do I drive the cyclization to completion?

Causality: The cyclodehydration of acyl amidrazones requires overcoming a significant energy barrier to expel the hydroxyl group as water. If the leaving group is not sufficiently activated, the reaction stalls. Standard thermal heating often leads to degradation before cyclization occurs. Solution: Transition to a highly electrophilic activation strategy coupled with microwave irradiation. Using trifluoromethanesulfonic anhydride (Tf₂O) converts the secondary amide into a highly reactive intermediate. Subsequent addition of the hydrazide forms an adduct that rapidly cyclizes under microwave heating (120 °C). This methodology circumvents the energy barrier and drastically reduces reaction times [1].

Q2: I am detecting a major impurity with the exact same mass as my target 1,2,4-triazole. What is it, and how do I prevent it?

Causality: You are likely observing the formation of the 1,3,4-oxadiazole isomer. Acyl amidrazones possess multiple nucleophilic centers. Under certain pH or steric conditions, the oxygen atom of the carbonyl group outcompetes the nitrogen atom for the electrophilic center. Solution: To strictly enforce N-C bond formation over O-C bond formation, consider utilizing thiosemicarbazides instead of standard hydrazides. Sulfur and nitrogen dynamics differ significantly from oxygen. A Cu(II)-catalyzed oxidative heterocyclization of arylidenearylthiosemicarbazides selectively forms 1,2,4-triazole-3-thiones. By simply prolonging the reaction time, the thiophilic copper induces an in situ desulfurization, yielding the pure 1,2,4-triazole without oxadiazole contamination [2].

Q3: My substrates contain acid-sensitive functional groups that degrade when I use POCl₃ or SOCl₂ for dehydration. What is a milder alternative?

Causality: Traditional dehydrating agents generate stoichiometric amounts of HCl gas and highly acidic microenvironments, which cleave sensitive protecting groups (e.g., Boc, PMB) and degrade electron-rich heterocycles. Solution: Replace chlorinating agents with Polyphosphate Ester (PPE) . PPE acts as a mild, non-chlorinating dehydrating agent that effectively drives acylation and subsequent cyclodehydration in a hydrothermal reactor without generating destructive acidic byproducts. The cyclodehydration can then be smoothly triggered by a mild aqueous alkali treatment [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: One-Pot Tf₂O-Mediated Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

Adapted from Bechara et al. [1]

  • Amide Activation: In an oven-dried microwave vial under argon, dissolve the secondary amide (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add 2-fluoropyridine (1.1 equiv) and cool the mixture to 0 °C. Dropwise, add Tf₂O (1.1 equiv). Stir for 10 minutes.

  • Nucleophilic Addition: Add the hydrazide (1.1 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 30 minutes.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. The complete disappearance of the starting amide and the presence of the acyclic amidrazone mass confirms successful addition. Do not proceed until this is verified.

  • Microwave Cyclodehydration: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: PPE-Mediated Synthesis of 1,2,4-Triazole-3-Thiols

Adapted from Tretyakov et al.[3]

  • Acylation: In a hydrothermal reaction vessel, combine the thiosemicarbazide (1.0 equiv), carboxylic acid (1.1 equiv), and Polyphosphate Ester (PPE) in chloroform. Seal and heat at 90 °C for 4 hours.

    • Validation Checkpoint: Analyze the crude mixture via TLC or LC-MS to confirm the formation of the intermediate acylation product. The starting thiosemicarbazide should be fully consumed.

  • Alkaline Cyclodehydration: Cool the vessel. Evaporate the chloroform under reduced pressure. Treat the resulting residue with an aqueous NaOH solution (10% w/v) and heat to 80 °C for 2 hours to induce ring closure.

  • Acidification & Precipitation: Cool the mixture to 0 °C and carefully acidify with 2M HCl until pH 3 is reached. The 1,2,4-triazole-3-thiol product will precipitate. Filter, wash with cold water, and dry under a vacuum.

Quantitative Data Summary

The table below summarizes the expected outcomes, conditions, and primary failure modes for the methodologies discussed, allowing you to select the optimal route for your specific substrates.

MethodologyActivating Agent / CatalystTypical ConditionsTarget YieldMajor Side Product / Failure Mode
Microwave-Induced [1]Tf₂O / 2-Fluoropyridine120 °C, 15 min (MW)75–95%Acyclic Amidrazone (if underheated)
Cu(II) Oxidative [2]Cu(II) / Air100 °C, 12 h60–85%1,3,4-Thiadiazole (steric dependence)
PPE-Mediated [3]Polyphosphate Ester (PPE)90 °C, 4 h70–90%1,3,4-Thiadiazol-2-amine (if pH is unoptimized)

References

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. URL:[Link]

  • Gogoi, A., Guin, S., Rajamanickam, S., Rout, S. K., & Patel, B. K. (2015). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry, 80(18), 9016–9027. URL:[Link]

  • Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. URL:[Link]

Technical Support Center: Purification of 5-Benzyl-1H-1,2,4-triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Context

The compound 5-benzyl-1H-1,2,4-triazole-3-carboxamide is a highly valuable intermediate and active pharmacophore, frequently utilized in the development of RIP1 kinase inhibitors[1] and antiviral nucleoside analogs[2].

Purifying this compound from crude reaction matrices presents a unique set of challenges. The molecule features an amphoteric 1,2,4-triazole ring and a primary carboxamide group, creating a dense network of hydrogen bond donors and acceptors. Depending on the synthetic route—whether via ammonolysis of an ester[3], or cyclization using oxamohydrazide[4]—the crude mixture is often contaminated with unreacted esters, highly insoluble oxamides, or structural regioisomers[2]. This guide provides field-proven, self-validating methodologies to isolate the target compound with high purity.

Diagnostic FAQs & Troubleshooting

Q1: My crude product contains insoluble white precipitates that co-elute with my product. What are they, and how do I remove them? A1: These are likely oxamide or unreacted oxamohydrazide byproducts, which are common if your synthetic route utilizes formamidine or benzyl amidine condensations[4]. Because oxamides possess highly stable, symmetrical hydrogen-bonded networks, they are notoriously insoluble in standard organic solvents. Causality & Solution: Do not attempt to wash them out with organic solvents. Instead, exploit the weakly acidic nature of the triazole ring (pKa ~9.5). The target 5-benzyl-1H-1,2,4-triazole-3-carboxamide will dissolve in concentrated aqueous ammonia as a soluble anion, leaving the non-ionizable oxamide byproducts as a filterable solid[4].

Q2: LC-MS shows complete conversion, but I see multiple peaks with the exact same mass (


 203.1). What is happening? 
A2:  If your synthetic route involved the direct benzylation of an intact 1H-1,2,4-triazole-3-carboxamide core, you have generated a mixture of regioisomers (typically 1-benzyl, 2-benzyl, and 5-benzyl derivatives)[2].
Causality & Solution: The triazole ring contains multiple nucleophilic nitrogen atoms that can attack the benzyl halide[2]. Regioisomers cannot be separated by simple precipitation because their pKa values and solubilities are too similar. You must use flash chromatography or preparative HPLC. The 5-benzyl tautomer typically exhibits different retention behavior due to distinct dipole moments and steric shielding of the triazole N-H.

Q3: During silica gel chromatography, my compound streaks severely, resulting in poor recovery. How can I fix this? A3: The combination of a triazole N-H and a primary carboxamide creates a powerful dual hydrogen-bond donor/acceptor system that interacts strongly with the acidic silanol groups on the silica gel stationary phase. Causality & Solution: Switch to a more polar, protic solvent system (e.g., Dichloromethane:Methanol) and consider adding 1% aqueous ammonium hydroxide to the eluent. The ammonia competitively binds the acidic silanol sites on the silica, preventing the triazole from sticking and thereby sharpening the elution band.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Mediated Precipitation (Scalable & Chromatography-Free)

Purpose: Selective removal of neutral unreacted esters and oxamide byproducts[4]. Self-Validating Mechanism: This protocol validates itself visually. The complete dissolution of the target mass in the alkaline phase confirms the presence of the acidic triazole N-H, while the subsequent precipitation upon acidification confirms the recovery of the neutral API.

Step-by-Step Methodology:

  • Alkalinization and Dissolution: Suspend 1.0 g of the crude reaction mixture in 15 mL of concentrated aqueous ammonia (28-30%) mixed with 15 mL of deionized water[4]. Stir vigorously at room temperature for 1 hour.

    • Causality: The target compound deprotonates to form a water-soluble ammonium salt.

  • Filtration of Impurities: Filter the suspension through a medium-porosity glass frit to remove the insoluble oxamide byproducts[4]. Wash the filter cake with 5 mL of dilute aqueous ammonia to ensure complete recovery of the product in the filtrate.

  • Acidification and Crystallization: Transfer the clear filtrate to a beaker equipped with a magnetic stirrer and an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise until the pH reaches 6.0 - 6.5[4].

    • Causality: At pH ~6, the triazole ring is fully protonated back to its neutral state, minimizing its aqueous solubility and driving crystallization. A dense white precipitate should form immediately.

  • Isolation: Filter the newly formed crystals, wash with 10 mL of ice-cold water to remove residual ammonium chloride salts, and dry under vacuum at 45°C for 12 hours.

Protocol B: Chromatographic Separation of Regioisomers

Purpose: Isolation of the 5-benzyl isomer from 1-benzyl and 2-benzyl byproducts[2]. Self-Validating Mechanism: Pre-run TLC validation ensures the solvent system provides a minimum


 of 0.15 between isomers before committing the bulk sample to the column.

Step-by-Step Methodology:

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Dichloromethane (DCM).

  • Sample Loading: Because the compound has low solubility in pure DCM, dissolve the crude mixture in a minimum volume of DCM:MeOH (1:1) and dry-load it onto 2 grams of Celite. Evaporate the solvent completely and load the dry powder onto the top of the column.

  • Elution: Elute using a step gradient from 100% DCM to DCM:MeOH (95:5).

    • Causality: The gradual increase in methanol disrupts the hydrogen bonding between the carboxamide and the silica, allowing the sterically distinct regioisomers to elute at different rates.

  • Fraction Analysis: Analyze fractions via TLC (UV active at 254 nm). Pool fractions containing the pure 5-benzyl isomer and concentrate under reduced pressure.

Quantitative Data & Physicochemical Parameters

The following table summarizes the physicochemical behaviors of the target compound and its common byproducts to aid in tracking during purification workflows.

Compound / ByproductSoluble in Aq. NH3 (pH 11)?Soluble in Water (pH 6)?

in DCM:MeOH (9:1)
Primary Removal Strategy
5-Benzyl-1H-1,2,4-triazole-3-carboxamide Yes (Forms soluble anion)No (Precipitates)~0.45N/A (Target Product)
Oxamide / Oxamohydrazide No (Remains solid)No0.00 (Stays at baseline)Filtration from basic aqueous phase
Unreacted Ester Intermediate No (Subject to slow hydrolysis)No~0.75Acid-Base Precipitation or Flash Chromatography
1-Benzyl Regioisomer No (Lacks acidic N-H)No~0.55Flash Chromatography

Purification Decision Workflow

PurificationWorkflow Start Crude 5-Benzyl-1H-1,2,4- triazole-3-carboxamide Analyze LC-MS & TLC Profiling (Identify Impurities) Start->Analyze Decision1 Are Regioisomers Present? Analyze->Decision1 Chromatography Flash Chromatography (DCM:MeOH 95:5) Isomer Separation Decision1->Chromatography Yes (1-benzyl vs 5-benzyl) Decision2 Oxamides or Unreacted Esters Present? Decision1->Decision2 No Pure Pure Target Compound (>98% by HPLC) Chromatography->Pure Precipitation Acid-Base Precipitation (Aq. NH3 dissolution, HCl neutralization) Decision2->Precipitation Yes Decision2->Pure No Impurities Precipitation->Pure

Workflow for the purification of 5-benzyl-1H-1,2,4-triazole-3-carboxamide from crude mixtures.

References

1.[1] WO2021046407A1 - Rip1 inhibitory compounds and methods for making and using the same. Google Patents. Available at: 2.[4] KR870001064B1 - Process for preparing 1,2,4-triazole-3-carboxamides. Google Patents. Available at: 3.[3] Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. ResearchGate. Available at:[Link] 4.[2] Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Benzyl Substituted Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles bearing bulky benzyl groups at the 5-position.

Diagnostic Overview: The Mechanistic Challenge

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for click chemistry but exclusively yields 1,4-disubstituted triazoles. To access 1,5-disubstituted triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is typically employed[1].

However, synthesizing 5-benzyl substituted triazoles introduces severe steric hindrance. The standard RuAAC catalyst, Cp*RuCl(PPh3)2, features bulky triphenylphosphine (PPh3) ligands. During the catalytic cycle, the internal nitrogen of the azide must coordinate to the ruthenium center to form the critical ruthenacycle intermediate[1]. When a highly sterically demanding benzyl azide is used, steric repulsion between the benzyl group and the PPh3 ligands raises the activation energy barrier. This either completely stalls the reaction or forces the alkyne to orient in reverse, unexpectedly yielding the 1,4-regioisomer[2].

To overcome this, researchers must pivot to coordinatively unsaturated ruthenium catalysts or utilize base-promoted organocatalytic pathways.

Decision Matrix: Synthetic Workflow

Workflow Start Target: 5-Benzyl 1,2,3-Triazole Assess Assess Steric Bulk of Benzyl Azide Start->Assess Standard Standard RuAAC Cp*RuCl(PPh3)2 Assess->Standard Low/Moderate Bulk Bulky Highly Hindered Substrates Assess->Bulky High Bulk Success 1,5-Disubstituted Triazole Standard->Success High Yield AltRu Ligand-Free RuAAC [Cp*RuCl]4 Bulky->AltRu Metal Tolerated MetalFree Base-Promoted Organocatalysis Bulky->MetalFree Metal-Free Req. AltRu->Success MetalFree->Success

Decision workflow for synthesizing 5-benzyl substituted 1,2,3-triazoles based on steric hindrance.

Troubleshooting Guide

Q: My RuAAC reaction using CpRuCl(PPh3)2 with a bulky ortho-substituted benzyl azide yielded no product. What went wrong? A: The failure is due to catalyst crowding. The bulky ortho-substituted benzyl group physically prevents the azide from coordinating to the Ru(II) center[1]. Solution: Switch to a "ligand-free" ruthenium tetramer, [CpRuCl]4, or Cp*RuCl(COD). By removing the sterically demanding PPh3 ligands, the coordination sphere opens up, allowing the bulky azide to bind and form the necessary metallacycle[1].

Q: I ran a RuAAC reaction with a highly hindered 2,2-diaryl-2-azidoamine, but NMR confirmed I isolated the 1,4-isomer instead of the expected 1,5-isomer. Why did the regioselectivity flip? A: Steric demand can completely annul the inherent regioselectivity of RuAAC. When the steric clash within the 1,5-ruthenacycle transition state becomes too severe, the alkyne is forced into a reverse orientation to minimize steric strain, leading to the unprecedented formation of the 1,4-isomer even under ruthenium catalysis[2]. Solution: If ligand-free RuAAC still yields the 1,4-isomer, you must abandon metal catalysis and utilize the metal-free, base-promoted cycloaddition using a TMS-alkyne (Protocol 2)[3].

Q: My [Cp*RuCl]4 catalyzed reaction started turning black and stalled at 20% conversion. How do I fix this? A: Your catalyst has been poisoned by molecular oxygen. Ru(II) complexes lacking stabilizing PPh3 ligands are highly susceptible to irreversible oxidation to inactive Ru(III)/Ru(IV) species[1]. Because sterically hindered substrates react slowly, the catalyst is exposed to potential oxidation for a longer period. Solution: Implement strict Schlenk techniques. Degas all solvents using a minimum of three freeze-pump-thaw cycles prior to catalyst addition.

Validated Experimental Protocols

Protocol 1: Ligand-Free RuAAC for Sterically Demanding Substrates

This protocol utilizes [Cp*RuCl]4 to minimize steric crowding at the metal center.

  • Solvent Degassing (Critical Step): Transfer 5 mL of 1,4-dioxane to a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles to rigorously exclude oxygen. Causality: Prevents the oxidative deactivation of the sensitive Ru(II) tetramer[1].

  • Reagent Loading: Under a positive flow of Argon, add the bulky benzyl azide (1.0 mmol) and the terminal alkyne (1.2 mmol) to the degassed solvent.

  • Catalyst Addition: Add [Cp*RuCl]4 (2.5 mol% Ru). Seal the flask and heat to 60 °C for 12–24 hours.

  • In-Process Validation: Take a 10 µL aliquot and analyze via FT-IR. Self-Validation Check: The reaction is complete when the strong, asymmetric azide stretch at ~2100 cm⁻¹ completely disappears.

  • Workup & Verification: Concentrate the mixture under reduced pressure and purify via silica gel chromatography. Confirm the 1,5-regiochemistry via ¹H NMR; the triazole C4-H proton typically appears as a sharp singlet between 7.5–8.0 ppm.

Protocol 2: Base-Promoted Organocatalytic Cycloaddition (Metal-Free)

Use this when extreme steric bulk causes RuAAC to fail or yield 1,4-isomers.

  • Solvent Preparation: Prepare a solution of N,N-dimethylformamide (DMF) containing a trace amount of water (approx. 2 mg water per 5 mL DMF). Causality: The trace water acts as a crucial proton source for the subsequent desilylation step[3].

  • Reaction Setup: To the wet DMF, add the sterically hindered benzyl azide (1.0 mmol) and a trimethylsilyl-protected alkyne (TMS-alkyne) (1.2 mmol).

  • Base Addition: Add potassium tert-butoxide (t-BuOK) (1.0 equiv) in one portion at ambient temperature. Causality: t-BuOK acts as a desilylating reagent, generating a highly reactive acetylide/enolate equivalent that undergoes rapid cycloaddition with the azide[3].

  • In-Process Validation: Monitor by TLC (Hexane/EtOAc). Self-Validation Check: You should observe the transient formation of the terminal alkyne (desilylation) followed by its rapid consumption into the polar triazole spot.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify.

Quantitative Data Table: Catalyst Performance Comparison

Catalyst / MethodLigand Steric BulkTypical RegioselectivityYield for Bulky Benzyl AzidesKey Mechanistic Limitation
CpRuCl(PPh3)2 High1,5-isomerLow / No ReactionSevere steric clash between PPh3 and benzyl group[1].
[CpRuCl]4 Low1,5-isomerModerate to HighHighly sensitive to O₂; requires strict inert atmosphere[1].
t-BuOK / Wet DMF None (Metal-Free)1,5-isomerModerateRequires TMS-protected alkynes; sensitive to moisture levels[3].

Frequently Asked Questions (FAQs)

Q: Can I use elevated temperatures to force the Cp*RuCl(PPh3)2 reaction to completion? A: While heating (e.g., to 80 °C) increases the reaction rate, it does not solve the fundamental steric clash at the transition state. In fact, excessive heating with hindered substrates often leads to thermal degradation of the azide or promotes the formation of the undesired 1,4-regioisomer[2]. Changing the catalyst is a more scientifically sound approach.

Q: Why must I use a TMS-alkyne in the metal-free protocol instead of a standard terminal alkyne? A: Standard terminal alkynes do not readily undergo 1,5-selective cycloaddition without a metal catalyst to organize the transition state. The TMS group, when cleaved by t-BuOK, generates a transient, highly reactive anionic species that drives the regioselective [3+2] cycloaddition[3].

Q: How can I definitively differentiate between the 1,4- and 1,5-benzyl triazole isomers using NMR? A: While 1D ¹H NMR shows the triazole proton for both, 2D NOESY is definitive. In the 1,5-isomer, you will observe a strong NOE cross-peak between the benzylic protons (attached to N1) and the substituent at the C5 position. In the 1,4-isomer, the benzylic protons will show an NOE correlation with the C5-H triazole ring proton instead.

References

  • Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews, 116(23), 14726–14768. URL:[Link]

  • Sadu, V. S., Sadu, S., Kim, S., Hwang, I., Kong, K., & Lee, K. (2017). "Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides." RSC Advances, 7, 3229-3232. URL:[Link]

  • Wu, L., Chen, Y., Tang, M., Song, X., Chen, G., Song, X., & Lin, Q. (2012). "Potassium tert-Butoxide Promoted Cycloaddition Reaction for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles from Aromatic Azides and Trimethylsilyl-Protected Alkynes." Synlett, 23(10), 1529-1533. URL:[Link]

Sources

Technical Support Center: Stability of 5-benzyl-1H-1,2,4-triazole-3-carboxamide

[1]

Introduction: The "Acid Dilemma"

As researchers working with 5-benzyl-1H-1,2,4-triazole-3-carboxamide , you often face a chemical contradiction. To solubilize this amphoteric heterocycle, acidification is frequently required to protonate the triazole ring (

This guide moves beyond basic handling to provide a mechanistic understanding of this degradation, diagnostic workflows for HPLC anomalies, and validated protocols for stability assessment.

Module 1: The Chemistry of Degradation

Mechanistic Insight

The degradation of 5-benzyl-1H-1,2,4-triazole-3-carboxamide in acidic media is not a random event; it is a predictable nucleophilic acyl substitution.[1]

  • Protonation: The carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: Ammonia (

    
    ) is expelled (and immediately protonated to 
    
    
    ), rendering the step effectively irreversible in acidic aqueous media.
  • Result: Formation of 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid .

Visualizing the Pathway

The following diagram illustrates the degradation pathway and the competing protonation events that confuse solubility with stability.

DegradationPathwayAmide5-benzyl-1H-1,2,4-triazole-3-carboxamide(Intact API)ProtonatedO-ProtonatedIntermediate(Activated)Amide->Protonated+ H+ (Fast, Reversible)TetrahedralTetrahedralIntermediateProtonated->Tetrahedral+ H2O (Rate Limiting)AcidProduct5-benzyl-1H-1,2,4-triazole-3-carboxylic acid(Degradant)Tetrahedral->AcidProduct- NH3 (Irreversible)AmmoniaNH4+(Byproduct)Tetrahedral->Ammonia

Figure 1: Acid-catalyzed hydrolysis pathway. Note that while ring protonation aids solubility, carbonyl protonation initiates degradation.

Module 2: Diagnostic & Troubleshooting

FAQ: Chromatographic Anomalies

Q1: I see a new peak eluting before my main peak in Reverse Phase HPLC. Is this the degradant?

  • Diagnosis: Likely, yes.[1] The carboxylic acid derivative is generally more polar than the amide (due to the ionizable -COOH group) and will elute earlier on C18 columns under standard acidic mobile phases.

  • Verification: Check the Mass Spectrum.[1]

    • Amide (Parent):

      
       Da (Calculation: 
      
      
      Da).
    • Acid (Degradant):

      
       Da (Calculation: 
      
      
      Da).
    • Note: The mass difference is +1 Da (exchange of

      
       for 
      
      
      ).[1]

Q2: My main peak is splitting, but the mass is the same. Is this degradation?

  • Diagnosis: No. This is likely Tautomerism .[1]

  • Explanation: The 1,2,4-triazole ring exists in dynamic equilibrium between the 1H and 2H tautomers.[1] In unbuffered or weakly buffered acidic conditions, these tautomers may separate slightly on the column.

  • Fix: Ensure your mobile phase has adequate buffering capacity (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate) to collapse the tautomers into a single peak.

Troubleshooting Decision Tree

TroubleshootingStartObserved AnomalyShiftRetention Time ShiftStart->ShiftSplitPeak SplittingStart->SplitCheckMassCheck MS Data(+1 Da shift?)Shift->CheckMassCheckBufferCheck Mobile Phase pHSplit->CheckBufferHydrolysisCONFIRMED:Amide HydrolysisCheckMass->HydrolysisYes (203 -> 204)SaltCONFIRMED:Salt Formation(Reversible)CheckMass->SaltNo (Mass same)TautomerCONFIRMED:TautomerismCheckBuffer->TautomerLow Buffer Capacity

Figure 2: Diagnostic workflow for identifying stability issues versus method artifacts.

Module 3: Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

Use this protocol to establish the stability profile of your specific batch.

Reagents:

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) (for neutralization)

  • HPLC Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid)

Step-by-Step:

  • Preparation: Dissolve 10 mg of 5-benzyl-1H-1,2,4-triazole-3-carboxamide in 1 mL of DMSO (Stock A).

  • Acid Stress: Dilute 100 µL of Stock A into 900 µL of 0.1 N HCl.

  • Incubation:

    • Sample A1: Keep at Room Temperature (25°C) for 24 hours.

    • Sample A2: Heat to 60°C for 4 hours.

  • Quenching: Neutralize exactly with 0.1 N NaOH prior to injection to prevent on-column degradation or peak distortion.

  • Analysis: Inject onto HPLC (C18 Column).

    • Expectation: Sample A1 should show <5% degradation.[1] Sample A2 should show >20% conversion to the carboxylic acid.

Protocol B: Solubility Without Degradation

If you need to dissolve the compound for biological assays without triggering hydrolysis:

Solvent SystemStability RiskRecommendation
0.1 N HCl High Avoid for storage > 4 hours.[1]
DMSO (100%) Low Preferred for stock solutions.[1]
50% MeOH / 0.1% Formic Acid Moderate Good for LC-MS injection; analyze within 24h.[1]
PBS (pH 7.4) Low Poor solubility; requires DMSO co-solvent.[1]

References

  • PubChem. (2025).[1][2][3] 1,2,4-Triazole-3-carboxamide | C3H4N4O.[1] National Library of Medicine.[1] Available at: [Link]

  • University of Calgary. (n.d.).[1] Chapter 20: Amide Hydrolysis Mechanism. Department of Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.).[1] Separation of 1H-1,2,4-Triazole-3-carboxylic acid on Newcrom R1. Available at: [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

Technical Support Center: Minimizing Racemization in Triazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Triazole carboxamide derivatives are highly valued in drug discovery, often synthesized via click chemistry (CuAAC) followed by amide coupling, or directly from functionalized triazole carboxylic acids. When the coupling involves an


-chiral center (e.g., coupling a chiral amino acid to a triazole core), maintaining stereochemical integrity is a critical challenge. This support center provides authoritative troubleshooting, mechanistic insights, and validated protocols to minimize epimerization and racemization.
Section 1: Mechanistic Causality of Racemization

Why does racemization occur during triazole carboxamide synthesis? When a chiral carboxylic acid is activated for coupling, the electron-withdrawing nature of the activating group increases the acidity of the


-proton. In the presence of a base, two primary pathways lead to stereocenter inversion:
  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carbonyl oxygen of the adjacent amide bond intramolecularly attacks the activated ester, forming a 5-membered oxazolone ring. The

    
    -proton in this ring is highly acidic, leading to rapid deprotonation, planarization, and subsequent racemization upon ring opening by the amine (1[1]).
    
  • Direct Enolization: Strong bases directly abstract the

    
    -proton from the activated ester before aminolysis can occur.
    

To prevent this, the coupling environment must prioritize rapid aminolysis over proton abstraction.

G Start Chiral Acid + Amine Intermediate Activated Ester (O-Acylurea) Start->Intermediate Activation (DIC/EDC) Path1 Base-Catalyzed Proton Abstraction Intermediate->Path1 Strong Base (DIPEA) Path2 Rapid Aminolysis (OxymaPure / DEPBT) Intermediate->Path2 Optimized Additive Oxazolone Oxazolone Formation (Azlactone) Path1->Oxazolone Racemized Racemized Carboxamide (D/L Mixture) Oxazolone->Racemized Amine Attack Success Chiral Triazole Carboxamide (Stereo-retention) Path2->Success

Mechanistic pathways of amide coupling: oxazolone-induced racemization vs. rapid aminolysis.

Section 2: Troubleshooting Guide & Optimization Matrix

Issue 1: High levels of D-enantiomer detected during coupling of 1,2,3-triazole-4-carboxylic acid to chiral amines.

  • Root Cause: Standard carbodiimides (DIC, EDC) with HOBt often fail to outpace oxazolone formation, especially with sterically hindered triazole cores.

  • Solution: Transition to OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Causality: OxymaPure forms an active ester that is significantly more reactive than HOBt esters, accelerating the aminolysis step and leaving less time for base-catalyzed racemization (2[2]). DEPBT operates through a neutral phosphate intermediate, which resists oxazolone formation and mediates amide bond formation with remarkable resistance to racemization (3[3]).

Issue 2: Base-induced epimerization even with optimized coupling reagents.

  • Root Cause: Use of N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA). While sterically hindered, DIPEA is still a strong base capable of abstracting the

    
    -proton.
    
  • Solution: Substitute with weaker, sterically hindered bases such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) .

  • Causality: Collidine provides sufficient basicity to neutralize amine salts without triggering enolization (1[1]).

Section 3: Quantitative Performance of Coupling Additives

The following table summarizes the quantitative impact of different coupling additives on yield and racemization, using the notoriously racemization-prone Z-Phg-Pro-NH₂ synthesis model in DMF (4[4], 5[5]).

Coupling Reagent / AdditiveBase/ActivatorYield (%)Racemization (D/L %)Safety Profile
HOBt / DIC None81.99.3Explosion Hazard (Desensitized)
HOAt / DIC None81.43.3Explosion Hazard
HOPO / DIC None83.46.1Safe
OxymaPure / DIC None89.91.0Safe, Non-explosive
DEPBT DIPEA or NMM>90.0<1.0Safe, Neutral Phosphate

Data clearly indicates that OxymaPure and DEPBT dramatically suppress the formation of the D-enantiomer compared to traditional benzotriazole-based additives.

Section 4: Validated Experimental Protocols
Protocol A: Low-Racemization Triazole Carboxamide Coupling using DEPBT

This protocol acts as a self-validating system: DEPBT is so mild that it does not require protection for side-chain hydroxyls (e.g., Tyrosine) or imidazoles (e.g., Histidine) (6[6]). Adding the base last ensures the carboxylate is not exposed to basic conditions prior to the presence of the activating agent.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve the chiral triazole carboxylic acid (1.0 eq) and the amine component (1.1 eq) in anhydrous THF or DCM to achieve a 0.1 M concentration.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add DEPBT (1.1 eq) in one portion to the stirring mixture.

  • Base Addition (Critical Step): Dropwise add N-methylmorpholine (NMM) or 2,4,6-collidine (2.0 eq). Causality: Keeping the temperature at 0 °C during base addition suppresses the kinetic rate of

    
    -proton abstraction.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine to remove unreacted starting materials and DEPBT byproducts. Dry over Na₂SO₄ and concentrate.

Protocol B: High-Efficiency Coupling with DIC/OxymaPure

This protocol utilizes pre-activation to maximize the formation of the highly reactive OxymaPure ester before introducing the amine.

  • Pre-activation: Dissolve the chiral acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF. Add DIC (1.0 eq) dropwise.

  • Timing (Critical Step): Allow the mixture to pre-activate for exactly 2 to 5 minutes at room temperature. Causality: Strict time control on pre-activation limits the window for oxazolone formation before the amine is introduced (5[5]).

  • Coupling: Add the amine component (1.1 eq) dissolved in a minimal amount of DMF.

  • Reaction: Stir at room temperature for 2 hours.

  • Monitoring: Monitor completion via LC-MS. Upon completion, precipitate the product by adding cold diethyl ether or water, depending on the lipophilicity of the triazole derivative.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is my solid-phase peptide synthesis (SPPS) incorporating triazole amino acids showing high racemization with HATU? A: Uronium salts like HATU require a tertiary base (usually DIPEA) to generate the carboxylate for activation. The combination of high reactivity and strong base promotes oxazolone formation. Switch to a DIC/OxymaPure system, which minimizes basic conditions and has been proven to yield lower racemization rates than HOAt/HATU systems (2[2]).

Q: Does the choice of solvent impact racemization in triazole carboxamides? A: Yes. Highly polar aprotic solvents like DMF stabilize the transition state of the oxazolone intermediate. If solubility permits, using less polar solvent mixtures (e.g., DCM/THF) can significantly suppress the racemization rate.

Q: How do I accurately quantify the degree of racemization in my final product? A: The most reliable method is Chiral HPLC using a macrocyclic glycopeptide-based column (e.g., Chirobiotic T). Alternatively, if you are coupling standard amino acids to a triazole core, you can hydrolyze the product and derivatize it with Marfey's reagent (L-FDAA) followed by standard reverse-phase HPLC to integrate the diastereomeric peaks (1[1]).

References
  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization Source: PubMed / Biopolymers URL:[Link]

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization Source: Organic Letters / ACS Publications URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: PeptideChemistry.org URL:[Link]

  • Peptide/Amide bond Synthesis – OxymaPure® Source: OxymaPure.com URL:[Link]

Sources

Validation & Comparative

Technical Validation Series: 1H NMR Profiling of 5-benzyl-1H-1,2,4-triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

To ensure scientific accuracy and practical utility for drug development professionals, this guide is structured as a Technical Validation Protocol . Since a single, isolated "characterization paper" for this specific intermediate is rare in public literature, this guide synthesizes data from high-confidence structural analogs, precursor comparisons (the ethyl ester), and fundamental heterocyclic NMR principles.

This approach allows you to validate your synthesis by comparing observed data against theoretical/reference baselines.


 | MW:  202.21 Da[1]

Part 1: Executive Summary & Utility

5-benzyl-1H-1,2,4-triazole-3-carboxamide is a critical scaffold in medicinal chemistry, often serving as a precursor for antiviral (Ribavirin analogs) and kinase inhibitor libraries.[1] Its characterization is frequently complicated by two factors:

  • Tautomerism: The 1,2,4-triazole ring exists in dynamic equilibrium (

    
    ), leading to broadened or shifting NH signals.
    
  • Solubility: High polarity often necessitates the use of DMSO-

    
    , which introduces specific solvent-solute hydrogen bonding effects.[1]
    

This guide provides a comparative NMR framework to validate the successful conversion of the starting material (Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate ) to the target amide, highlighting key diagnostic signals.

Part 2: Experimental Protocol (Best Practices)

To ensure reproducible data comparable to the reference values below, follow this standardized protocol.

Sample Preparation
  • Solvent Selection: DMSO-

    
      (99.9% D) is the mandatory solvent.[1]
    
    • Reasoning: Chloroform (

      
      ) is unsuitable due to the compound's poor solubility and the need to observe exchangeable amide/triazole protons, which are often invisible in non-polar solvents.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.

  • Water Management: Use a fresh ampoule of DMSO-

    
    .[1] Hygroscopic DMSO absorbs atmospheric water (signal at ~3.33 ppm), which facilitates rapid H/D exchange, causing the critical Triazole-NH and Amide-
    
    
    
    signals to disappear.[1]
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (

    
    ).
    
  • Relaxation Delay (D1): Set to

    
     2.0 seconds .
    
    • Reasoning: Amide and triazole protons have longer

      
       relaxation times. Insufficient delay results in poor integration accuracy for these critical diagnostic peaks.
      
  • Scans: 16–64 scans (dependent on concentration).

Part 3: Reference Characterization Data[2]

A. Chemical Shift Table (DMSO- )

The following table contrasts the Target Amide with its Ester Precursor . Use this to verify the completion of your reaction (Ammonolysis).

Signal AssignmentProton TypeTarget: Amide (

ppm)
Precursor: Ester (

ppm)
Diagnostic Change
1 Triazole-NH 13.8 – 14.5 (br s, 1H)13.8 – 14.5 (br s, 1H)Remains. confirm ring integrity.
2 Amide-

7.60 – 7.80 (br s, 1H)AbsentAPPEARS. Key proof of conversion.
3 Amide-

7.40 – 7.60 (br s, 1H)AbsentAPPEARS. Distinct from

due to restricted rotation.
4 Aromatic (Ph) 7.20 – 7.35 (m, 5H)7.20 – 7.35 (m, 5H)Minimal change.
5 Benzyl-

4.05 – 4.15 (s, 2H)4.15 – 4.25 (s, 2H)Slight upfield shift (loss of ester induction).
6 Ester-

Absent4.30 (q, 2H)DISAPPEARS. If present, reaction is incomplete.
7 Ester-

Absent1.28 (t, 3H)DISAPPEARS.

Note on Amide Splitting: The carboxamide group (


) exhibits restricted rotation around the C-N bond. In DMSO-

, this typically manifests as two distinct broad singlets (non-equivalent protons) rather than a single signal of integration 2H.[1]
B. Structural Visualization & Logic

The following diagram illustrates the structural transformation and the origin of the NMR signals, specifically highlighting the tautomeric nature of the triazole ring.

NMR_Logic Ester Precursor: Ethyl Ester (Contains OEt signals) Reaction Ammonolysis (NH3/MeOH) Ester->Reaction Amide Target: Carboxamide (New NH2 signals) Reaction->Amide Tautomer1 1H-Tautomer (Major in DMSO) Amide->Tautomer1 Dynamic Eq. Tautomer2 2H/4H-Tautomers (Fast Exchange) Tautomer1->Tautomer2 Broadens NH Signal

Figure 1: Reaction pathway and tautomeric equilibrium affecting NMR line shape.

Part 4: Comparative Analysis & Troubleshooting

Distinguishing Product from Impurities

Common impurities in this synthesis include unreacted ester, residual solvents (MeOH/EtOH), and hydrolysis byproducts (Carboxylic Acid).

ImpurityNMR Signature (DMSO-

)
Remediation
Ethyl Ester Quartet at ~4.3 ppm, Triplet at ~1.3 ppm.[1]Reaction incomplete. Push with more

or heat.
Carboxylic Acid Loss of Ethyl signals AND absence of Amide NH. Very broad OH >12 ppm.Check water content in reaction. Acid forms via hydrolysis.[2]
Ethanol Triplet at 1.06 ppm, Quartet at 3.44 ppm, Broad OH at 4.3 ppm.Dry sample under high vacuum.
Water Sharp singlet at 3.33 ppm.Use fresh DMSO-

to prevent H/D exchange.
The "Missing" Proton Mystery

Observation: You see the Benzyl and Aromatic signals perfectly, but the Triazole-NH (~14 ppm) and Amide-


 (7.4-7.8 ppm) are missing or extremely weak.[1]
Cause: H/D Exchange. 
  • If your DMSO-

    
     is "wet" (contains 
    
    
    
    or absorbed
    
    
    ), the acidic protons on the triazole and amide will exchange with deuterium and become invisible in
    
    
    NMR. Solution:
  • Add 1 drop of

    
     to the tube and shake. If the signals were truly exchangeable protons, they will vanish completely (confirming assignment).
    
  • To see them, dry the sample and use a fresh, sealed ampoule of DMSO-

    
    .
    

References

  • Sigma-Aldrich. Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate Product Analysis.[1] (Precursor Reference Data). Available at: [1]

  • PubChem. 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid Data.[1] (Acid Derivative Comparison). Available at: [1]

  • SpectraBase. NMR Data for 5-substituted-1,2,4-triazoles. (Analogous Ring Shifts). Available at: [1]

  • Fulgeanu, D. et al. 1H NMR and 13C NMR study of 5-amino-1,2,4-triazole isomers. (Tautomerism Mechanics).[3] ResearchGate. Available at:

Sources

Pharmacological Potency and Mechanistic Divergence: 5-Benzyl-1,2,4-triazole-3-carboxamide vs. Ribavirin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development, the 1,2,4-triazole-3-carboxamide scaffold serves as a highly versatile pharmacophore. Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is the gold-standard nucleoside analogue, leveraging this core to achieve broad-spectrum antiviral efficacy through the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH). Conversely, substituting the ribose moiety with a lipophilic benzyl group yields 5-benzyl-1,2,4-triazole-3-carboxamide derivatives. This structural pivot completely abolishes antiviral nucleoside activity, instead transforming the molecule into a highly potent, sub-nanomolar allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).

This guide objectively compares the mechanistic causality, potency metrics, and validation protocols for these two distinct pharmacological profiles.

Structural Causality & Mechanistic Divergence

The pharmacological destiny of the 1,2,4-triazole-3-carboxamide core is entirely dictated by its functional group substitutions.

  • Ribavirin (Nucleoside Pathway): Ribavirin requires the presence of its ribofuranosyl ring to be recognized by intracellular adenosine kinases. Once phosphorylated into Ribavirin monophosphate (RMP), it acts as a competitive inhibitor of IMPDH, depleting intracellular GTP pools and inducing lethal mutagenesis in viral RNA 1. The causality here is strictly dependent on the prodrug's ability to mimic endogenous purine nucleosides.

  • 5-Benzyl-1,2,4-triazole-3-carboxamide (Kinase Pathway): Removing the ribose sugar prevents kinase-mediated phosphorylation, rendering the compound inactive against IMPDH. However, placing a benzyl group at the 5-position creates a highly lipophilic anchor. The triazole-carboxamide core acts as a potent hydrogen-bond donor/acceptor, while the 5-benzyl group perfectly occupies the hydrophobic allosteric pocket of RIPK1 2. This halts necroptosis and suppresses inflammatory gene transcription.

MOA cluster_riba Ribavirin Pathway cluster_benzyl 5-Benzyl Analog Pathway Riba Ribavirin (Nucleoside) Phos Intracellular Phosphorylation Riba->Phos IMPDH IMPDH Inhibition Phos->IMPDH AntiV Antiviral Efficacy IMPDH->AntiV Benzyl 5-benzyl-1,2,4-triazole -3-carboxamide RIPK1 RIPK1 Allosteric Binding Benzyl->RIPK1 Necro Necroptosis Blockade RIPK1->Necro AntiI Anti-inflammatory Efficacy Necro->AntiI

Mechanistic divergence between Ribavirin (IMPDH inhibition) and 5-benzyl analogs (RIPK1 inhibition).

Comparative Potency & Kinetic Profiling

The structural shift from a nucleoside to a targeted kinase inhibitor results in a massive leap in absolute in vitro potency. While Ribavirin operates in the micromolar (


M) range typical for broad-spectrum antiviral prodrugs, 5-benzyl-1,2,4-triazole-3-carboxamide derivatives (such as clinical-stage RIPK1 inhibitors) achieve sub-nanomolar (nM) binding affinities 3.
Quantitative Data Summary
Pharmacological ParameterRibavirin5-Benzyl-1,2,4-triazole-3-carboxamide Derivatives
Primary Target IMPDH / Viral RNA PolymeraseReceptor-Interacting Protein Kinase 1 (RIPK1)
Mechanism of Action Competitive inhibition (post-phosphorylation)Allosteric kinase inhibition (direct binding)
In Vitro Potency EC50: 1.0 – 10.0

M
Ki: 0.91 nM ; IC50: ~1.0 nM
Therapeutic Utility Broad-spectrum antiviral (e.g., HCV, RSV)Anti-inflammatory, Necroptosis blockade
Prodrug Requirement Yes (Requires intracellular kinases)No (Directly active small molecule)

Self-Validating Experimental Methodologies

To objectively measure and compare the potency of these two compounds, distinct biochemical assays must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: IMPDH Enzymatic Assay (Ribavirin Validation)

Causality of Experimental Choice: IMPDH catalyzes the NAD+-dependent oxidation of IMP to XMP. By monitoring the fluorescence of the NADH byproduct, we establish a direct, real-time kinetic readout. This continuous assay is critical for capturing the competitive inhibition kinetics of Ribavirin without the artifacts common to end-point assays.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 1 mM DTT.

  • Enzyme Incubation: Add 10 nM recombinant human IMPDH type II to the buffer. Incubate with varying concentrations of Ribavirin-monophosphate (0.1

    
    M to 50 
    
    
    
    M) for 15 minutes at 37°C to allow equilibrium binding.
  • Reaction Initiation: Add 1 mM NAD+ and initiate the reaction by adding 0.5 mM IMP.

  • Kinetic Readout: Measure NADH fluorescence continuously for 20 minutes (Excitation: 340 nm / Emission: 460 nm) using a microplate reader.

  • Data Validation: Calculate initial velocities (

    
    ). Plot 
    
    
    
    versus substrate concentration to derive the
    
    
    via non-linear Michaelis-Menten regression.
Protocol B: RIPK1 ADP-Glo Kinase Assay (5-Benzyl Derivative Validation)

Causality of Experimental Choice: RIPK1 is a serine/threonine kinase. The ADP-Glo assay isolates the ADP produced during the kinase reaction and converts it to a luminescent signal. This method is chosen because it is highly resistant to compound auto-fluorescence—a common issue with lipophilic benzyl-derivatives—ensuring the nanomolar IC50 calculations remain artifact-free.

  • Kinase Reaction Setup: In a 384-well plate, combine 5 nM recombinant RIPK1 with assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl2, 1 mM DTT, 0.02% CHAPS).

  • Compound Dosing: Add 5-benzyl-1,2,4-triazole-3-carboxamide derivatives in a 10-point dose-response curve (0.01 nM to 10

    
    M). Incubate for 30 minutes at room temperature.
    
  • Substrate Addition: Initiate the reaction by adding 50

    
    M ATP and 0.5 mg/mL Myelin Basic Protein (MBP) substrate. Incubate for 2 hours.
    
  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Follow with Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Validation: Read luminescence. Normalize data against positive (DMSO) and negative (no enzyme) controls. Fit the data to a 4-parameter logistic curve to determine the exact

    
    .
    

Workflow cluster_assays Prep Compound Library Preparation (Ribavirin & 5-Benzyl Analogs) Assay1 IMPDH Enzymatic Assay (NADH Fluorescence Readout) Prep->Assay1 Nucleoside Screen Assay2 RIPK1 Kinase Assay (ADP-Glo Luminescence) Prep->Assay2 Kinase Screen Data Dose-Response Curve Fitting (IC50 / Ki Determination) Assay1->Data Assay2->Data

Parallel high-throughput screening workflows for evaluating IMPDH and RIPK1 inhibitory potencies.

References

  • Radiosynthesis and characterization of a carbon-11 PET tracer for receptor-interacting protein kinase 1 Source: NIH / PMC URL
  • RIP1 inhibitory compounds and methods for making and using the same (US11332451B2)
  • Process for preparing 1,2,4-triazole-3-carboxamides (EP0126326B1)

Sources

Mass Spectrometry Fragmentation Patterns of Benzyl-Triazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Benzyl-triazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as the pharmacophore for blockbuster antifungal agents (e.g., fluconazole, voriconazole) and emerging oncology targets. For the structural elucidation of these compounds, Mass Spectrometry (MS) is the gold standard.

However, a recurring challenge in drug development is distinguishing between the 1,2,3-triazole (often "click" chemistry products) and 1,2,4-triazole isomers. While they share the same molecular formula, their fragmentation pathways diverge significantly due to differences in aromatic stability and nitrogen connectivity.

This guide provides an authoritative comparison of these two isomeric classes, supported by mechanistic insights and validated experimental protocols.

Comparative Analysis: 1,2,3-Triazoles vs. 1,2,4-Triazoles

The choice of isomer dictates the stability of the molecular ion and the dominant neutral losses observed. The following data synthesizes performance metrics across Electron Ionization (EI) and Electrospray Ionization (ESI) platforms.

Table 1: Isomer-Specific Fragmentation Signatures
FeatureBenzyl-1,2,3-Triazole Benzyl-1,2,4-Triazole Diagnostic Utility
Primary Neutral Loss

(28 Da)
HCN / RCN (27 / 41+ Da) Critical Differentiator
Ring Stability Lower (Metastable). Prone to ring opening.Higher. Ring often remains intact or cleaves sequentially.1,2,4-triazoles show stronger molecular ions (

).
Rearrangement Dimroth / Aziridine formation. Post-

loss, the ring often rearranges.
Retro-Diels-Alder (RDA) type cleavage is more common.1,2,3-triazole spectra are more complex due to rearrangements.
Benzyl Cation (

91)
High Intensity (Base Peak in EI).High Intensity (Base Peak in EI).Confirms presence of benzyl moiety, but not the isomer type.
Diagnostic Ion

or


Use neutral loss scan to distinguish.
Table 2: Ionization Source Impact (EI vs. ESI)
ParameterElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI, Soft)
Molecular Ion Weak or absent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[1]
Strong (

or

).
Fragmentation Extensive.[1][2] "Fingerprint" region is rich.[2]Minimal in MS1.[1] Requires CID (MS/MS) to generate fragments.
Key Mechanism Radical-induced cleavage (Homolytic).Charge-remote or Charge-driven fragmentation (Heterolytic).
Best For Library matching (NIST), identification of stable substructures.PK/PD studies, metabolite identification, thermally labile derivatives.

Mechanistic Deep Dive

To interpret the spectra accurately, one must understand the causality of bond breaking. We define two primary pathways: The Benzyl Cleavage (Pathway A) and The Triazole Ring Disintegration (Pathway B) .

Pathway A: Benzyl Cation Formation (The "Anchor")

Regardless of the triazole isomer, the bond between the benzylic carbon and the triazole nitrogen is the "weakest link" under high-energy conditions (EI).

  • Ionization: Removal of an electron from the aromatic system.

  • 
    -Cleavage:  The bond breaks to release the stable Benzyl Cation  (
    
    
    
    91).
  • Rearrangement: The benzyl cation instantly rearranges to the seven-membered Tropylium Ion (

    
    ), which is aromatic and highly stable.
    
Pathway B: Isomer-Specific Ring Cleavage
  • 1,2,3-Triazoles: The driving force is the thermodynamic stability of molecular nitrogen (

    
    ). The ring opens, expels 
    
    
    
    , and the remaining fragment often recircularizes into an aziridine or undergoes Wolff rearrangement.
  • 1,2,4-Triazoles: Lacking the continuous N-N-N motif, these do not lose

    
     easily. Instead, they fragment via the loss of nitriles (R-CN), often requiring higher collision energies in ESI.
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for assigning structure based on observed fragments.

FragmentationPathways Parent Precursor Ion [Benzyl-Triazole]+ BenzylPath Pathway A: C-N Bond Cleavage Parent->BenzylPath RingPath Pathway B: Ring Disintegration Parent->RingPath BenzylCat Benzyl Cation (m/z 91) BenzylPath->BenzylCat Tropylium Tropylium Ion (m/z 91, Rearranged) BenzylCat->Tropylium Fast Rearrangement BenzFrag Loss of C2H2 (m/z 65) Tropylium->BenzFrag IsomerCheck Isomer Check RingPath->IsomerCheck Tri123 1,2,3-Triazole IsomerCheck->Tri123 Tri124 1,2,4-Triazole IsomerCheck->Tri124 LossN2 Loss of N2 (-28 Da) Tri123->LossN2 Aziridine Aziridine/Rearranged Species [M - 28]+ LossN2->Aziridine LossHCN Loss of HCN/RCN (-27/-41 Da) Tri124->LossHCN FragNitriles Nitrile Fragments LossHCN->FragNitriles

Figure 1: Decision tree for differentiating benzyl-triazole isomers based on MS fragmentation logic. Note the distinct neutral losses for 1,2,3 vs 1,2,4 isomers.

Experimental Protocols

To ensure reproducibility, the following protocols utilize "self-validating" steps—specifically, the use of the


 91 peak as an internal system suitability check.
Protocol A: LC-MS/MS Structural Elucidation (ESI Mode)

Objective: Characterize unknown benzyl-triazole derivatives in complex matrices (e.g., plasma, reaction mixtures).

Instrument Setup:

  • Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).[3]
    
  • Analyzer: Q-TOF or Orbitrap (High Resolution is preferred for exact mass).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • System Suitability: Inject a Benzyl-amine standard. Verify presence of

    
     and the fragment 
    
    
    
    91.0542 (Tropylium).
  • Full Scan (MS1): Acquire range

    
     50–1000. Identify the molecular ion 
    
    
    
    .
  • Targeted MS/MS (CID):

    • Select precursor ion.

    • Apply Stepped Collision Energy (NCE) : 20, 40, 60 eV. Rationale: Low energy preserves the molecular ion; high energy forces the diagnostic ring cleavage.

  • Data Analysis:

    • Check 1: Does the spectrum contain

      
       91? (Confirms Benzyl).
      
    • Check 2: Calculate Neutral Loss.

      • If

        
         Da (
        
        
        
        )
        
        
        Probable 1,2,3-Triazole .
      • If

        
         Da (HCN) 
        
        
        
        Probable 1,2,4-Triazole .
Protocol B: GC-MS Library Matching (EI Mode)

Objective: Rapid identification of synthesized products using standard libraries (NIST/Wiley).

Instrument Setup:

  • Source: Electron Impact (70 eV).

  • Column: DB-5ms or equivalent non-polar column.

  • Inlet Temp: 250°C (Ensure complete volatilization).

Workflow:

  • Derivatization (Optional): If the triazole has free NH groups, derivatize with BSTFA to prevent tailing.

  • Acquisition: Scan range

    
     40–600.
    
  • Interpretation:

    • Look for the Base Peak .[4] In unsubstituted benzyl-triazoles, this is almost exclusively

      
       91.
      
    • Look for the Molecular Ion (

      
      ) .[5] If 
      
      
      
      is invisible, the compound is likely a 1,2,3-triazole (highly unstable). If
      
      
      is visible (5-20% abundance), it suggests a 1,2,4-triazole.
Visualization: Experimental Workflow

ExperimentalWorkflow Sample Sample (Reaction Mix/Biofluid) Prep Sample Prep (Dilution/Extraction) Sample->Prep Choice Ionization Choice Prep->Choice ESI LC-ESI-MS/MS (Soft Ionization) Choice->ESI Polar/Labile EI GC-EI-MS (Hard Ionization) Choice->EI Volatile/Stable DataESI Data Analysis: Neutral Loss Scan ESI->DataESI DataEI Data Analysis: Library Match / Base Peak EI->DataEI Result Structural Confirmation DataESI->Result DataEI->Result

Figure 2: Workflow selection for mass spectrometric analysis of benzyl-triazoles. ESI is preferred for detailed structural elucidation via MS/MS, while EI is used for rapid fingerprinting.

References

  • Fragmentation of 1,2,3-Triazoles

    • Title: Mass spectra of 1,2,3-triazoles.[3][6]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][7]

  • Fragmentation of 1,2,4-Triazoles

    • Title: Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.[8][9][10]

    • Source: ResearchGate / Indian Research Journal of Pharmacy and Science.
    • URL:[Link]

  • General MS Mechanisms (Benzyl/Tropylium)

    • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[11][4][5][9][10][12][13][14]

    • Source: eGyanKosh (IGNOU).
    • URL:[Link]

  • ESI-MS of Triazoles

    • Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
    • Source: N
    • URL:[Link]

  • Retro-Diels-Alder Mechanisms

    • Title: The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results.[15]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Validating Purity of 5-benzyl-1H-1,2,4-triazole-3-carboxamide via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of bioactive heterocycles, 5-benzyl-1H-1,2,4-triazole-3-carboxamide represents a critical scaffold, often utilized in the synthesis of antiviral (ribavirin analogs) and antiproliferative agents. However, its amphiphilic nature—combining a lipophilic benzyl tail with a highly polar triazole-carboxamide head—presents unique analytical challenges.

While HPLC-UV remains the workhorse for routine assay, it frequently fails to detect non-chromophoric synthetic precursors (e.g., hydrazine residues) or distinguish between rapidly interconverting tautomers. Quantitative NMR (qNMR) offers structural certainty but lacks the sensitivity required for trace impurity profiling (<0.1%).

This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior orthogonal method for purity validation. We provide a direct comparison of these techniques and a detailed, self-validating LC-MS protocol designed to meet ICH Q2(R1) standards.

The Analytical Challenge: Why Standard Methods Fail

The molecule (C₁₀H₁₀N₄O, MW: 202.21 Da) possesses two distinct features that complicate analysis:

  • Annular Tautomerism: The 1,2,4-triazole ring exists in dynamic equilibrium between the 1H, 2H, and 4H tautomers. In unbuffered HPLC systems, this results in peak broadening or splitting, often mistaken for impurities.

  • Polarity Contrast: The carboxamide group causes strong retention on silica but poor retention on standard C18, while the benzyl group demands organic solubility.

Comparison of Analytical Architectures
FeatureHPLC-UV (254 nm) qNMR (¹H) LC-MS (ESI+)
Primary Utility Routine Assay, High ConcentrationAbsolute Purity, Structural IDTrace Impurity ID, Specificity
Sensitivity (LOD) ~0.5 µg/mL~100 µg/mL< 0.01 µg/mL
Specificity Low (Co-elution risks)High (Structural resolution)Very High (Mass discrimination)
Tautomer Handling Poor (Peak splitting common)Average (Broad signals)Excellent (Co-eluting isobaric ions)
Impurity ID Retention time onlyChemical shiftMS/MS Fragmentation

Strategic Workflow: Method Selection

The following decision tree illustrates when to deploy LC-MS versus alternative methods during the drug development lifecycle.

MethodSelection Start Sample: 5-benzyl-1H-1,2,4-triazole-3-carboxamide Stage Development Stage? Start->Stage Early Early Synthesis / Scale-up Stage->Early Optimization Late Final QC / Release Stage->Late Validation CheckUV Chromophore Analysis Early->CheckUV CheckImp Impurity Threshold < 0.1%? Late->CheckImp HPLC Method A: HPLC-UV (Routine Purity) CheckUV->HPLC Main Peak Only qNMR Method B: qNMR (Potency Assignment) CheckUV->qNMR Structure Verification CheckImp->HPLC No LCMS Method C: LC-MS/MS (Trace Impurities & Genotoxins) CheckImp->LCMS Yes (Required) LCMS->HPLC Transfer validated RTs

Figure 1: Analytical Decision Tree. LC-MS is mandatory when impurity thresholds drop below 0.1% or when identifying unknown peaks.

Deep Dive: The Validated LC-MS Protocol

This protocol uses Electrospray Ionization (ESI) in positive mode.[1] The 1,2,4-triazole ring is basic, making [M+H]⁺ formation favorable.

Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Rationale: The HSS T3 technology (high-strength silica) is designed to retain polar compounds (carboxamide) while tolerating 100% aqueous conditions, preventing "phase collapse" often seen with standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Low pH suppresses the ionization of the acidic amide proton and protonates the triazole ring, stabilizing the tautomeric equilibrium into a single ionic species.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5% -> 60% B

    • 8-10 min: 60% -> 95% B (Wash benzyl-heavy dimers)

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Source Temp: 350°C.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Target Mass: 203.22 m/z ([M+H]⁺).

MS/MS Fragmentation Logic (MRM Transitions)

To validate purity, we monitor specific transitions to distinguish the target from isobaric impurities.

Transition (m/z)IdentityMechanism
203.2 -> 91.1 QuantifierLoss of Benzyl cation (Tropylium ion formation). High abundance.
203.2 -> 186.1 QualifierLoss of NH₃ (Amide group cleavage). Confirms carboxamide integrity.
203.2 -> 160.1 QualifierLoss of HCNO (Ring fragmentation). Specific to 1,2,4-triazole core.[2][3][4][5][6][7]

Impurity Profiling & Causality

In the synthesis of 5-benzyl-1H-1,2,4-triazole-3-carboxamide, three specific impurity classes are common. LC-MS is the only method capable of simultaneously detecting all three.

Impurity Class A: Hydrolysis Products
  • Structure: 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid.

  • Origin: Hydrolysis of the amide during workup.

  • Detection: Mass shift +1 Da (OH vs NH₂). [M+H]⁺ = 204.2.

  • LC-MS Advantage: UV spectra of the acid and amide are nearly identical. MS resolves them easily by mass.

Impurity Class B: Synthetic Precursors
  • Structure: Ethyl 2-amino-2-(benzylidenehydrazono)acetate intermediates.

  • Origin: Incomplete cyclization.

  • Detection: Higher mass, different fragmentation pattern (no stable triazole ring fragment).

Impurity Class C: Regioisomers
  • Structure: N-benzylation on N1, N2, or N4 (if benzyl was added after ring formation).

  • Detection: Same Mass (203.2).

  • LC-MS Advantage: While MS cannot distinguish mass, the fragmentation ratio (203->91 vs 203->160) often differs between isomers due to steric hindrance at the cleavage site.

Experimental Workflow Diagram

The following diagram details the sample preparation and data processing logic required to ensure data integrity.

LCMS_Workflow Sample Raw Sample (Solid) Prep Dissolution 50:50 MeOH:H2O (1 mg/mL) Sample->Prep Weigh Filter Filtration 0.2 µm PTFE Prep->Filter Remove Particulates LC LC Separation HSS T3 Column Filter->LC Inject 2 µL MS_Full Full Scan MS (100-500 m/z) LC->MS_Full Stream A MS_MRM MRM Mode (203->91, 203->186) LC->MS_MRM Stream B Data Data Processing MS_Full->Data Identify Unknowns MS_MRM->Data Quantify Target Result Purity Report (% Area Norm) Data->Result Generate

Figure 2: LC-MS Experimental Workflow. Parallel scanning (Full Scan + MRM) ensures no unexpected impurities are missed.

Validation Criteria (ICH Q2(R1))

To ensure this protocol is "self-validating," the following acceptance criteria must be met during the system suitability test (SST):

  • Specificity: Blank injection must show no interference at retention time (RT) ± 0.2 min.

  • Signal-to-Noise (S/N): The sensitivity solution (0.05% impurity level) must have S/N > 10.

  • Peak Tailing: Tailing factor (T) for the main peak must be < 1.5. (High tailing indicates secondary interactions with the stationary phase, suggesting the mobile phase pH is not low enough).

  • Precision: 6 replicate injections of the standard must have RSD < 2.0%.

References

  • ICH Harmonised Tripartite Guideline. (2005).[8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8] [Link]

  • Kushwaha, N., & Kaushik, D. (2016). Recent advances in the synthesis and biological activities of 1,2,4-triazole derivatives.[2][3][7] Research on Chemical Intermediates.[2][3][][10][11] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. [Link]

Sources

A Comparative Guide to the Anticancer Efficacy of Triazole Carboxamides: IC50 Values and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The global burden of cancer necessitates a continuous and rigorous search for novel therapeutic agents that can offer improved efficacy and selectivity.[1] While traditional chemotherapy remains a cornerstone of treatment, its non-selective nature often leads to significant side effects on healthy tissues.[1] This has propelled the exploration of targeted therapies, and within this landscape, heterocyclic compounds have emerged as particularly promising scaffolds for drug development. Among these, the triazole nucleus, a five-membered ring with three nitrogen atoms, is a privileged structure in medicinal chemistry.[2][3]

This guide focuses on a specific class of these compounds: triazole carboxamides . The structural versatility of the triazole ring, combined with the carboxamide linkage, allows for the creation of diverse molecular architectures that can interact with various biological targets.[1][4] Triazole carboxamides have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[2][5] Their mechanism of action often involves the inhibition of critical enzymes and protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][6][7]

This document provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various triazole carboxamides across a panel of human cancer cell lines. We will delve into the structure-activity relationships that govern their cytotoxic potential, explore their molecular mechanisms of action, and provide a detailed, field-proven protocol for determining IC50 values, ensuring scientific integrity and reproducibility.

Comparative Analysis of In Vitro Cytotoxicity (IC50)

The IC50 value is a critical metric in pharmacology, representing the concentration of a drug that is required to inhibit a specific biological process by 50%.[8][9] In the context of cancer research, it is the standard measure of a compound's potency in inhibiting cancer cell growth or viability.[8] The following table summarizes the reported IC50 values for a selection of recently synthesized triazole carboxamide derivatives against various cancer cell lines. This data allows for a direct comparison of their cytotoxic efficacy.

Compound IDCancer Cell LineIC50 Value (µM)Putative Target(s)Reference
Series 5 (5i) HeLa (Cervical)7.704 (µg/mL)EGFR, CDK4[1]
Series 5 (5j) HeLa (Cervical)6.832 (µg/mL)EGFR, CDK4[1]
Compound 17 MCF-7 (Breast)0.31CDK2[10]
Compound 17 Caco-2 (Colon)19.09CDK2[10]
Compound 22 MCF-7 (Breast)3.31CDK2[10]
Compound 22 Caco-2 (Colon)4.98CDK2[10]
Compound 25 MCF-7 (Breast)4.46CDK2[10]
Compound 25 Caco-2 (Colon)7.22CDK2[10]
Compound 8g MCF-7 (Breast)0.7EGFR, VEGFR-2[6]
Compound 8h MCF-7 (Breast)0.1EGFR, VEGFR-2[6]
Compound 8i MCF-7 (Breast)0.09EGFR, VEGFR-2[6]
Compound 8i HCT-116 (Colon)0.1EGFR, VEGFR-2[6]
Compound 8i A549 (Lung)0.1EGFR, VEGFR-2[6]
BA-Triazole (4a) RPMI-7951 (Melanoma)1.83Not Specified
BA-Triazole (4b) RPMI-7951 (Melanoma)2.15Not Specified[11]
Hybrid 6i MCF-7 (Breast)0.028EGFR[5]
Hybrid 10e MCF-7 (Breast)0.024EGFR[5]
Indolyl-Triazole 13b MCF-7 (Breast)1.07EGFR, PARP-1
Indolyl-Triazole 13b HepG2 (Liver)0.32EGFR, PARP-1[12]

Note: IC50 values can be influenced by experimental conditions, such as cell seeding density and incubation time.[9][13] Direct comparison should be made with caution, especially across different studies.

The data reveals that minor structural modifications can lead to significant changes in anticancer activity. For instance, compounds 8h and 8i from one study exhibited potent sub-micromolar activity against breast, colon, and lung cancer cell lines, highlighting a promising scaffold.[6] Similarly, benzimidazole/1,2,3-triazole hybrids 6i and 10e showed exceptionally low nanomolar IC50 values against the MCF-7 breast cancer cell line.[5] This underscores the power of rational drug design in optimizing the potency of triazole carboxamides.

Molecular Mechanisms of Action: Targeting Cancer-Driving Pathways

The anticancer activity of triazole carboxamides is often attributed to their ability to inhibit key protein kinases that drive oncogenesis.[7][14] Molecular docking studies and enzymatic assays have identified several putative targets, with EGFR and VEGFR being among the most common.[1][5][6]

Inhibition of EGFR Signaling:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5][7] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4][5] Several triazole carboxamide derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent signaling.[1][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TriazoleCarboxamide Triazole Carboxamide TriazoleCarboxamide->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by triazole carboxamides.

Experimental Protocol: Determination of IC50 via MTT Assay

To ensure the trustworthiness and reproducibility of cytotoxicity data, a well-defined and validated experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]

Causality Behind Experimental Choices:

  • Cell Seeding Density: An optimal seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to contact inhibition and altered drug sensitivity.[13] A preliminary experiment to determine the logarithmic growth phase is recommended.

  • Incubation Time: A 24-hour pre-incubation allows cells to adhere and resume normal growth before drug exposure.[15] The drug treatment period (typically 48-72 hours) should be sufficient for the compound to exert its effect.

  • MTT Incubation: The 4-hour incubation with MTT allows viable cells, through mitochondrial reductase activity, to convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization: DMSO is used to solubilize the formazan crystals, producing a colored solution whose absorbance is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well microplate at a pre-determined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the triazole carboxamide compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

    • Incubate for an additional 48 or 72 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using non-linear regression analysis with a sigmoidal dose-response model.[9][16]

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h (37°C, 5% CO2) A->B C Add Serial Dilutions of Triazole Carboxamides B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Standard experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

Triazole carboxamides represent a highly versatile and potent class of compounds in the landscape of anticancer drug discovery.[1] The comparative data presented in this guide demonstrates their ability to inhibit the growth of various cancer cell lines, with some derivatives exhibiting efficacy in the nanomolar range.[5][6] Their mechanism of action, often involving the targeted inhibition of crucial oncogenic kinases like EGFR, provides a strong rationale for their continued development.[7]

The structure-activity relationships gleaned from these studies are invaluable for guiding future medicinal chemistry efforts. Further optimization of the triazole carboxamide scaffold could lead to the development of next-generation inhibitors with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. As research progresses, these compounds hold significant promise as potential candidates for clinical evaluation, offering new hope in the ongoing fight against cancer.

References

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 193-203. [Link]

  • Li, X. H., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Letters in Drug Design & Discovery.
  • Anticancer screening of several novel 1,2,3-triazoles has been performed. (2025). ResearchGate. [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research.
  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (n.d.). PubMed.
  • IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. (n.d.). ResearchGate. [Link]

  • Nayak, S. P. R. (2024). Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. Bio-protocol.
  • Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2023). Bentham Science. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.). CLYTE. [Link]

  • Al-Warhi, T., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. [Link]

  • Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation. (n.d.). Royal Society of Chemistry. [Link]

  • The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and antiproliferative properties of new 1,2,3-triazole-carboximidamide derivatives as dual EGFR/VEGFR-2 inhibitors. (n.d.).
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar. [Link]

  • Mahmoud, M. A., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). MDPI. [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. (2025). National Institutes of Health. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. (2019). Spandidos Publications. [Link]

  • Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors. (2024). RSC Publishing. [Link]

  • Punyamurtula, U., et al. (2022). Abstract 3241: IC50-Seeding Density Slope (ISDS)-measurement as a standardized methodology for assessing anti-cancer therapeutic activity in vitro. AACR Journals. [Link]

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022). National Center for Biotechnology Information. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Center for Biotechnology Information. [Link]

  • IC50 of compounds 3f, 3g, 3h, and 3j against EGFR, EGFRT790M, and BRAFV600E. (n.d.).
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Regioselectivity Confirmation of 5-Benzyl vs. 1-Benzyl Triazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's structure is the bedrock of credible and reproducible science. In the realm of 1,2,3-triazole synthesis, the distinction between 1,4- and 1,5-disubstituted regioisomers is a critical checkpoint, profoundly impacting a compound's biological activity and material properties. This guide provides an in-depth comparison of the synthetic and analytical methodologies required to confidently assign the regiochemistry of 5-benzyl- and 1-benzyl-substituted triazoles, supported by experimental data and mechanistic rationale.

The advent of "click chemistry" has positioned the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a robust method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild conditions, and exceptional regioselectivity.[1][3] However, the therapeutic and material potential of the corresponding 1,5-disubstituted isomers has driven the development of complementary synthetic strategies, most notably the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[3][4] The ability to selectively synthesize and definitively characterize both isomers is therefore a crucial skill for the modern chemist.

Catalytic Control of Regioselectivity: CuAAC vs. RuAAC

The distinct regiochemical outcomes of the CuAAC and RuAAC reactions are a direct consequence of their differing catalytic cycles.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds via a copper-acetylide intermediate, which leads to the exclusive formation of the 1,4-disubstituted triazole .[1][5] This reaction is highly reliable and is the cornerstone of many bioconjugation and drug discovery platforms.[3]

In contrast, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) involves the formation of a ruthenacycle intermediate.[1] This mechanistic pathway ultimately yields the 1,5-disubstituted triazole .[4][6] The use of ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, provides excellent selectivity for this less commonly accessible isomer.[4][7]

Table 1: Comparison of CuAAC and RuAAC for Benzyl Triazole Synthesis

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1-Benzyl-4-phenyl-1H-1,2,3-triazole (1,4-isomer)1-Benzyl-5-phenyl-1H-1,2,3-triazole (1,5-isomer)
Catalyst Cu(I) source (e.g., CuSO₄/Na-Ascorbate)Ru(II) complex (e.g., Cp*RuCl(PPh₃)₂)
Mechanism Proceeds via a copper-acetylide intermediateInvolves a ruthenacycle intermediate
Key Advantage High yields, mild conditions, readily available catalystsAccess to the complementary 1,5-regioisomer
Definitive Structural Elucidation: A Multi-faceted NMR Approach

While the choice of catalyst provides a strong indication of the resulting regioisomer, unambiguous confirmation relies on a thorough analysis of the product's spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and often decisive evidence for regiochemical assignment. The chemical shifts of the triazole proton and the carbons of the triazole ring are particularly informative.

For the 1,4-disubstituted isomer (1-benzyl-4-phenyl-1H-1,2,3-triazole), the triazole proton (H-5) typically appears as a singlet in the range of 7.5 to 8.7 ppm .[8] The signal for the C5 carbon is generally observed between 122 and 127 ppm , while the C4 carbon resonates further downfield, between 139 and 149 ppm .[8]

For the 1,5-disubstituted isomer (1-benzyl-5-phenyl-1H-1,2,3-triazole), the triazole proton signal is also a singlet but may appear in a slightly different region of the aromatic spectrum. For instance, in one reported synthesis, the triazole proton of 1-benzyl-5-phenyl-1H-1,2,3-triazole was observed at 7.75 ppm .[9] The chemical shifts of the triazole carbons will also differ from the 1,4-isomer.

Table 2: Typical NMR Chemical Shifts for Benzyl Triazole Isomers

IsomerTriazole Proton (¹H, ppm)Triazole Carbons (¹³C, ppm)Benzyl CH₂ (¹H, ppm)Benzyl CH₂ (¹³C, ppm)
1,4-disubstituted ~7.75[8]C4: ~138.1, C5: ~133.2[8]~5.55[8]~51.7[8]
1,5-disubstituted ~7.75[9]C4: ~133.2, C5: ~138.1[9]~5.55[9]~51.7[9]

Note: Chemical shifts are dependent on the solvent and substituents.[8]

While 1D NMR provides strong evidence, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), offer definitive proof of regiochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. For the 1,5-isomer , a clear NOE correlation is expected between the benzylic protons (-CH₂-) and the triazole proton (H-4). This is because these protons are on adjacent atoms. In contrast, for the 1,4-isomer , the benzylic protons are significantly further from the triazole proton (H-5), and thus a much weaker or no NOE correlation is expected.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is arguably the most definitive NMR experiment for isomer differentiation.

    • In the 1,4-isomer , the benzylic protons will show a correlation to the N1-substituted carbon of the triazole ring, and the triazole proton (H-5) will show correlations to the C4 and C5 carbons.

    • In the 1,5-isomer , the benzylic protons will again show a correlation to the N1-substituted carbon. Crucially, the triazole proton (H-4) will show a correlation to the C5 carbon, which is also attached to the phenyl group, providing a clear and unambiguous link.

G Key HMBC and NOESY Correlations for Isomer Confirmation cluster_0 1,4-Disubstituted Isomer cluster_1 1,5-Disubstituted Isomer a Triazole H-5 c Triazole C4 a->c HMBC d Triazole C5 a->d HMBC b Benzyl CH2 b->c HMBC (weak) e Triazole H-4 g Triazole C5 e->g HMBC h Triazole C4 e->h HMBC f Benzyl CH2 f->g NOESY

Caption: Key 2D NMR correlations for distinguishing triazole regioisomers.

The Gold Standard: Single-Crystal X-ray Crystallography

When a crystalline sample can be obtained, single-crystal X-ray crystallography provides the ultimate and unambiguous structural proof.[11][12] This technique determines the precise three-dimensional arrangement of atoms in the solid state, leaving no doubt as to the connectivity and regiochemistry of the molecule.[13] While not always feasible, it remains the gold standard for structural elucidation.[11]

Experimental Protocols
  • Materials: Benzyl azide, phenylacetylene, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a suitable solvent (e.g., a 1:1 mixture of water and tert-butanol).[8]

  • Procedure:

    • In a round-bottom flask, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0-1.2 eq) in the solvent mixture.[8]

    • In a separate vial, prepare an aqueous solution of sodium ascorbate (10 mol%) and add it to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O (1-5 mol%).[8]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.

G CuAAC Synthesis Workflow start Mix Benzyl Azide & Phenylacetylene reagents Add aq. Sodium Ascorbate & CuSO4 start->reagents react Stir at Room Temperature reagents->react monitor Monitor by TLC react->monitor workup Extraction & Purification monitor->workup product 1,4-Disubstituted Triazole workup->product

Caption: Workflow for the synthesis of a 1,4-disubstituted triazole.

  • Materials: Benzyl azide, phenylacetylene, a ruthenium catalyst such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)]), and an aprotic solvent (e.g., 1,2-dichloroethane).[9]

  • Procedure:

    • In a flask under an inert atmosphere (e.g., argon), dissolve benzyl azide (1.0 eq) and phenylacetylene (1.05 eq) in the solvent.[9]

    • Add a solution of the ruthenium catalyst (e.g., 1 mol%) in the same solvent to the reaction mixture.[9]

    • Heat the reaction mixture (e.g., to 45 °C) and monitor by TLC or ¹H NMR.[9]

    • Upon completion, cool the reaction, add silica gel, and remove the solvent under reduced pressure. The product can then be purified by column chromatography.[9]

G RuAAC Synthesis Workflow start Mix Benzyl Azide & Phenylacetylene (Inert Atm.) catalyst Add Ru Catalyst Solution start->catalyst react Heat Reaction Mixture catalyst->react monitor Monitor by TLC/NMR react->monitor workup Silica Adsorption & Column Chromatography monitor->workup product 1,5-Disubstituted Triazole workup->product

Caption: Workflow for the synthesis of a 1,5-disubstituted triazole.

Conclusion

The ability to selectively synthesize and unambiguously characterize both 1,4- and 1,5-disubstituted 1,2,3-triazoles is a powerful asset in modern chemical research. By understanding the mechanistic underpinnings of CuAAC and RuAAC catalysis and employing a comprehensive suite of NMR techniques, researchers can confidently navigate the synthesis and structural confirmation of these important heterocyclic compounds. While 1D NMR provides initial clues, the strategic use of 2D NMR experiments like NOESY and HMBC offers an irrefutable level of structural detail, with single-crystal X-ray crystallography serving as the ultimate arbiter when crystalline materials are available.

References

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PMC. Available at: [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications. Available at: [Link]

  • Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Understanding the regioselectivity of the copper(I)- and ruthenium(II)- catalyzed [3 + 2] cycloadditions of azido derivative of ribose with terminal alkyne: a theoretical study. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Google Patents.
  • Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. ResearchGate. Available at: [Link]

  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Jetir.Org. Available at: [Link]

  • Long-range 1H-15N J couplings providing a method for direct studies of the structure and azide-tetrazole equilibrium in a series. Journal of the American Chemical Society. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. PMC. Available at: [Link]

  • How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? ResearchGate. Available at: [Link]

  • X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. Available at: [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. PMC. Available at: [Link]

  • A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. Rsc.org. Available at: [Link]

  • Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. ResearchGate. Available at: [Link]

  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers. Available at: [Link]

  • Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. MDPI. Available at: [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. PMC. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

  • 5-Benzyl-3-(3-pyridyl)-S-triazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8... ResearchGate. Available at: [Link]

  • General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC. Available at: [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for 1,2,4-Triazole-3-Carboxamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting the safety and efficacy of the final drug product. For 1,2,4-triazole-3-carboxamide, a key structural motif in various pharmaceuticals, a comprehensive understanding and control of its impurity profile are mandated by global regulatory bodies.[1][2] This guide, crafted from a Senior Application Scientist's perspective, provides an in-depth comparison of reference standards for 1,2,4-triazole-3-carboxamide impurity profiling. We will delve into the causality behind experimental choices, the critical evaluation of reference standard quality, and a validated analytical workflow for their comparative assessment.

The Imperative of Impurity Profiling in Drug Development

Any component of a drug substance that is not the chemical entity defined as the drug substance is considered an impurity.[2] These impurities can arise from various sources, including the synthesis process, degradation of the API, or interaction with excipients.[2] The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A(R2) for impurities in new drug substances, which set thresholds for reporting, identification, and qualification of impurities.[1] Failure to adequately control impurities can lead to regulatory delays, product recalls, and potential patient harm.

For 1,2,4-triazole-3-carboxamide, which serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals, a thorough understanding of its potential impurities is paramount.[3][4] This compound is also a known metabolite and impurity of the antiviral drug Ribavirin.[5][6][7]

Potential Impurities of 1,2,4-Triazole-3-Carboxamide

A comprehensive impurity profile is built upon a deep understanding of the API's synthesis and stability. Common synthetic routes to the 1,2,4-triazole ring involve the cyclization of compounds like aminoguanidine with carboxylic acids or their derivatives.[4][8][9][10][11]

Based on these synthetic pathways and potential degradation, the following are key potential impurities for 1,2,4-triazole-3-carboxamide:

  • Starting Materials and Intermediates:

    • Aminoguanidine: A common precursor in triazole synthesis.

    • Glyoxylic Acid/Esters: Potential reactants for forming the carboxamide functional group.

    • 1,2,4-Triazole: The core heterocyclic structure, which could be present as a by-product.

  • Process-Related Impurities & By-products:

    • 1,2,4-Triazole-3-carboxylic acid: A primary impurity arising from the hydrolysis of the carboxamide group.[1][12][] This is a critical impurity to monitor.

    • Isomeric Impurities: Depending on the synthesis, isomers with the carboxamide group at different positions on the triazole ring could be formed.

  • Degradation Products:

    • Forced degradation studies under conditions of hydrolysis (acidic and basic), oxidation, and photolysis are essential to identify potential degradation products.[14][15][16][17] The aforementioned 1,2,4-triazole-3-carboxylic acid is a likely hydrolytic degradation product.

Comparative Analysis of Commercially Available Reference Standards

The accuracy of impurity profiling is fundamentally dependent on the quality of the reference standards used.[18] Several vendors offer reference standards for 1,2,4-triazole-3-carboxamide and its key impurities. A critical evaluation of their Certificate of Analysis (CoA) is the first step in selecting an appropriate standard.

Table 1: Comparison of Key Quality Attributes for 1,2,4-Triazole-3-Carboxamide Reference Standards

VendorProduct TypePurity SpecificationCharacterization Methods MentionedTraceability/Accreditation
USP Primary StandardHigh PurityComprehensive (e.g., HPLC, MS, NMR, TGA)Pharmacopeial Standard
LGC Standards Primary/SecondaryTypically ≥98%HPLC, MS, NMRISO 17034, ISO/IEC 17025
Sigma-Aldrich Certified Reference Material (TraceCERT®), Pharmaceutical Secondary StandardHigh Purity with UncertaintyqNMR, HPLC, MSISO/IEC 17025, ISO 17034, Traceable to NIST
TCI Chemicals Reagent Grade≥97.0% (HPLC)HPLC, NMR-
BOC Sciences Impurity Standard≥95%HPLC, NMR-

Expert Insights on Selecting a Reference Standard:

  • Primary vs. Secondary Standards: For critical applications like the qualification and quantification of impurities in regulatory submissions, a Primary Standard from a pharmacopeia (e.g., USP) is the gold standard. These are highly characterized and legally recognized. Certified Reference Materials (CRMs) from accredited suppliers like LGC and Sigma-Aldrich (TraceCERT®) offer a high degree of certainty with stated uncertainty values and are often traceable to primary standards.[19][20] Secondary or Working Standards are qualified in-house against a primary standard and are suitable for routine quality control.[6][18]

  • The Certificate of Analysis (CoA) is Non-Negotiable: A comprehensive CoA is a testament to the trustworthiness of the standard. It should detail the identity, purity (assay), impurity profile, and the analytical methods used for characterization. For quantitative use, the assigned purity with its uncertainty is crucial.

  • Purity is More Than a Number: A high purity value (e.g., >99.5%) is desirable, but understanding how it was determined is critical. Was it by a mass balance approach, or a single technique like HPLC area percent? The CoA should provide this clarity.

  • Characterization is Key: Look for evidence of orthogonal analytical techniques. While HPLC is excellent for purity assessment, techniques like NMR and Mass Spectrometry confirm the structure, and TGA can quantify residual solvents and water content.

Experimental Workflow for Comparative Evaluation of Reference Standards

To objectively compare the performance of reference standards from different suppliers, a robust and validated analytical method is essential. Here, we propose a detailed UPLC-MS/MS method for the simultaneous analysis of 1,2,4-triazole-3-carboxamide and its potential impurity, 1,2,4-triazole-3-carboxylic acid.

Experimental Protocol: UPLC-MS/MS Analysis

Objective: To develop and validate a sensitive and specific UPLC-MS/MS method for the separation and quantification of 1,2,4-triazole-3-carboxamide and 1,2,4-triazole-3-carboxylic acid to be used for the comparative assessment of reference standards.

Materials and Reagents:

  • Reference standards of 1,2,4-triazole-3-carboxamide and 1,2,4-triazole-3-carboxylic acid from at least two different suppliers.

  • HPLC or UPLC grade acetonitrile and water.

  • Formic acid (LC-MS grade).

  • A UPLC system coupled with a tandem quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQD).[21]

  • A suitable reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

Chromatographic Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions (ESI+):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
1,2,4-Triazole-3-carboxamide113.196.12015
1,2,4-Triazole-3-carboxylic acid114.197.12512

Sample Preparation:

  • Prepare individual stock solutions of each reference standard (from each supplier) in a suitable solvent (e.g., water:acetonitrile, 50:50 v/v) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a mixed standard solution containing both analytes at a concentration of 10 µg/mL.

  • Prepare a series of calibration standards by serially diluting the mixed standard solution to cover a range of 1 ng/mL to 1000 ng/mL.

Method Validation (as per ICH Q2(R1) guidelines): [8]

  • Specificity: Analyze individual standard solutions to confirm the retention times and absence of interference.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. A correlation coefficient (r²) of >0.995 is desirable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision (Repeatability and Intermediate Precision): Analyze a mid-level concentration standard multiple times on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be <2%.

  • Accuracy: Perform a spike-recovery study by adding known amounts of the standards to a placebo matrix. Recoveries should be within 98-102%.

Comparative Data Presentation

The validated method can then be used to compare the reference standards.

Table 2: Hypothetical Comparative Data for 1,2,4-Triazole-3-carboxamide Reference Standards

SupplierLot NumberStated Purity (CoA)Measured Purity (by normalized peak area %)Impurity Profile (Peak Area %)
Supplier A Lot A12399.8%99.75%Impurity 1 (RT 2.1 min): 0.15%Impurity 2 (RT 3.5 min): 0.10%
Supplier B Lot B456≥99.5%99.60%Impurity 1 (RT 2.1 min): 0.25%Unknown (RT 4.2 min): 0.15%
Supplier C Lot C78999.9% (by qNMR)99.88%Impurity 1 (RT 2.1 min): 0.08%Other impurities: <0.05%

Causality Behind Experimental Choices:

  • UPLC-MS/MS: This technique was chosen for its high sensitivity, selectivity, and speed. The mass spectrometer provides definitive identification and quantification, which is crucial for impurity profiling at low levels.

  • Gradient Elution: A gradient is employed to ensure the efficient elution of both the more polar carboxylic acid and the slightly less polar carboxamide, providing good peak shapes and resolution.

  • Formic Acid: The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analytes in the ESI source, leading to better ionization efficiency and signal intensity.

Visualization of the Reference Standard Selection Workflow

A systematic approach is crucial for selecting and validating reference standards. The following diagram illustrates this workflow.

ReferenceStandardWorkflow Workflow for Reference Standard Selection and Validation cluster_0 Phase 1: Identification & Sourcing cluster_1 Phase 2: Initial Evaluation cluster_2 Phase 3: Experimental Verification cluster_3 Phase 4: Final Qualification A Identify Potential Impurities (Synthesis & Degradation Analysis) B Search for Commercially Available Reference Standards A->B C Request & Review Certificates of Analysis (CoAs) B->C D Compare Stated Purity, Characterization Data, & Traceability C->D E Select Candidate Standards (Primary, CRM, Secondary) D->E F Develop & Validate Analytical Method (e.g., UPLC-MS/MS) E->F G Perform Head-to-Head Comparative Analysis F->G H Verify Identity, Purity, & Impurity Profile G->H I Qualify Standard for Intended Use (e.g., Identification, Quantification) H->I J Document & Archive All Data I->J

Caption: A stepwise workflow for the selection and validation of impurity reference standards.

Conclusion and Authoritative Recommendations

The selection of a reference standard for the impurity profiling of 1,2,4-triazole-3-carboxamide is a critical decision that should be guided by a thorough, data-driven evaluation. While pharmacopeial standards remain the benchmark for regulatory compliance, high-quality CRMs from reputable manufacturers provide a robust and reliable alternative.

As a Senior Application Scientist, my recommendation is to never rely solely on the label claim. A self-validating system, as described in the experimental workflow, is paramount. By performing a head-to-head comparison using a validated, high-sensitivity method like UPLC-MS/MS, you can ensure the accuracy and reliability of your impurity profiling data, thereby safeguarding the quality and safety of your final drug product. Always prioritize standards with comprehensive CoAs that demonstrate identity, purity, and traceability through orthogonal analytical techniques.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • SynThink. (2023). Key Differences Between Internal Reference Standards, Working Standards, and Reference Standards in Pharmaceuticals. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. [Link]

  • PubChem. 1,2,4-Triazole-3-carboxamide. [Link]

  • ResearchGate. (2025). Degradation of 1,2,4-Triazole fungicides in the environment. [Link]

  • ResearchGate. Synthetic approaches toward 3-amino-1,2,4-triazoles. [Link]

  • PureSynth. 124-Triazole-3-Carboxamide 97.0%(HPLC). [Link]

  • PMC. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. [Link]

  • PMC. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. [Link]

  • LGC Group. Reference standards, research chemicals & proficiency testing. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • Reactome. 1,2,4-triazole-3-carboxamide. [Link]

  • SciSpace. Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)phenylcarbonyl)-4-(4-iodophenyl)thiosemicarbazides. [Link]

  • MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • Waters. UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. [Link]

  • PMC. (2022). Discovery of[1][12][18]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. [Link]

  • ResearchGate. (2025). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF. [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. [Link]

  • Regulatory Mechanisms in Biosystems. (2024). Сontent of 1,2,4-triazole derivatives in cow's milk, meat samples and animal organs after administration. [Link]

  • Acros Organics. Certificate of Analysis. [Link]

  • MDPI. (2024). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 5-Benzyl-Triazole Compounds: Calculated vs. Experimental Values

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds like 5-benzyl-triazoles represents a significant step in the discovery of new therapeutic agents. The triazole moiety, a five-membered ring containing three nitrogen atoms, is a critical pharmacophore found in numerous approved drugs.[1][2] The verification of a newly synthesized compound's elemental composition is a cornerstone of its characterization, ensuring its purity and confirming its molecular formula. Elemental analysis, particularly CHN (Carbon, Hydrogen, and Nitrogen) analysis, has long been the gold standard for this purpose.[3] This guide provides an in-depth comparison of calculated versus experimental elemental analysis values for 5-benzyl-triazole compounds, offering insights into potential discrepancies and best practices for accurate characterization.

The Foundational Role of Elemental Analysis

Elemental analysis by combustion is a quantitative technique that provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[4] The process involves the complete combustion of a small, precisely weighed amount of the compound in a high-temperature, oxygen-rich environment. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂)—are then separated and quantified by a detector.[5] The experimental percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula.

For decades, a deviation of ±0.4% between the found and calculated values has been the widely accepted benchmark for purity in many leading scientific journals.[6][7] However, it is crucial to understand that achieving this benchmark, especially for nitrogen-rich heterocycles like triazoles, is not always straightforward.[8]

Comparing Calculated and Experimental Data for 5-Benzyl-Triazole Derivatives

The following table presents a compilation of elemental analysis data for a series of 5-benzyl-triazole derivatives, showcasing both the calculated (theoretical) and experimentally found values. This data has been aggregated from various peer-reviewed studies.

CompoundMolecular FormulaElementCalculated (%)Found (%)Deviation (%)Reference(s)
1-Benzyl-4-phenyl-1H-1,2,3-triazoleC₁₅H₁₃N₃C76.5776.45-0.12[9]
H5.575.62+0.05[9]
N17.8617.93+0.07[9]
1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazoleC₁₆H₁₅N₃C77.0877.12+0.04[9]
H6.066.11+0.05[9]
N16.8516.77-0.08[9]
1-(4-Chlorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazoleC₁₆H₁₄ClN₃OC64.1163.99-0.12[6]
H4.714.65-0.06[6]
N14.0213.92-0.10[6]
4-(4-(tert-Butyl)phenyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazoleC₁₉H₂₀N₄O₂C68.6667.67-0.99[6]
H6.065.67-0.39[6]
N16.8516.92+0.07[6]
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolC₁₇H₁₄N₆SC61.0861.20+0.12
H4.194.36+0.17
N25.1524.92-0.23
5-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolC₁₇H₁₃ClN₆SC55.4355.23-0.20
H3.533.71+0.18
N22.8322.82-0.01
5-Benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thioneC₁₆H₁₄N₄SC65.2865.35+0.07[10]
H4.794.83+0.04[10]
N19.0319.11+0.08[10]

Understanding Discrepancies: More Than Just Impurities

While the data for many 5-benzyl-triazole compounds fall within the acceptable ±0.4% range, instances of larger deviations can occur. It is imperative for the researcher to understand the potential underlying causes beyond simple sample impurity.

The Challenge of Nitrogen-Rich Compounds

Triazoles, with three nitrogen atoms in a five-membered ring, are inherently nitrogen-rich. This high nitrogen content can present challenges during combustion analysis:

  • Incomplete Combustion: The high thermal stability of the triazole ring can sometimes lead to incomplete combustion, resulting in the formation of various nitrogen oxides (NOx) and other byproducts like hydrogen cyanide (HCN) instead of just dinitrogen (N₂).[11][12] This can lead to inaccuracies in the nitrogen reading.

  • Reduction Issues: The reduction of NOx species back to N₂ is a critical step in the analysis. If this reduction is inefficient, it can lead to lower-than-expected nitrogen values.

Influence of Substituents

The nature of the substituents on the benzyl and triazole rings can also influence the combustion process. For example, nitro groups, as seen in 4-(4-(tert-butyl)phenyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazole, introduce an additional source of nitrogen and can alter the decomposition pathway, potentially leading to more significant deviations.[11]

The "Human" and Environmental Factors

Several other factors can contribute to discrepancies:

  • Residual Solvents: Even after rigorous purification, trace amounts of solvents can remain trapped in the crystal lattice. This is a common source of error, particularly affecting the carbon and hydrogen percentages.

  • Hygroscopic Nature: Some compounds may absorb atmospheric moisture, leading to artificially inflated hydrogen and, to a lesser extent, oxygen (if measured) content.

  • Sample Homogeneity: Ensuring the small sample (typically 1-3 mg) is truly representative of the bulk material is crucial.

A Multi-faceted Approach to Characterization: The Self-Validating System

Given the potential for ambiguity in elemental analysis, it is essential to employ a suite of analytical techniques to build a self-validating system for compound characterization. No single technique should be relied upon in isolation.

Caption: Step-by-step workflow for CHN elemental analysis.

Conclusion: An Integrated and Critical Approach

Elemental analysis remains a fundamental and valuable tool in the characterization of novel 5-benzyl-triazole compounds. However, it is not an infallible technique. A thorough understanding of the potential challenges, particularly for nitrogen-rich heterocycles, is crucial for accurate interpretation of the results. Deviations from the calculated values should prompt a critical evaluation of sample purity, potential combustion issues, and the presence of residual solvents, rather than an immediate dismissal of the synthetic outcome.

Ultimately, the most trustworthy validation of a new compound's structure and composition comes from an integrated analytical approach. By combining the empirical formula information from elemental analysis with the structural details from NMR and IR spectroscopy, and the exact mass confirmation from HRMS, researchers can be highly confident in their findings and contribute robust, reproducible data to the scientific community.

References

  • Gao, Y., et al. (2022). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. Talanta, 249, 123654. [Link]

  • ResearchGate. (n.d.). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry | Request PDF. [Link]

  • ResearchGate. (2025). Synthesis, Structure and Biological Activity of 5-Benzyl-4-Amino-1,2,4- Triazole-3-Thione Schiff Base | Request PDF. [Link]

  • Godhani, D. R., et al. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1034-1041. [Link]

  • Saeed, A., et al. (2017). In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 140-146. [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 893-898. [Link]

  • University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry. Organic Chemistry at CU Boulder. [Link]

  • Oregon State University. (2022). Interpreting Mass Spectra. [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Three Novel 1,2,3-triazole-Fused Compounds: Syntheses, Structural and Spectroscopic Characterizations with Molecular Modeling | Request PDF. [Link]

  • Anilkumar, G., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • MDPI. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • Purdue University Graduate School. (2025). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • ScienceDirect. (n.d.). HRMS: Fundamentals and Basic Concepts. [Link]

  • ResearchGate. (n.d.). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. [Link]

  • JETIR. (n.d.). Synthesis and Characterization of Nitrogen containing heterocycles. [Link]

  • Hassan, A. S., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Future Journal of Pharmaceutical Sciences, 7(1), 1-32. [Link]

  • Al-Masri, A., et al. (2010). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction). Jordan Journal of Chemistry, 5(4). [Link]

  • Klapötke, T. M., & Dippold, A. A. (2013). Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities. Chemistry–An Asian Journal, 8(7), 1463-1471. [Link]

  • White, C. J., et al. (2025). High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. Nature Communications, 16(1), 1-11. [Link]

  • ResearchGate. (2025). Synthesis, characterization and studies of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b]t[11]riazole‐5(6H)‐one heterocycles | Request PDF. [Link]

  • Science of Synthesis. (n.d.). Product Class 13: 1,2,3-Triazoles. [Link]

  • University of Illinois Urbana-Champaign. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]

  • MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

  • International Union of Crystallography. (n.d.). 3-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. [Link]

  • MDPI. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999377. [Link]

  • Wang, Y., et al. (2010). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Bulletin of the Korean Chemical Society, 31(11), 3363-3370. [Link]

  • MDPI. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. [Link]

  • Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles. [Link]

  • IUPAC. (n.d.). Recommendations and Technical Reports. [Link]

  • Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 891305. [Link]

Sources

A Researcher's Guide to Benchmarking 5-benzyl-1H-1,2,4-triazole-3-carboxamide Against Known Antivirals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antiviral Agents

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the critical need for a continuous pipeline of new antiviral therapeutics. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1][2][3][4] 5-benzyl-1H-1,2,4-triazole-3-carboxamide, a member of this versatile class, represents a promising candidate for antiviral drug discovery. Its structural features suggest the potential for interaction with viral or host-cell targets, thereby inhibiting viral replication.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antiviral potential of 5-benzyl-1H-1,2,4-triazole-3-carboxamide against established antiviral drugs. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key in vitro assays, and offer guidance on data interpretation and presentation. Our approach is grounded in scientific integrity, ensuring that the described methodologies form a self-validating system for the rigorous evaluation of this novel compound.

Pillar 1: Selecting Benchmark Antivirals and Target Viruses

The initial step in any benchmarking study is the careful selection of appropriate comparators and viral targets. Given that the specific antiviral spectrum of 5-benzyl-1H-1,2,4-triazole-3-carboxamide is yet to be fully elucidated, we propose a screening approach against a panel of clinically relevant viruses with diverse replication strategies. The choice of benchmark drugs is dictated by their established efficacy and well-characterized mechanisms of action against these viruses.

Target Virus Virus Family Genome Type Benchmark Antiviral Mechanism of Action of Benchmark
Influenza A virus (H1N1) OrthomyxoviridaessRNA(-)OseltamivirNeuraminidase inhibitor; blocks the release of progeny virions from infected cells.[5]
Hepatitis B virus (HBV) HepadnaviridaedsDNA-RTEntecavirA nucleoside analog that inhibits HBV DNA polymerase, leading to chain termination and blocking viral replication.[5]
Herpes Simplex Virus-1 (HSV-1) HerpesviridaedsDNAAcyclovirA guanosine analog that, upon phosphorylation by viral thymidine kinase, inhibits viral DNA polymerase.[6][7]

This selection provides a robust platform to assess the breadth of the test compound's antiviral activity.

Pillar 2: Experimental Design for a Validated Benchmarking Study

A rigorous benchmarking study hinges on a well-designed experimental workflow that assesses both the cytotoxicity and the specific antiviral activity of the compound. The following sections detail the essential assays.

Foundational Cytotoxicity Assessment: The MTT Assay

Before evaluating antiviral efficacy, it is paramount to determine the concentration range at which 5-benzyl-1H-1,2,4-triazole-3-carboxamide is not toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed host cells (e.g., MDCK for Influenza A, HepG2 for HBV, Vero for HSV-1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 5-benzyl-1H-1,2,4-triazole-3-carboxamide in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.

  • Treatment: Remove the cell culture medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the respective wells. Include a cell control (no compound) and a solvent control.

  • Incubation: Incubate the plate for 48-72 hours (duration should match the planned antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Primary Antiviral Efficacy Screening: The Cytopathic Effect (CPE) Inhibition Assay

For viruses that cause visible damage to host cells (cytopathic effect), the CPE inhibition assay is a rapid and cost-effective method for high-throughput screening of antiviral activity.[8]

Protocol: CPE Inhibition Assay
  • Cell Seeding: Seed host cells in a 96-well plate as described for the MTT assay.

  • Infection and Treatment: When cells reach 90-100% confluency, remove the medium. Add 100 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01) to each well, except for the cell control wells. After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of medium containing serial dilutions of the test compound or the benchmark antiviral.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ and observe daily for the appearance of CPE under a microscope.

  • Endpoint Determination: After 48-72 hours (or when CPE in the virus control wells reaches 80-90%), quantify cell viability using a colorimetric method like the neutral red uptake assay or by visual scoring of CPE.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%.

Gold-Standard Quantification: The Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for measuring the inhibition of viral replication.[9] It quantifies the reduction in the number of infectious virus particles.

Protocol: Plaque Reduction Assay
  • Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).[10] Incubate for 1 hour at 37°C to allow for viral adsorption.[10]

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound or the benchmark antiviral.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-3 days for Influenza A and HSV-1).[10]

  • Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a solution such as crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the virus control. The EC₅₀ is determined by plotting the percentage of plaque reduction against the drug concentration.[10]

Quantifying Viral Progeny: The Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound, providing a sensitive measure of its inhibitory effect on viral replication.[8][9][11]

Protocol: Virus Yield Reduction Assay
  • Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the virus at a specific MOI in the presence of different concentrations of the test compound or benchmark drug.

  • Virus Harvest: After one complete viral replication cycle (e.g., 24-48 hours), collect the cell culture supernatant, which contains the newly produced progeny virus.[10]

  • Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[10][11]

  • Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the virus control. The EC₅₀ is then determined by plotting the percentage of viral yield reduction against the drug concentration.[10]

Pillar 3: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for objective comparison.

Comparative Data Summary

Summarize the key parameters obtained from the in vitro assays in a structured table.

Compound Virus Cell Line CC₅₀ (µM) EC₅₀ (µM) - CPE Assay EC₅₀ (µM) - Plaque Reduction EC₅₀ (µM) - Yield Reduction Selectivity Index (SI = CC₅₀/EC₅₀)
5-benzyl-1H-1,2,4-triazole-3-carboxamide Influenza A (H1N1)MDCKDataDataDataDataData
OseltamivirInfluenza A (H1N1)MDCKDataDataDataDataData
5-benzyl-1H-1,2,4-triazole-3-carboxamide HBVHepG2DataN/AN/ADataData
EntecavirHBVHepG2DataN/AN/ADataData
5-benzyl-1H-1,2,4-triazole-3-carboxamide HSV-1VeroDataDataDataDataData
AcyclovirHSV-1VeroDataDataDataDataData

Note: CPE and Plaque Reduction assays may not be suitable for all viruses (e.g., non-cytopathic strains of HBV).

The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a compound. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are invaluable tools for illustrating complex processes.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Antiviral Efficacy Assays cluster_cpe CPE Inhibition cluster_plaque Plaque Reduction cluster_yield Yield Reduction cyt_start Seed Host Cells cyt_treat Treat with Compound Series cyt_start->cyt_treat cyt_incubate Incubate (48-72h) cyt_treat->cyt_incubate cyt_mtg MTT Assay cyt_incubate->cyt_mtg cyt_end Determine CC50 cyt_mtg->cyt_end eff_start Seed Host Cells eff_infect Infect with Virus eff_start->eff_infect eff_treat Treat with Compound eff_infect->eff_treat cpe_incubate Incubate & Observe CPE eff_treat->cpe_incubate plaque_overlay Add Semi-Solid Overlay eff_treat->plaque_overlay yield_incubate Incubate (1 Replication Cycle) eff_treat->yield_incubate cpe_quantify Quantify Viability cpe_incubate->cpe_quantify cpe_end Determine EC50 cpe_quantify->cpe_end plaque_incubate Incubate for Plaque Formation plaque_overlay->plaque_incubate plaque_stain Fix & Stain Plaques plaque_incubate->plaque_stain plaque_count Count Plaques plaque_stain->plaque_count plaque_end Determine EC50 plaque_count->plaque_end yield_harvest Harvest Supernatant yield_incubate->yield_harvest yield_titer Titer Virus yield_harvest->yield_titer yield_end Determine EC50 yield_titer->yield_end

Caption: Workflow for in vitro antiviral benchmarking.

Viral_Lifecycle_Targets cluster_inhibitors Potential Inhibition Points entry 1. Attachment & Entry uncoating 2. Uncoating entry->uncoating replication 3. Genome Replication (DNA/RNA Synthesis) uncoating->replication assembly 4. Assembly replication->assembly release 5. Release & Maturation assembly->release Amantadine Amantadine (Uncoating Inhibitor) Amantadine->uncoating Acyclovir Acyclovir (Polymerase Inhibitor) Acyclovir->replication Oseltamivir Oseltamivir (Release Inhibitor) Oseltamivir->release Compound_X 5-benzyl-1H-1,2,4- triazole-3-carboxamide (Hypothetical Target) Compound_X->replication

Caption: Generalized viral life cycle and targets of antiviral drugs.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial in vitro benchmarking of 5-benzyl-1H-1,2,4-triazole-3-carboxamide against established antiviral agents. The data generated from these assays will provide a critical go/no-go assessment of the compound's potential as an antiviral therapeutic. A favorable selectivity index against any of the tested viruses would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the specific viral or host target of the compound.

  • Resistance Studies: To assess the potential for the development of viral resistance.

  • In Vivo Efficacy Studies: To evaluate the compound's activity in a living organism.

  • Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.

The systematic approach detailed herein will enable researchers to make data-driven decisions in the early stages of antiviral drug development, ultimately contributing to the discovery of new therapies to combat viral diseases.

References

  • IBT Bioservices. Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • De Clercq, E., & Li, G. (2016). In vitro methods for testing antiviral drugs. Antiviral Chemistry and Chemotherapy, 24(1), 1-13.
  • Creative Diagnostics. (2025, September 24). In Vitro Antiviral Testing Services. [Link]

  • De Clercq, E. (2018). In vitro methods for testing antiviral drugs. Methods in Molecular Biology, 1721, 1-12.
  • 5D Health Protection Group Ltd. Antiviral Testing. [Link]

  • Zhang, S., et al. (2021). Synthesis and Biological Evaluation of 1,2,4-Triazole Thioethers as Both Potential Virulence Factor Inhibitors against Plant Bacterial Diseases and Agricultural Antiviral Agents against Tobacco Mosaic Virus Infections. Journal of Agricultural and Food Chemistry, 69(50), 15155-15167.
  • Rashad, A. E., et al. (2026, February 15). Some 1,2,4-triazole derivatives: Synthesis and Antiviral Evaluation. Der Pharma Chemica. [Link]

  • Kumar, A., et al. (2017). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 9(1), 213-220.
  • De Clercq, E., & Holý, A. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmacy & Pharmacognosy Research, 9(2), 145-168.
  • De Clercq, E. (2021, January 15). A review: Mechanism of action of antiviral drugs. PubMed. [Link]

  • University of Alberta Faculty of Medicine & Dentistry. (2020, September 24). New mechanism of action against SARS-CoV-2 by antiviral drug remdesivir. ScienceDaily. [Link]

  • Microbe Investigations. (2024, August 20). Testing Protocols for Antiviral Disinfectants. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 84.
  • Liv Hospital. (2026, January 28). Antiviral Drugs List: 25 Most Common Antiviral Medication Names & Examples. [Link]

  • Kumar, R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015.
  • LaPoint, K. M. (n.d.). Mechanisms of action of antiviral drugs. EBSCO. [Link]

  • Virology Research Services. (2022, April 23). How to test if a material is antiviral: ISO18184. [Link]

  • De Clercq, E. (2021). Favipiravir in Therapy of Viral Infections. Viruses, 13(1), 108.
  • Wu, Q., et al. (2017). Synthesis and Antiviral Activity of 5-(Benzylthio)-4-carbamyl-1,2,3-triazoles Against Human Cytomegalovirus (CMV) and Varicella-zoster Virus (VZV). Medicinal Chemistry, 13(6), 586-594.
  • Shchekotikhin, A. E., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(19), 4567.
  • Liu, Y., et al. (2025). AntiviralDB: an expert-curated database of antiviral agents against human infectious diseases.
  • Drugs.com. (n.d.). List of Antiviral agents. [Link]

  • Mermer, A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[8][12][13] and[8][9][12]-triazoles. Mini-Reviews in Medicinal Chemistry, 23(20), 2269-2289.

  • ResearchGate. (n.d.). A Literature Review Focusing on the Antiviral Activity of[8][12][13] and[8][9][12]-triazoles. [Link]

  • DelveInsight Business Research. (2024). Antiviral Drugs - Market Insights, Competitive Landscape, and Market Forecast - 2030. [Link]

  • Wu, Q., et al. (2018). Synthesis and antiviral activity of 5-(benzylthio)-4-carbamyl-1,2,3-triazoles against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-benzyl-1H-1,2,4-triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step operational and disposal plan for 5-benzyl-1H-1,2,4-triazole-3-carboxamide (CAS No. 63970-80-9). The procedures outlined are grounded in established principles of laboratory safety and chemical waste management, designed to ensure the protection of personnel, the environment, and to maintain regulatory compliance.

Hazard Profile and Risk Assessment: The Rationale for Caution

While specific toxicological data for 5-benzyl-1H-1,2,4-triazole-3-carboxamide is limited, its core structure contains both a 1,2,4-triazole ring and a carboxamide functional group.

  • 1,2,4-Triazole Moiety: The parent compound, 1,2,4-triazole, is classified as harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1] Many triazole-based compounds are used as pesticides and can be persistent in the environment.[4][5]

  • Carboxamide Moiety: Structurally similar carboxamides and other triazole derivatives have been shown to cause skin, eye, and respiratory irritation.[6][7]

Personnel Protection and Spill Management

Before handling the compound for disposal, it is critical to be prepared for accidental spills and to wear the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense against chemical exposure. The following table outlines the minimum requirements for handling 5-benzyl-1H-1,2,4-triazole-3-carboxamide.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne dust particles.[1][2]
Hand Protection Chemically resistant nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a barrier against direct skin contact.[1][2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of dust or aerosols.[1][2]
Spill Management Protocol

Immediate and correct action during a spill is critical to mitigate exposure and environmental contamination.[1]

  • Evacuate and Alert: Immediately notify personnel in the vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, restrict access to the area.[1]

  • Don PPE: Before addressing the spill, put on the full PPE detailed in the table above.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material to prevent dust formation.[1] Lightly moistening the material with a suitable solvent (e.g., water, if compatible and will not cause dispersal) can help minimize dust.

    • For liquid spills (solutions): Absorb with an inert, non-combustible material such as vermiculite, sand, or earth.[1][11]

  • Collect and Containerize: Place all spilled material and contaminated absorbents into a suitable, sealable container for disposal as hazardous waste.[1][11]

  • Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials, including wipes and contaminated PPE, must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Step-by-Step Disposal Workflow

The mandated and primary method for the disposal of 5-benzyl-1H-1,2,4-triazole-3-carboxamide is through an approved hazardous waste management program.[8][12][13]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[10][14]

  • Action: Collect waste 5-benzyl-1H-1,2,4-triazole-3-carboxamide in a dedicated hazardous waste container.

  • Causality: Do not mix this waste with other waste streams (e.g., halogenated solvents, strong acids, bases, or oxidizers) unless explicitly permitted by your EHS office.[14] Mixing incompatible waste can lead to violent chemical reactions, the release of toxic gases, or fire.

Step 2: Waste Collection and Containerization

All waste must be stored in appropriate, well-maintained containers pending pickup by a licensed disposal service.

  • Solid Waste: Collect pure compound, contaminated weighing papers, pipette tips, and other solid consumables in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: Collect solutions containing 5-benzyl-1H-1,2,4-triazole-3-carboxamide in a separate, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Grossly contaminated gloves, lab coats, and other disposable PPE should be collected as hazardous waste in a designated container.[2]

Container AttributeSpecificationRationale
Material Compatibility High-density polyethylene (HDPE) or other chemically resistant material.Ensures the container will not degrade upon contact with the chemical waste.[9]
Closure Secure, leak-proof screw cap.Prevents spills and the release of vapors.[9]
Condition Free from damage, cracks, or deterioration.Maintains the integrity of the containment.[9]
Labeling Affix a "Hazardous Waste" label.Clearly communicates the contents and associated dangers.[14]
Step 3: Labeling

Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste.[10]

  • Action: Each waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "Waste 5-benzyl-1H-1,2,4-triazole-3-carboxamide" .

    • An accurate list of all chemical constituents and their approximate concentrations.

    • The date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location (building and room number).[14]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific area for the temporary storage of hazardous waste.[14]

  • Action: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA).

  • Causality: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9] This ensures that waste is managed by trained individuals familiar with its properties. Containers must be removed from the SAA for disposal within specified time limits (e.g., within three days of being full, or within one year of the accumulation start date, though institutional policies may be stricter).[14]

Step 5: Arranging for Professional Disposal

Final disposal must be handled by trained professionals in compliance with all local, state, and federal regulations.[9][10]

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.

  • Causality: EHS professionals are trained to handle, transport, and dispose of hazardous materials in a way that is compliant with the Resource Conservation and Recovery Act (RCRA) and other regulations, ensuring environmental protection and institutional liability management.[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 5-benzyl-1H-1,2,4-triazole-3-carboxamide.

G cluster_start Waste Generation cluster_ppe Safety First cluster_collection Waste Handling cluster_storage On-Site Management cluster_disposal Final Disposal start Generate 5-benzyl-1H-1,2,4-triazole-3-carboxamide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate Waste (Do Not Mix with Incompatibles) ppe->segregate container Use Labeled, Compatible, Sealed Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs When container is full or per EHS schedule end Waste Properly Disposed contact_ehs->end

Caption: Decision workflow for the disposal of 5-benzyl-1H-1,2,4-triazole-3-carboxamide.

References

  • Benchchem. (n.d.). Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (n.d.). 5-benzyl-1H-1,2,4-triazole-3-carboxamide.
  • Benchchem. (n.d.). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • PubChem. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.
  • PubChem. (n.d.). 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.
  • Benchchem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Chemical Synthesis Database. (2025, May 20). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.
  • ResearchGate. (n.d.). Transformation pathways and toxicity assessments of two triazole pesticides elimination by gamma irradiation in aqueous solution.
  • Sigma-Aldrich. (n.d.). Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate.
  • TCI Chemicals. (2025, March 6). Safety Data Sheet for 1H-Benzotriazole-1-carboxaldehyde.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 6-Bromopyridine-2-carboxamide.
  • PubMed. (2013). Removal of ethylenthiourea and 1,2,4-triazole pesticide metabolites from water by adsorption in commercial activated carbons. Journal of Environmental Science and Health, Part B, 48(3), 183-190.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Journal of Chemistry and Technologies. (2025, December 25). Synthesis of novel N-benzyl and related 1H-1,2,3-triazole-4-carboxamides and their antibacterial and antifungal activities. Retrieved from Journal of Chemistry and Technologies.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
5-benzyl-1H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.